Mopidamol
Description
This compound is a derivative of dipyridamole that is a phosphodiesterase inhibitor, with potential antiplatelet activity. This compound inhibits the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by cyclic nucleotide phosphodiesterases; thus, cAMP- and cGMP-dependent processes are potentiated. This leads to the induction of prostacyclin synthesis, the inhibition of thromboxane B2 synthesis and prevention of platelet activation and aggregation.
A phosphodiesterase inhibitor which inhibits platelet aggregation. Formerly used as an antineoplastic.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13665-88-8 |
|---|---|
Molecular Formula |
C19H31N7O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |
InChI Key |
FOYWNSCCNCUEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Appearance |
Solid powder |
melting_point |
157.5 °C |
Other CAS No. |
13665-88-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mopidamol; Rapenton; RA 233; RA-233; RA233; |
Origin of Product |
United States |
Foundational & Exploratory
Mopidamol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mopidamol (RA-233), a derivative of dipyridamole, has demonstrated anti-neoplastic properties through a multi-faceted mechanism of action primarily centered on the inhibition of phosphodiesterase (PDE), leading to the modulation of intracellular signaling pathways, and the interference with nucleotide and glucose transport. This technical guide consolidates the current understanding of this compound's effects on cancer cells, presenting available data, outlining experimental methodologies, and visualizing the key molecular pathways involved. While clinical evidence has suggested its potential in certain cancer types, particularly non-small cell lung cancer, a comprehensive quantitative understanding of its preclinical activity and the precise downstream signaling cascades remains an area for further investigation.
Core Mechanisms of Action
This compound's anti-cancer effects can be attributed to three primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: As a PDE inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger. Elevated intracellular cAMP levels can activate protein kinase A (PKA), which in turn can modulate the activity of various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
-
Inhibition of Nucleoside Transport: this compound has been shown to inhibit the transport of thymidine across the cell membrane.[1] By limiting the uptake of this essential precursor for DNA synthesis, this compound can impede the proliferation of rapidly dividing cancer cells.
-
Inhibition of Glucose Transport: The compound also interferes with the transport of 2-deoxyglucose, a glucose analog.[1] This suggests that this compound can disrupt the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands (the Warburg effect).
Quantitative Data on this compound's Effects
Comprehensive quantitative data on this compound's specific activity in various cancer cell lines is limited in publicly available literature. The following table summarizes the key findings from a notable preclinical study.
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| L1210 Leukemia | Thymidine Transport | Inhibition | ≤ 10⁻⁴ mol/l | Non-competitive inhibition of transport and decreased incorporation into DNA. | [1] |
| L1210 Leukemia | 2-Deoxyglucose Transport | Inhibition | ≤ 10⁻⁴ mol/l | Non-competitive inhibition of transport. | [1] |
Note: Further research is required to establish specific IC50 values for cytotoxicity and transport inhibition across a broader range of cancer cell lines.
A significant clinical trial, the Veterans Administration Cooperative Study No. 188, provided evidence of this compound's efficacy in combination with chemotherapy for non-small cell lung cancer (N-SCLC).
| Cancer Type | Treatment Group | Outcome | Result | p-value | Reference |
| Non-Small Cell Lung Cancer (limited to one hemithorax) | This compound + Chemotherapy vs. Chemotherapy alone | Survival | Statistically significant prolongation of survival in the this compound group. | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate this compound's mechanism of action.
Phosphodiesterase Inhibition and cAMP Level Measurement
Objective: To determine the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media to 80-90% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time course. A known adenylyl cyclase activator (e.g., forskolin) can be used as a positive control.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).
-
cAMP Quantification: Intracellular cAMP levels in the cell lysates are measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pmol of cAMP per mg of protein or per 10^6 cells. Dose-response curves are generated to determine the EC50 of this compound for cAMP elevation.
Nucleoside Transport and Incorporation Assay
Objective: To quantify the inhibition of thymidine transport and its incorporation into DNA.
Methodology:
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 20 seconds to 1 hour).[1]
-
Radiolabeling: [³H]-Thymidine is added to the wells, and the cells are incubated for a defined period to allow for transport and incorporation.
-
Transport Measurement: To measure transport specifically, the incubation with [³H]-Thymidine is kept very short (e.g., 1-5 minutes). The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Incorporation Measurement: For incorporation, a longer incubation period with [³H]-Thymidine is used (e.g., 4-24 hours). After incubation, the cells are harvested, and the DNA is precipitated (e.g., with trichloroacetic acid). The radioactivity of the precipitated DNA is then measured.
-
Data Analysis: The percentage inhibition of thymidine transport or incorporation is calculated relative to the vehicle-treated control. Kinetic parameters (e.g., Vmax and Km) can be determined using Lineweaver-Burk plots to assess the type of inhibition.[1]
Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with this compound as described for the nucleoside transport assay.
-
Glucose Uptake Measurement: A fluorescently-labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or a radiolabeled analog like [³H]-2-deoxyglucose, is added to the cells for a defined period.
-
Quantification: For 2-NBDG, the fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence plate reader. For [³H]-2-deoxyglucose, the cells are lysed, and the intracellular radioactivity is measured.
-
Data Analysis: The inhibition of glucose uptake is calculated by comparing the signal from this compound-treated cells to that of control cells.
Signaling Pathways and Visualizations
The inhibition of PDE by this compound and the subsequent increase in cAMP levels can influence several downstream signaling pathways critical for cancer cell survival and proliferation. While the specific downstream effectors of this compound have not been fully elucidated, the following diagrams illustrate the potential signaling cascades based on the known roles of PDE inhibitors in cancer biology.
Caption: this compound inhibits PDE, increasing cAMP levels and activating PKA.
Caption: this compound blocks thymidine and glucose transport into cancer cells.
Conclusion and Future Directions
This compound exerts its anti-cancer effects through the well-defined mechanisms of phosphodiesterase inhibition and the blockade of essential nutrient transport. These actions disrupt key cellular processes that are fundamental to cancer cell proliferation and survival. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative. Future studies should focus on:
-
Quantitative Preclinical Evaluation: Determining the IC50 values of this compound for cytotoxicity, PDE inhibition, and transport inhibition across a wide panel of cancer cell lines.
-
Elucidation of Downstream Signaling: Utilizing proteomic and transcriptomic approaches to identify the specific downstream targets of the this compound-induced cAMP/PKA signaling axis.
-
In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various tumor models.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including targeted therapies and immunotherapies.
A more profound understanding of this compound's molecular interactions and its impact on the tumor microenvironment will be crucial for guiding its clinical development and identifying patient populations most likely to benefit from this therapeutic agent.
References
- 1. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidamol (RA 233): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol (RA 233) is a pyrimido-pyrimidine derivative of dipyridamole with a range of biological activities stemming from its primary mechanism as a phosphodiesterase (PDE) inhibitor. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its anti-thrombotic and anti-cancer properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in a research setting.
Introduction
This compound, also known as RA 233, has been the subject of research for several decades, primarily exploring its potential as an anti-platelet and anti-cancer agent. Its multifaceted mechanism of action, centered on the inhibition of phosphodiesterase and subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, makes it a compound of interest for various therapeutic areas. This document serves as a comprehensive resource for researchers, outlining the key experimental findings and methodologies related to this compound's research applications.
Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism of action of this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP has downstream effects on various cellular processes, most notably platelet aggregation and cell proliferation.
Anti-Thrombotic Applications
This compound's ability to inhibit platelet aggregation is a direct consequence of its PDE inhibitory activity. The elevated cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that ultimately leads to a decrease in intracellular calcium mobilization and inhibition of platelet activation and aggregation.
Quantitative Data: Platelet Aggregation Inhibition
Quantitative data on the specific inhibitory concentrations of this compound on platelet aggregation induced by various agonists is limited. However, studies on its parent compound, dipyridamole, provide some context.
| Agonist | Test System | Dipyridamole Concentration | Inhibition | Reference |
| ADP | Human Whole Blood (in vitro) | 3.9 µM | Significant | (Gresele et al., 1983) |
| Collagen | Human Whole Blood (in vitro) | 3.9 µM | Significant | (Gresele et al., 1983) |
Experimental Protocol: Platelet Aggregation Assay
This protocol is a generalized method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Objective: To determine the in vitro effect of this compound on ADP and collagen-induced platelet aggregation.
Materials:
-
This compound (RA 233)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Spectrophotometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation with this compound:
-
Pre-incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the agonist (ADP or collagen) to the pre-incubated PRP samples.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for each agonist.
-
Signaling Pathway: this compound's Anti-Platelet Action
Anti-Cancer Applications
This compound has demonstrated anti-tumor properties in various cancer models, including non-small cell lung cancer (NSCLC) and leukemia. Its anti-cancer effects are attributed to the inhibition of nucleoside and glucose transport, in addition to its PDE inhibitory activity which can affect cell proliferation.
Quantitative Data: Anti-Cancer Effects
A notable clinical study investigated the effect of this compound in combination with chemotherapy in patients with advanced carcinomas.
| Cancer Type | Treatment Group | Outcome | p-value | Reference |
| Non-Small Cell Lung Cancer (limited to one hemithorax) | This compound + Chemotherapy vs. Chemotherapy alone | Statistically significant prolongation of survival | <0.05 | (Zacharski et al., 1988)[1] |
In vitro studies on leukemic cells have provided insights into its mechanism of action.
| Cell Line | Parameter | This compound Concentration | Effect | Reference |
| L1210 (Leukemic cells) | Thymidine & 2-Deoxyglucose Transport | ≤ 10⁻⁴ mol/L | Inhibition (Non-competitive) | (Trentesaux et al., 1984)[2] |
Experimental Protocol: L1210 Cell Growth Inhibition Assay
This protocol outlines a general method for assessing the cytotoxic effects of this compound on the L1210 leukemic cell line using a standard MTT assay.
Objective: To determine the IC50 of this compound for L1210 cell growth inhibition.
Materials:
-
L1210 murine leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (RA 233)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of this compound.
-
Signaling Pathway: this compound's Anti-Cancer Mechanisms
Summary and Future Directions
This compound (RA 233) is a phosphodiesterase inhibitor with demonstrated anti-platelet and anti-cancer activities. Its ability to prolong survival in patients with non-small cell lung cancer and inhibit key transport mechanisms in cancer cells highlights its therapeutic potential. Further research is warranted to elucidate the specific PDE subtypes targeted by this compound, to determine its precise IC50 values, and to explore its efficacy in a broader range of cancer types. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the multifaceted biological effects of this compound.
References
- 1. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidamol: An In-depth Technical Guide on its Antithrombotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol is a pyrimidopyrimidine derivative with established antithrombotic properties. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are included to facilitate further research and drug development efforts in the field of thrombosis.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a critical event in the formation of arterial thrombi, making antiplatelet agents a cornerstone of antithrombotic therapy. This compound has been identified as a promising antiplatelet agent, primarily indicated for the prevention of thromboembolic events.[1] This guide delves into the technical details of its antithrombotic properties.
Mechanism of Action
This compound exerts its antithrombotic effect primarily through the inhibition of platelet aggregation.[1] Its mechanism of action revolves around the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
This compound inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[1] By inhibiting PDE, this compound leads to an accumulation of cAMP within platelets.[1] Elevated cAMP levels, in turn, inhibit the release of adenosine diphosphate (ADP), a potent platelet agonist, thereby reducing platelet aggregation and the risk of thrombus formation.[1]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from its close analog, Dipyridamole, provides valuable insights into its potential potency and efficacy. The following tables summarize representative data.
Table 1: In Vitro Phosphodiesterase (PDE) Inhibition
| PDE Isoform | This compound IC₅₀ (µM) | Dipyridamole IC₅₀ (µM) |
| PDE3 | Data not available | ~0.5 - 2 |
| PDE5 | Data not available | ~1 - 5 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Inhibition of Platelet Aggregation
| Agonist | This compound IC₅₀ (µM) | Dipyridamole IC₅₀ (µM) |
| ADP | Data not available | ~1 - 10 |
| Collagen | Data not available | ~5 - 20 |
| Arachidonic Acid | Data not available | > 100 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of platelet aggregation induced by the respective agonist.
Table 3: Preclinical In Vivo Antithrombotic Efficacy (Rodent Model)
| Treatment | Dose (mg/kg) | Thrombosis Model | Endpoint | Result |
| Vehicle | - | Ferric Chloride-induced | Time to Occlusion (min) | 10 ± 2 |
| This compound | 10 | Ferric Chloride-induced | Time to Occlusion (min) | 25 ± 5 |
| This compound | 30 | Ferric Chloride-induced | Time to Occlusion (min) | 45 ± 8 |
*p < 0.05 compared to vehicle. Data is illustrative and based on typical results for this class of compounds.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of this compound's effect on platelet aggregation using Light Transmission Aggregometry (LTA).
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., ADP, collagen)
-
Saline
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Assay Setup:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
-
This compound Incubation:
-
Add varying concentrations of this compound (or vehicle control) to PRP aliquots and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add a platelet agonist (e.g., ADP or collagen) to the PRP sample to induce aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
References
Mopidamol's Effect on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological effects of Mopidamol on platelet aggregation. This compound, a pyrimidopyrimidine derivative, is recognized for its antiplatelet properties, which are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates critical signaling pathways involved in platelet activation and aggregation. This document summarizes the available quantitative data on the inhibitory effects of this compound and its close analog, Dipyridamole, on platelet aggregation induced by various agonists. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid initiates a cascade of intracellular signaling events leading to platelet shape change, granule release, and aggregation, ultimately forming a thrombus. Pharmacological inhibition of this process is a cornerstone of antithrombotic therapy for the prevention and treatment of cardiovascular diseases.
This compound has been investigated for its potential as an antiplatelet agent.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides.[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a potent second messenger that plays a crucial role in inhibiting platelet activation.[1] This guide will delve into the quantitative effects, underlying mechanisms, and experimental evaluation of this compound's impact on platelet aggregation.
Quantitative Data on Platelet Aggregation Inhibition
Quantitative data on the inhibitory effects of this compound on platelet aggregation is limited in publicly available literature. However, extensive research has been conducted on its close structural and functional analog, Dipyridamole. The following tables summarize the available inhibitory concentration (IC50) and effective dose (ED50) values for Dipyridamole against various platelet agonists. This data serves as a valuable proxy for understanding the potential potency of this compound.
Table 1: In Vitro Inhibition of Platelet Aggregation by Dipyridamole
| Agonist | Species | Assay Type | IC50 / ED50 | Reference |
| Arachidonic Acid | Not Specified | Platelet Aggregation | 140.5 µM | [2] |
| ADP | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |
| Collagen | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |
| Thrombin | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |
| Ferrous-induced Lipid Peroxidation | Not Specified | Lipid Peroxidation Assay | 17.5 µM | [2] |
Table 2: Ex Vivo and In Vitro Inhibition of Platelet Aggregation by Dipyridamole
| Agonist | Condition | Method | Effective Concentration | Reference |
| ADP | Ex vivo (oral admin.) | Impedance Aggregometry | Significant inhibition with 200 mg dose | [4] |
| Collagen | Ex vivo (oral admin.) | Impedance Aggregometry | Significant inhibition with 200 mg dose | [4] |
| ADP | In vitro (whole blood) | Impedance Aggregometry | Significant inhibition at 3.9 µM | [4] |
| Collagen | In vitro (whole blood) | Impedance Aggregometry | Significant inhibition at 3.9 µM | [4] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of platelet phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels.[1] Platelets are known to express several PDE isoforms, including PDE2, PDE3, and PDE5.[5][6] While the precise isoform selectivity of this compound in platelets is not extensively detailed, its analog Dipyridamole is known to be a non-selective PDE inhibitor.[7]
The cAMP-PKA Signaling Pathway
Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. This phosphorylation cascade ultimately inhibits platelet activation and aggregation through several mechanisms:
-
Inhibition of Calcium Mobilization: PKA can phosphorylate proteins involved in calcium signaling, leading to a decrease in the release of intracellular calcium stores, a critical step in platelet activation.
-
Inhibition of Granule Release: PKA can interfere with the machinery responsible for the secretion of platelet granules containing pro-aggregatory molecules like ADP and serotonin.
-
Modulation of Cytoskeletal Rearrangement: PKA can phosphorylate proteins that regulate the actin cytoskeleton, thereby inhibiting the shape change required for platelet aggregation.
This compound's primary mechanism via cAMP pathway.
Potentiation of the NO/cGMP Signaling Pathway
Dipyridamole has also been shown to potentiate the inhibitory effects of nitric oxide (NO) by inhibiting cGMP-specific phosphodiesterases (like PDE5).[8] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), which activates Protein Kinase G (PKG). PKG shares some downstream targets with PKA, leading to a synergistic inhibitory effect on platelet aggregation. Given the structural similarity, it is plausible that this compound may also share this mechanism.
Potentiation of the NO/cGMP signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the effect of this compound on platelet aggregation.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro.[9]
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Stir bars.
-
Pipettes and consumables.
Procedure:
-
Preparation of PRP and PPP:
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary (typically to 200-300 x 10^9/L).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a defined volume of PRP into the aggregometer cuvettes containing a stir bar.
-
-
Incubation with this compound:
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a specific concentration of the platelet agonist (ADP, collagen, or arachidonic acid) to the cuvette to initiate aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Construct dose-response curves for this compound's inhibition of aggregation for each agonist.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal platelet aggregation.
-
Workflow for Light Transmission Aggregometry.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP levels in platelets.
Materials:
-
Washed platelets or PRP.
-
This compound stock solution.
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based).
-
Plate reader.
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets or PRP as described in the LTA protocol.
-
-
Incubation:
-
Incubate the platelets with various concentrations of this compound or vehicle control for a defined period.
-
-
Stimulation (Optional):
-
To assess the effect on agonist-induced cAMP changes, platelets can be stimulated with an agonist that modulates adenylyl cyclase activity (e.g., forskolin to stimulate, or ADP to inhibit).
-
-
Cell Lysis:
-
Stop the reaction and lyse the platelets using the lysis buffer provided in the cAMP assay kit. This step releases the intracellular cAMP.
-
-
cAMP Quantification:
-
Follow the instructions of the specific cAMP immunoassay kit. This typically involves a competitive binding reaction where the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Determine the dose-dependent effect of this compound on basal or agonist-stimulated cAMP levels.
-
Conclusion
This compound exerts its antiplatelet effect primarily through the inhibition of phosphodiesterases, leading to an elevation of intracellular cAMP levels. This, in turn, dampens the signaling cascades initiated by various platelet agonists, ultimately inhibiting platelet aggregation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on its analog, Dipyridamole, provides a strong foundation for understanding its potential therapeutic efficacy. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the antiplatelet properties of this compound. Further studies are warranted to determine the precise PDE isoform selectivity of this compound in platelets and to obtain specific IC50 values against a range of agonists to fully delineate its pharmacological profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Dipyridamole inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inihibition of human platelet aggregation by dipyridamole and two related compounds and its modification by acid glycoproteins of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole, Non-selective phosphodiesterase (PDE) inhibitor (CAS 58-32-2) | Abcam [abcam.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mopidamol's Role in Increasing Cyclic AMP (cAMP) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol, a pyrimido-pyrimidine derivative and an analogue of dipyridamole, is recognized for its antiplatelet and potential antineoplastic properties. A core element of its mechanism of action is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides an in-depth technical overview of the dual pathways through which this compound achieves this effect: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling and experimental workflows to support further research and drug development.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including platelet aggregation, inflammation, and cell proliferation and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. This compound, and its parent compound dipyridamole, modulate this balance to increase intracellular cAMP, which underlies many of their pharmacological effects. This guide will explore the two primary mechanisms of this compound's action on cAMP signaling.
Mechanism of Action: A Dual Approach to Elevating cAMP
This compound elevates intracellular cAMP levels through two synergistic mechanisms:
2.1. Inhibition of Phosphodiesterase (PDE)
This compound acts as a phosphodiesterase inhibitor, preventing the breakdown of cAMP into AMP. By inhibiting PDE activity, this compound allows cAMP to accumulate within the cell, thereby amplifying downstream signaling cascades. While specific data for this compound's activity against all PDE isoforms is limited, data from the closely related compound, dipyridamole, provides significant insight. Dipyridamole is a non-selective PDE inhibitor, with activity against several PDE families.[1][2][3]
2.2. Inhibition of Adenosine Reuptake
This compound also blocks the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the reuptake of extracellular adenosine into cells like erythrocytes and endothelial cells.[4][5] This inhibition leads to an increase in the extracellular concentration of adenosine.[1] Extracellular adenosine can then bind to and activate A2A and A2B adenosine receptors on the cell surface. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to synthesize more cAMP.[1][4]
The following diagram illustrates the dual mechanism of this compound in elevating intracellular cAMP.
Caption: Dual mechanism of this compound action on cAMP levels.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activities of dipyridamole, which serves as a proxy for this compound.
Table 1: Dipyridamole - Phosphodiesterase (PDE) Inhibition
| PDE Isoform | IC50 (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
Data sourced from commercial supplier technical data sheets.
Table 2: Dipyridamole - Equilibrative Nucleoside Transporter (ENT1) Inhibition
| Parameter | Value (nM) |
| IC50 | 144.8 |
| Ki | 8.18 |
Data sourced from commercial supplier technical data sheets.
Experimental Protocols
This section outlines the methodologies for key experiments to assess the effects of this compound on cAMP signaling.
4.1. Measurement of Intracellular cAMP Levels
This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.
-
Principle: This assay is based on the competition between cAMP in the cell lysate and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The amount of tracer bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Materials:
-
Cell line of interest (e.g., human platelets, cancer cell lines)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Aspirate the culture medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
cAMP Assay: Perform the cAMP assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a microplate pre-coated with anti-cAMP antibodies, followed by the addition of a labeled cAMP tracer.
-
Detection: After incubation and washing steps, measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample by comparing the signal to a standard curve generated with known concentrations of cAMP.
-
4.2. Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on PDE activity.
-
Principle: The assay measures the activity of a specific PDE isoform by quantifying the conversion of a fluorescently labeled cAMP or cGMP substrate to a non-fluorescent product. Inhibition of PDE activity by this compound results in a higher fluorescent signal.
-
Materials:
-
Recombinant human PDE isoforms
-
This compound
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay buffer
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a microplate, add the PDE enzyme, the fluorescent substrate, and the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.3. Adenosine Uptake Assay
This protocol describes a method to measure the inhibition of adenosine uptake by this compound.
-
Principle: This assay quantifies the uptake of radiolabeled adenosine into cells. Inhibition of the adenosine transporter by this compound will result in a decrease in intracellular radioactivity.
-
Materials:
-
Cell line expressing ENT1 (e.g., HeLa cells, erythrocytes)
-
This compound
-
[³H]-adenosine (radiolabeled adenosine)
-
Uptake buffer
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of this compound or vehicle control.
-
Uptake: Add [³H]-adenosine to each well and incubate for a short period to allow for uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of adenosine uptake for each this compound concentration and calculate the IC50 or Ki value.
-
The following diagram provides a workflow for these experimental protocols.
Caption: Workflow for key experimental protocols.
Conclusion
This compound effectively increases intracellular cAMP levels through a dual mechanism involving the inhibition of phosphodiesterases and the blockade of adenosine reuptake. This elevation in cAMP is central to its pharmacological effects, particularly its antiplatelet activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further research is warranted to determine the specific PDE isoform inhibition profile of this compound and to quantify its effects on cAMP levels in various cell types.
References
Investigating the Anti-Tumor Effects of Mopidamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol (RA-233), a derivative of dipyridamole, has demonstrated potential as an anti-tumor agent. Primarily classified as a phosphodiesterase inhibitor, its therapeutic effects have been observed in both preclinical and clinical settings. This technical guide synthesizes the available research on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. The document aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound
This compound is a pyrimido-pyrimidine derivative that has been investigated for its anti-thrombotic and anti-cancer properties.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2]
Clinical studies have explored the use of this compound, particularly in combination with chemotherapy, for the treatment of solid tumors.[3] The most notable of these is the Veterans Administration Cooperative Study No. 188, which evaluated its efficacy in non-small cell lung cancer (N-SCLC) and colon carcinoma.[3] In vitro studies have also shed light on its cellular effects, including the inhibition of nutrient transport.[4]
Quantitative Data on Anti-Tumor Effects
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound.
Table 1: Clinical Efficacy of this compound in Non-Small Cell Lung Cancer (N-SCLC)
| Study | Patient Population | Treatment Arms | Key Findings | Reference |
| Veterans Administration Cooperative Study No. 188 | 719 patients with advanced carcinomas of the lung and colon | 1. This compound (RA-233) + Chemotherapy 2. Chemotherapy alone | Statistically significant prolongation of survival in patients with N-SCLC limited to one hemithorax. | [3] |
| Reduction in mean plasma fibrinogen concentration in the this compound group. | [3] | |||
| No significant difference in survival for other tumor categories. | [3] | |||
| This compound was reported to be non-toxic. | [3] |
Table 2: In Vitro Effects of this compound on Leukemia Cells
| Cell Line | Experiment | This compound Concentration | Key Findings | Reference |
| L1210 (Leukemia) | Membrane Transport Assay | ≤ 10-4 mol/l | Inhibition of thymidine and 2-deoxyglucose transport. | [4] |
| The inhibitory effect occurs rapidly (within 20 seconds). | [4] | |||
| Lineweaver-Burk plots indicated a non-competitive type of inhibition. | [4] | |||
| DNA Synthesis Assay | Not specified | Decreased incorporation of thymidine into DNA. | [4] |
Proposed Mechanism of Action and Signaling Pathways
This compound's primary anti-tumor effect is believed to be mediated through its inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate a multitude of downstream targets, influencing gene expression and cellular processes like apoptosis and cell cycle arrest. Furthermore, elevated cAMP can also act independently of PKA through Exchange Proteins Directly Activated by cAMP (EPAC).
A secondary mechanism, demonstrated in vitro, is the inhibition of nucleoside and glucose transport, which can deprive cancer cells of essential building blocks for DNA synthesis and energy metabolism.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key studies investigating this compound.
Veterans Administration Cooperative Study No. 188 (Clinical Trial)
-
Study Design: A 5-year, double-blind, randomized controlled trial.[3]
-
Patient Population: 719 patients with advanced carcinomas of the lung (including N-SCLC) and colon.[3]
-
Treatment Arms:
-
Experimental Arm: this compound (RA-233) administered in conjunction with standard chemotherapy regimens.
-
Control Arm: Placebo administered with the same standard chemotherapy regimens.
-
-
Endpoints:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Plasma fibrinogen concentration, toxicity profile.
-
-
Statistical Analysis: Survival curves were likely generated using the Kaplan-Meier method and compared using the log-rank test.
In Vitro Inhibition of Nutrient Transport in L1210 Leukemia Cells
-
Cell Culture: L1210 murine leukemia cells were grown in culture.[4]
-
Transport Assays:
-
Cells were incubated with radiolabeled thymidine or 2-deoxyglucose in the presence or absence of this compound at various concentrations (up to 10-4 mol/l).[4]
-
The incubation was performed for a very short duration (as quickly as 20 seconds) to measure the initial rate of transport.[4]
-
The uptake of the radiolabeled substrate into the cells was measured using scintillation counting.
-
-
Kinetic Analysis:
-
To determine the type of inhibition, transport rates were measured at varying substrate concentrations in the presence of a fixed concentration of this compound.
-
The data was plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the kinetic parameters (Vmax and Km) and determine the nature of the inhibition (competitive, non-competitive, etc.).[4]
-
-
DNA Synthesis Assay:
-
L1210 cells were incubated with radiolabeled thymidine and this compound for a longer duration.
-
The amount of radiolabel incorporated into the DNA was quantified to assess the effect on DNA synthesis.[4]
-
Conclusion and Future Directions
This compound has shown modest but significant anti-tumor activity, particularly in a subset of non-small cell lung cancer patients. Its mechanism of action as a phosphodiesterase inhibitor and an inhibitor of cellular transport provides a rational basis for its anti-neoplastic effects. However, the existing research, primarily from older studies, warrants further investigation using modern molecular and cellular biology techniques.
Future research should focus on:
-
Identifying the specific phosphodiesterase isoforms inhibited by this compound. This would allow for a more precise understanding of its downstream signaling effects.
-
Conducting in-depth studies on the impact of this compound on the cAMP-PKA-CREB and EPAC signaling axes in various cancer cell lines.
-
Evaluating the potential for synergistic effects with newer targeted therapies and immunotherapies.
-
Validating the in vitro findings on nutrient transport inhibition in in vivo models.
A renewed investigation into this compound, guided by our current understanding of cancer biology and signaling, could potentially reposition this compound as a valuable component of combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]
Mopidamol in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol (RA-233), a pyrimidine derivative, is a phosphodiesterase inhibitor that has been investigated for its potential therapeutic effects in cancer. This technical guide provides a comprehensive overview of the research on this compound in the context of non-small cell lung cancer (NSCLC), with a focus on available quantitative data, experimental protocols, and potential signaling pathways. The information presented here is primarily based on historical clinical trial data, as contemporary preclinical and mechanistic studies are limited.
Quantitative Data from Clinical Trials
The most significant clinical investigation of this compound in NSCLC was the Veterans Administration Cooperative Study No. 188, a 5-year double-blind, placebo-controlled trial. The study evaluated the efficacy of this compound in combination with chemotherapy in patients with advanced carcinomas, including NSCLC.
| Parameter | This compound + Chemotherapy | Placebo + Chemotherapy | Statistical Significance |
| Median Survival (Limited-Disease NSCLC) | Statistically significant prolongation | Not reported | Yes |
| Mean Plasma Fibrinogen Concentration | Reduction | Not reported | Not reported |
| Toxicity | Not toxic | Not reported | Not applicable |
Experimental Protocols
The following is a summary of the methodology employed in the Veterans Administration Cooperative Study No. 188.
Veterans Administration Cooperative Study No. 188 Protocol
-
Study Design: A 5-year, double-blind, randomized, placebo-controlled clinical trial.
-
Patient Population: 719 patients with advanced carcinomas of the lung and colon, including a cohort with non-small cell lung cancer limited to one hemithorax.
-
Treatment Arms:
-
Experimental Arm: this compound (RA-233) administered in conjunction with standard chemotherapy.
-
Control Arm: Placebo administered in conjunction with standard chemotherapy.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Plasma fibrinogen concentration, assessment of toxicity.
-
Data Analysis: Statistical comparison of survival prolongation and changes in plasma fibrinogen levels between the two treatment arms.
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound in NSCLC have not been fully elucidated in dedicated studies, its mechanism as a phosphodiesterase inhibitor suggests potential interactions with cyclic nucleotide signaling pathways.
Hypothesized Signaling Pathway of this compound in NSCLC
This compound, as a phosphodiesterase (PDE) inhibitor, is presumed to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by inhibiting their degradation. Elevated cyclic nucleotide levels can, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to downstream effects on gene expression, cell cycle regulation, and apoptosis.
Caption: Hypothesized this compound signaling pathway in NSCLC cells.
Experimental Workflow for Investigating this compound's Effects
A logical workflow to further investigate the preclinical effects of this compound in NSCLC would involve a series of in vitro and in vivo experiments.
Caption: Proposed experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The available evidence, primarily from a significant clinical trial conducted in the late 1980s, suggests that this compound may have a beneficial effect on survival in patients with limited-disease NSCLC when used in combination with chemotherapy, and it was well-tolerated.[1][2] However, the lack of contemporary research presents a significant gap in our understanding of its precise mechanism of action and potential in the current landscape of NSCLC treatment.
Future research should focus on:
-
Preclinical evaluation: Utilizing modern NSCLC cell lines and animal models to confirm the anti-cancer effects of this compound.
-
Mechanistic studies: Elucidating the specific signaling pathways affected by this compound in NSCLC cells to identify potential biomarkers of response.
-
Combination therapies: Investigating the synergistic potential of this compound with current standard-of-care treatments for NSCLC, including targeted therapies and immunotherapies.
This historical perspective on this compound provides a foundation for potential rediscovery and repurposing efforts in an era of precision oncology. Further rigorous investigation is warranted to determine if this compound holds a place in the modern therapeutic arsenal against non-small cell lung cancer.
References
Mopidamol's Impact on Leukemia L1210 Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the effects of Mopidamol, a dipyridamole derivative, on murine leukemia L1210 cells. The core findings are based on a key study by Trentesaux et al. (1984), which, although the full text is not widely available, provides foundational insights through its abstract. This document synthesizes the available information, presenting it in a structured format with detailed probable experimental methodologies and conceptual visualizations to aid in understanding this compound's mechanism of action at the cellular level. The primary mechanism identified is the non-competitive inhibition of nucleoside and glucose transport, leading to a reduction in DNA synthesis. This guide aims to serve as a valuable resource for researchers investigating anti-leukemic compounds and the intricacies of cellular transport mechanisms in cancer biology.
Introduction
This compound, chemically known as 2,2',2'',2'''-[(4-piperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol, is a compound with recognized antitumor properties.[1] Its efficacy has been studied in various cancer models, with a particular focus on its role as a phosphodiesterase inhibitor.[1] This guide specifically delves into the cellular and molecular effects of this compound on the L1210 murine leukemia cell line, a widely used model in cancer research. The information presented herein is primarily derived from the foundational study by Trentesaux et al., published in 1984, which characterized this compound's inhibitory effects on key cellular transport systems.[1]
Data Presentation: Summary of this compound's Effects on L1210 Cells
The following tables summarize the key findings regarding the impact of this compound on L1210 leukemia cells, as described in the available scientific literature. It is important to note that specific quantitative data, such as IC50 and Ki values, are not detailed in the accessible abstract of the primary study and are therefore listed as "Not Available."
Table 1: Inhibition of Cellular Transport by this compound in L1210 Cells
| Transport Target | This compound Concentration | Type of Inhibition | Kinetic Parameters (Ki, Vmax) | Reference |
| Thymidine Transport | ≤ 10⁻⁴ mol/L | Non-competitive | Not Available in Abstract | [1] |
| 2-Deoxyglucose Transport | ≤ 10⁻⁴ mol/L | Non-competitive | Not Available in Abstract | [1] |
Table 2: Effect of this compound on Macromolecular Synthesis in L1210 Cells
| Process | Effect | Onset of Action | Quantitative Measurement | Reference |
| Thymidine Incorporation into DNA | Decreased | Rapid (inhibitory effect on transport within 20 seconds) | Not Available in Abstract | [1] |
Experimental Protocols
The following are detailed, probable methodologies for the key experiments cited in the study of this compound's effects on L1210 cells. These protocols are constructed based on standard laboratory practices for the techniques mentioned in the source abstract.
L1210 Cell Culture
-
Cell Line: Murine leukemia L1210 cells.
-
Culture Medium: A suitable medium for suspension cells, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: The cell suspension is diluted with fresh medium every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Cellular Transport Assays (Thymidine and 2-Deoxyglucose)
-
Cell Preparation: L1210 cells are harvested during the exponential growth phase, washed with a phosphate-buffered saline (PBS) or a similar balanced salt solution, and resuspended at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Initiation: The cell suspension is pre-incubated at 37°C before the addition of radiolabeled substrate ([³H]-thymidine or [³H]-2-deoxyglucose) at various concentrations.
-
Inhibitor Treatment: For inhibition studies, cells are pre-incubated with varying concentrations of this compound for a specified time before the addition of the radiolabeled substrate. The abstract indicates the inhibitory effect occurs within 20 seconds.[1]
-
Assay Termination: The transport process is stopped rapidly by adding an ice-cold stop solution (e.g., PBS with a high concentration of non-radiolabeled substrate or a transport inhibitor like cytochalasin B for glucose transport).
-
Separation: The cells are quickly separated from the extracellular medium, typically by centrifugation through a layer of silicone oil to minimize leakage of the intracellular substrate.
-
Quantification: The cell pellet is lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Kinetic Analysis: To determine the type of inhibition, initial transport velocities are measured at different substrate concentrations in the presence and absence of this compound. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]). A non-competitive inhibition pattern would be indicated by a change in the y-intercept (1/Vmax) with no change in the x-intercept (-1/Km).[1]
DNA Synthesis Assay (Thymidine Incorporation)
-
Cell Preparation: L1210 cells are cultured and prepared as described for the transport assays.
-
Treatment: Cells are incubated with different concentrations of this compound for a defined period.
-
Radiolabeling: [³H]-thymidine is added to the cell cultures, and the incubation continues to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: The incubation is stopped, and the cells are harvested.
-
Macromolecule Precipitation: An acid precipitation method is used to separate the DNA from the acid-soluble fraction (unincorporated nucleotides). This is typically done by adding ice-cold trichloroacetic acid (TCA).
-
Washing: The precipitated DNA is washed multiple times with cold TCA to remove any remaining unincorporated [³H]-thymidine.
-
Quantification: The DNA pellet is dissolved in a suitable solvent (e.g., NaOH), and the radioactivity is measured by scintillation counting. The results are often expressed as a percentage of the control (untreated cells).
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a potential experimental workflow for its study in L1210 cells.
References
Mopidamol: An In-depth Analysis of its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a pyrimidopyrimidine derivative of dipyridamole, has been a subject of scientific inquiry for its potential therapeutic applications, primarily as an anti-platelet and anti-cancer agent. Its mechanism of action is centered around the modulation of key cellular signaling pathways through the inhibition of specific molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its effects on phosphodiesterase enzymes and nucleoside transporters. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Molecular Targets
This compound's pharmacological effects are primarily attributed to its interaction with two main classes of molecular targets:
-
Phosphodiesterases (PDEs): this compound is a known inhibitor of phosphodiesterases, a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.
-
Nucleoside Transporters: As a derivative of dipyridamole, this compound is also recognized for its ability to inhibit the uptake of adenosine by cells through the blockade of equilibrative nucleoside transporters (ENTs).
Data on Molecular Interactions
Due to the limited availability of specific quantitative data for this compound, a detailed comparative table of its inhibitory activity cannot be constructed at this time. Research providing specific IC50 or Ki values for this compound against a panel of PDE isoforms and nucleoside transporters is needed to fully characterize its target profile.
Signaling Pathways and Experimental Workflows
The inhibitory actions of this compound on its molecular targets initiate a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for assessing this compound's activity.
This compound's Mechanism of Action on Platelet Aggregation
References
Mopidamol's Impact on Thymidine Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Mopidamol on thymidine transport in cells. This compound, a pyrimidopyrimidine derivative, has been identified as a non-competitive inhibitor of nucleoside transport, a critical pathway for DNA synthesis and cell proliferation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development in this area.
Introduction
This compound, also known as RA-233, is a compound with demonstrated antitumor properties.[1] Its mechanism of action involves, at least in part, the inhibition of thymidine transport across the cell membrane. Thymidine is an essential precursor for the synthesis of DNA, and its uptake is mediated by specialized nucleoside transporter proteins. By impeding this transport, Mopidamlo can disrupt DNA replication and inhibit the proliferation of rapidly dividing cells, such as cancer cells. Understanding the specifics of this inhibitory action is crucial for the development of targeted cancer therapies.
Quantitative Data on this compound's Inhibitory Activity
This compound has been shown to inhibit the transport of thymidine in L1210 leukemic cells.[1] The inhibition is characterized as non-competitive, meaning this compound does not directly compete with thymidine for the binding site on the transporter protein but rather binds to an allosteric site, altering the transporter's conformation and reducing its efficiency.
Table 1: Summary of this compound's Inhibitory Action on Thymidine Transport
| Compound | Cell Line | Target Process | Mode of Inhibition | Effective Concentration | Reference |
| This compound (RA-233) | L1210 (leukemic cells) | Thymidine Transport | Non-competitive | ≤ 10⁻⁴ mol/L | [1] |
Experimental Protocols
The following is a detailed methodology for a typical thymidine transport assay, adapted from established protocols, which can be used to study the effects of this compound.
Cell Culture
-
Cell Line: L1210 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be in the logarithmic growth phase for transport experiments.
Thymidine Uptake Assay
This assay measures the rate of radiolabeled thymidine uptake by cells in the presence and absence of this compound.
-
Materials:
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold stop solution (e.g., HBSS with 10 mM unlabeled thymidine)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
-
-
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Add this compound at various concentrations (e.g., 0, 1, 10, 100 µM) and pre-incubate for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Uptake: Start the transport assay by adding 10 µL of [³H]-thymidine (final concentration, e.g., 1 µM).
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of thymidine uptake.
-
Termination of Uptake: Stop the reaction by adding 1 mL of ice-cold stop solution.
-
Washing: Pellet the cells by centrifugation (e.g., 14,000 rpm for 30 seconds). Wash the cell pellet twice with ice-cold stop solution to remove extracellular [³H]-thymidine.
-
Lysis and Scintillation Counting: Lyse the cell pellet with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of thymidine uptake (in pmol/10⁶ cells/min). Plot the uptake rate as a function of this compound concentration to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflow
Mechanism of Non-Competitive Inhibition
The following diagram illustrates the non-competitive inhibition of a nucleoside transporter by this compound.
Caption: this compound binds to an allosteric site on the nucleoside transporter, inducing a conformational change that inhibits thymidine transport without competing for the active binding site.
Experimental Workflow for Thymidine Transport Assay
The following diagram outlines the key steps in the experimental protocol described above.
Caption: A stepwise workflow for quantifying the effect of this compound on radiolabeled thymidine uptake in cultured cells.
Conclusion
This compound serves as a non-competitive inhibitor of thymidine transport in L1210 leukemic cells, presenting a promising avenue for anticancer drug development. The methodologies and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate the quantitative aspects of this inhibition and to explore its therapeutic potential. Future studies should aim to elucidate the precise binding site of this compound on nucleoside transporters and to determine its IC50 and Ki values to better characterize its potency and clinical relevance.
References
Mopidamol's Inhibition of 2-Deoxyglucose Transport: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a pyrimidopyrimidine derivative, has been investigated for its potential as an antitumor agent. One of its observed cellular effects is the inhibition of nucleoside and glucose transport across the cell membrane. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory action on 2-deoxyglucose (2-DG) transport, a key process in cellular metabolism. The information presented herein is based on available scientific literature and is intended to support further research and drug development efforts in oncology and metabolic modulation.
Quantitative Data on 2-Deoxyglucose Transport Inhibition
Research on the quantitative aspects of this compound's inhibition of 2-deoxyglucose transport is limited. The primary study in this area identified this compound as a non-competitive inhibitor of 2-deoxyglucose transport in L1210 leukaemic cells.[1] The inhibitory effect was observed at concentrations less than or equal to 10⁻⁴ mol/l, with the onset of inhibition occurring as rapidly as 20 seconds after exposure to the drug.[1]
Table 1: Summary of this compound's Inhibitory Effect on 2-Deoxyglucose Transport
| Parameter | Finding | Cell Line | Concentration | Reference |
| Inhibition of 2-deoxyglucose transport | Yes | L1210 leukaemic cells | ≤ 10⁻⁴ mol/l | [1] |
| Type of Inhibition | Non-competitive | L1210 leukaemic cells | Not specified | [1] |
| Onset of Action | As soon as 20 seconds | L1210 leukaemic cells | Not specified | [1] |
Mechanism of Action: Non-Competitive Inhibition
The available evidence indicates that this compound acts as a non-competitive inhibitor of 2-deoxyglucose transport.[1] In non-competitive inhibition, the inhibitor binds to a site on the transporter protein that is distinct from the substrate-binding site (the allosteric site). This binding event alters the conformation of the transporter, reducing its catalytic activity without preventing the substrate from binding. Consequently, the maximum rate of transport (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged.
Diagram 1: Non-competitive inhibition of a glucose transporter by this compound.
Signaling Pathways
The specific signaling pathways through which this compound exerts its inhibitory effect on glucose transport have not been elucidated in the available literature. General mechanisms of glucose transport regulation involve complex signaling cascades, including the PI3K/Akt and AMPK pathways, which modulate the expression and translocation of glucose transporters (GLUTs) to the cell surface. Further research is required to determine if this compound interacts with these or other signaling pathways to inhibit 2-deoxyglucose uptake.
Experimental Protocols
The following is a detailed, representative methodology for a 2-deoxyglucose uptake assay, compiled from established protocols. This protocol can be adapted to study the effects of inhibitors like this compound.
Objective: To measure the rate of 2-deoxyglucose uptake in cultured cells in the presence and absence of an inhibitor.
Materials:
-
Cultured cells (e.g., L1210, HeLa, or other relevant cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Radio-labeled 2-[¹⁴C]-deoxyglucose or fluorescent 2-NBDG
-
Unlabeled 2-deoxyglucose
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., 0.1% SDS or RIPA buffer)
-
Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Culture:
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
-
Pre-incubation and Starvation:
-
Aspirate the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells in a glucose-free medium (e.g., KRH buffer) for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose stores and stimulate glucose transporter expression on the cell surface.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in the glucose-free medium.
-
Add the this compound-containing medium to the designated wells. Include a vehicle control (solvent only).
-
Incubate for a specific duration, as determined by preliminary experiments (e.g., 20 seconds to 1 hour).
-
-
Glucose Uptake Assay:
-
Prepare a solution containing either radio-labeled 2-[¹⁴C]-deoxyglucose or fluorescent 2-NBDG at a final concentration (e.g., 0.5-1.0 µCi/mL for radiolabeled or 50-100 µM for fluorescent).
-
Add the 2-deoxyglucose solution to each well and incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the 2-deoxyglucose solution and wash the cells three times with ice-cold PBS containing a high concentration of unlabeled glucose (e.g., 10 mM) or a glucose transport inhibitor like phloretin to displace any non-internalized tracer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
For radiolabeled assays, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence of the lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~465 nm excitation and ~540 nm emission).
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) or fluorescence units to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value.
-
Diagram 2: General experimental workflow for a 2-deoxyglucose uptake assay.
Conclusion
This compound has been identified as a non-competitive inhibitor of 2-deoxyglucose transport in cancer cells.[1] This inhibitory action is rapid and occurs at micromolar concentrations.[1] However, a detailed understanding of its mechanism, including the specific glucose transporters it targets, the precise binding site, and the signaling pathways it modulates, remains to be fully elucidated. The provided experimental protocol offers a framework for further investigation into the quantitative aspects of this compound's inhibitory effects and its potential as a modulator of cellular metabolism in a therapeutic context. Further research is warranted to explore the full potential of this compound in targeting the metabolic vulnerabilities of cancer cells.
References
Early-Stage Research on Mopidamol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol, a derivative of dipyridamole, has been a subject of scientific inquiry for its potential as an antiplatelet and anticancer agent. Early-stage research has focused on the synthesis of novel derivatives with improved pharmacological profiles, including enhanced phosphodiesterase (PDE) inhibition, increased metabolic stability, and potent antiplatelet and cytotoxic activities. This technical guide provides an in-depth overview of the core findings in the early-stage research of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
This compound, chemically known as 2,2',2'',2'''-[(4-piperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol, is a phosphodiesterase inhibitor. Its therapeutic potential is primarily attributed to its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, impacting various cellular processes, including platelet aggregation and cell proliferation. The core structure of this compound, a pyrimido[5,4-d]pyrimidine scaffold, has served as a template for the design and synthesis of numerous derivatives aimed at optimizing its therapeutic properties. This guide delves into the preclinical evaluation of these derivatives, focusing on their efficacy as phosphodiesterase inhibitors, antiplatelet agents, and their potential in oncology, particularly in non-small cell lung cancer.
Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives often involves modifications of the piperidino group and the ethanolamine side chains of the parent molecule, dipyridamole. A common synthetic strategy is the combinatorial acylation of dipyridamole with various anhydrides, such as succinic and acetic anhydride, to generate a library of derivatives.
The structure-activity relationship (SAR) studies of dipyridamole analogues have revealed that nitrogen-containing monocyclic rings and noncyclic substituents at the 4- and 8-positions of the pyrimido[5,4-d]pyrimidine core are crucial for inhibitory activity against nucleoside transporters like hENT4.[1] Furthermore, 2,6-di(N-monohydroxyethyl) substitution on the pyrimidopyrimidine ring system has been associated with more potent and selective hENT4 inhibition.[1]
Quantitative Data on this compound Derivatives
The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Dipyridamole Analogues
| Compound | PDE5 IC50 (nM) | Reference |
| Dipyridamole | - | [2] |
| (S)-4h | 332 | [2] |
| 4g | 64 | [2] |
| 4b | >500 | [2] |
| 4c | >500 | [2] |
| 4d | >500 | [2] |
Table 2: Metabolic Stability of Dipyridamole Analogues
| Compound | Half-life (T1/2) in Rat Liver Microsomes (min) | Reference |
| Dipyridamole | 7 | [2] |
| (S)-4h | 67 | [2] |
Table 3: Inhibition of Human Equilibrative Nucleoside Transporters (hENTs) by a Dipyridamole Analogue
| Compound | hENT4 IC50 (nM) | hENT1 Selectivity (fold vs hENT4) | hENT2 Selectivity (fold vs hENT4) | Reference |
| Dipyridamole | 2800 | - | - | [3] |
| Compound 30 | 74.4 | ~80 | ~20 | [3] |
Experimental Protocols
Synthesis of Dipyridamole Derivatives
A general method for the synthesis of dipyridamole derivatives involves the combinatorial acylation of dipyridamole.
Materials:
-
Dipyridamole
-
Succinic anhydride
-
Acetic anhydride
-
Appropriate solvents (e.g., anhydrous DMF)
-
HPLC for analysis
Protocol:
-
Dissolve dipyridamole in an appropriate anhydrous solvent.
-
Add a molar excess of succinic anhydride and acetic anhydride in varying molar ratios.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and purify the resulting derivatives using column chromatography or preparative HPLC.
-
Characterize the synthesized derivatives using spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of this compound derivatives against PDE enzymes can be determined using a variety of methods, including the following two-step radioassay for cAMP-specific PDE activity.
Materials:
-
Purified PDE enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
Snake venom phosphodiesterase
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
-
Test compounds (this compound derivatives)
Protocol:
-
Reaction Incubation:
-
Prepare a reaction mixture containing the PDE enzyme, [3H]-cAMP, and the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Terminate the reaction by heat inactivation.
-
-
Conversion of AMP to Adenosine:
-
Add snake venom phosphodiesterase to the reaction mixture to convert the [3H]-AMP product to [3H]-adenosine.
-
-
Separation and Quantification:
-
Apply the reaction mixture to a Dowex anion-exchange column to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.
-
Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Antiplatelet Aggregation Assay
The ability of this compound derivatives to inhibit platelet aggregation can be assessed using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Platelet agonists (e.g., ADP, collagen)
-
Test compounds (this compound derivatives)
-
Light transmission aggregometer
Protocol:
-
Prepare PRP from freshly drawn human blood.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP or collagen).
-
Monitor the change in light transmission through the PRP suspension over time using an aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation for each compound concentration.
-
Determine the IC50 value for each active compound.[4]
Cytotoxicity Assay in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The cytotoxic effects of this compound derivatives on NSCLC cells (e.g., A549) can be evaluated using the MTT assay.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound's antiplatelet signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow for this compound derivatives.
Conclusion
Early-stage research on this compound derivatives has identified promising compounds with enhanced phosphodiesterase inhibitory activity and improved metabolic stability compared to the parent compound, dipyridamole. The pyrimido[5,4-d]pyrimidine scaffold remains a viable template for the development of novel therapeutic agents targeting platelet aggregation and cancer cell proliferation. Further preclinical studies, including in vivo efficacy and pharmacokinetic profiling of the most potent derivatives, are warranted to fully elucidate their therapeutic potential. The detailed protocols and visualized workflows provided in this guide aim to facilitate future research in this area.
References
- 1. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthbiotechpharm.org [healthbiotechpharm.org]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Mopidamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol (also known as RA-233) is a pyrimido-pyrimidine derivative, structurally related to dipyridamole, that has been investigated for its antiplatelet and antineoplastic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available clinical data. The information is presented to support further research and development efforts in the fields of thrombosis and oncology.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1][2] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways.
By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP. In platelets, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in the inhibition of platelet activation and aggregation, key processes in thrombus formation.[3]
While this compound is a derivative of dipyridamole, which is known to inhibit adenosine uptake, at a concentration of 10 µM, this compound did not demonstrate effective blockade of adenosine uptake in whole blood. This suggests that its primary antiplatelet effect is mediated through PDE inhibition rather than modulation of adenosine signaling.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by its antiplatelet and potential antineoplastic activities.
Antiplatelet Activity
This compound's inhibition of PDE results in a potent antiplatelet effect. The increased intracellular cAMP levels interfere with the signaling pathways that lead to platelet aggregation in response to various agonists.
-
Inhibition of Platelet Aggregation: In vitro studies have shown that this compound effectively inhibits platelet aggregation induced by various stimuli.
Antineoplastic Activity
This compound has also been investigated for its potential as an anticancer agent. The proposed mechanism for its antineoplastic effects may be related to its ability to modulate intracellular signaling pathways that are crucial for cancer cell proliferation and survival.[4]
Data Presentation
In Vitro Efficacy
| Parameter | Value | Cell/Enzyme System | Reference |
| Adenosine Uptake Inhibition | Not effective | Whole Blood (10 µM) |
Clinical Trial Data: Non-Small Cell Lung Cancer
A significant clinical trial, the Veterans Administration Cooperative Study No. 188, evaluated the efficacy of this compound in conjunction with chemotherapy in patients with advanced carcinomas of the lung and colon.[1]
| Patient Subgroup | Treatment Arm | Outcome | Statistical Significance | Reference |
| Non-Small Cell Lung Cancer (Limited to one hemithorax) | This compound + Chemotherapy | Prolonged Survival | Statistically Significant | [1] |
| Other Tumor Categories | This compound + Chemotherapy | No difference in survival | Not Significant | [1] |
Detailed quantitative data such as median survival, hazard ratios, and p-values from the full study report are required for a complete analysis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a standard method for assessing the effect of this compound on platelet aggregation in vitro.
1. Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound solutions at various concentrations.
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Light transmission aggregometer.
-
Saline solution (0.9% NaCl).
2. Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP for the 0% aggregation baseline.
-
Incubation: Pre-warm the PRP samples to 37°C for 10 minutes. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiation of Aggregation: Add the platelet agonist to the PRP sample in the aggregometer cuvette with constant stirring.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.
Measurement of Intracellular cAMP Levels
This protocol outlines a common method, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for quantifying changes in intracellular cAMP levels in platelets following treatment with this compound.
1. Materials:
-
Isolated human platelets.
-
This compound solutions at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
2. Procedure:
-
Platelet Preparation: Isolate platelets from whole blood and resuspend them in a suitable buffer.
-
Treatment: Pre-incubate the platelets with a PDE inhibitor (e.g., IBMX) for a short period. Then, treat the platelets with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Cell Lysis: Terminate the reaction by adding a lysis buffer to release the intracellular contents, including cAMP.
-
ELISA Protocol: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves:
-
Adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.
-
Adding an enzyme-conjugated cAMP that competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or fluorescent).
-
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Generate a standard curve using the known concentrations of cAMP standards. Use this curve to determine the concentration of cAMP in the experimental samples. Express the results as pmol of cAMP per 10⁸ platelets.
Mandatory Visualizations
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound inhibits PDE, increasing cAMP and PKA activity, which in turn inhibits platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation using light transmission aggregometry.
Conclusion
This compound is a phosphodiesterase inhibitor with demonstrated antiplatelet and potential antineoplastic activities. Its mechanism of action is centered on the elevation of intracellular cAMP levels, leading to the inhibition of platelet function. Clinical evidence suggests a survival benefit in a specific subgroup of non-small cell lung cancer patients. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative data on its potency against specific PDE isoforms and its pharmacokinetic properties. Further research is warranted to fully elucidate the therapeutic potential of this compound and to define its precise role in clinical settings. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this promising compound.
References
- 1. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet–cancer interactions: mechanisms and pharmacology of tumour cell-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Mopidamol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mopidamol, a pyrimido-pyrimidine derivative, has been investigated for its therapeutic potential primarily as an antiplatelet agent and secondarily for its anti-neoplastic properties. This technical guide provides an in-depth overview of the core scientific findings related to this compound. It summarizes its mechanism of action as a phosphodiesterase inhibitor, its effects on platelet aggregation, and its activity in cancer models. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for key studies, and diagrams of signaling pathways and experimental workflows using the DOT language for Graphviz.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes.[1]
Signaling Pathway of this compound in Platelets
The antiplatelet effect of this compound is a direct consequence of its PDE inhibitory activity within platelets. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the inhibition of platelet activation and aggregation, key events in thrombus formation.
Therapeutic Potential as an Antiplatelet Agent
This compound has been primarily investigated for the prevention of thromboembolic events, such as stroke and myocardial infarction.[1] Its ability to inhibit platelet aggregation forms the basis of this therapeutic application.
Quantitative Data on Antiplatelet Activity
| Parameter | Value | Reference |
| IC50 (PDE Isoform) | Data not available | |
| IC50 (Platelet Aggregation) | Data not available |
Experimental Protocol: Platelet Aggregation Assay
A standard method to assess the antiplatelet activity of a compound like this compound is the light transmission aggregometry (LTA) assay. The following is a generalized protocol.
Objective: To determine the in vitro effect of this compound on platelet aggregation induced by an agonist (e.g., ADP, collagen).
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human donors
-
Platelet agonist (e.g., ADP)
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the whole blood at a low speed to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain PPP.
-
-
Assay Performance:
-
Adjust the aggregometer with PRP to 0% aggregation and with PPP to 100% aggregation.
-
Pre-warm PRP samples to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set duration.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each sample.
-
The percentage inhibition of aggregation by this compound is calculated relative to the vehicle control.
-
An IC50 value can be determined by testing a range of this compound concentrations.
-
Anti-Neoplastic Potential
This compound has also been explored for its anti-cancer properties, with studies focusing on non-small cell lung cancer (NSCLC) and leukemia.
Non-Small Cell Lung Cancer (NSCLC)
A significant clinical study, the Veterans Administration Cooperative Study No. 188, investigated the effect of this compound in combination with chemotherapy in patients with advanced carcinomas of the lung and colon. The study reported a statistically significant prolongation of survival in patients with NSCLC limited to one hemithorax.
Quantitative Data from Veterans Administration Cooperative Study No. 188:
| Patient Group | Outcome | Result |
| NSCLC (limited to one hemithorax) | Survival | Statistically significant prolongation |
Leukemia
Research has shown that this compound can inhibit the transport of essential precursors for DNA synthesis and energy metabolism in leukemic cells.
3.2.1. Inhibition of Nucleoside and Glucose Transport in L1210 Cells
A study by Trentesaux et al. (1984) demonstrated that this compound inhibits the transport of thymidine and 2-deoxyglucose in L1210 leukemic cells at concentrations of 10⁻⁴ mol/L or lower.[2] This inhibition was observed to be of a non-competitive type.
Quantitative Data on Transport Inhibition in L1210 Cells:
| Substrate | Inhibitory Concentration | Type of Inhibition | Reference |
| Thymidine | ≤ 10⁻⁴ mol/L | Non-competitive | [2] |
| 2-Deoxyglucose | ≤ 10⁻⁴ mol/L | Non-competitive | [2] |
3.2.2. Experimental Protocol: Nucleoside and Glucose Transport Assay in L1210 Cells
The detailed experimental protocol from the 1984 study by Trentesaux et al. is not fully available. However, a generalized protocol for such an assay is outlined below.
Objective: To measure the effect of this compound on the uptake of radiolabeled thymidine and 2-deoxyglucose in L1210 cells.
Materials:
-
L1210 leukemic cells
-
This compound
-
Radiolabeled [³H]-thymidine and [³H]-2-deoxyglucose
-
Cell culture medium and buffers
-
Scintillation counter
Procedure:
-
Cell Culture: Culture L1210 cells to a desired density.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Uptake Measurement:
-
Add radiolabeled substrate ([³H]-thymidine or [³H]-2-deoxyglucose) to the cell suspension.
-
Incubate for a short period to allow for uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity to the cell number or protein content.
-
Compare the uptake in this compound-treated cells to the control to determine the percentage of inhibition.
-
Pharmacokinetics and Toxicology
A comprehensive understanding of a drug's pharmacokinetic (PK) and toxicological profile is paramount for its development.
Pharmacokinetics
| Pharmacokinetic Parameter | Value | Species |
| Bioavailability | Data not available | |
| Half-life (t½) | Data not available | |
| Clearance (CL) | Data not available |
Toxicology
Preclinical toxicology studies are essential to identify potential adverse effects. While this compound was reported to be non-toxic in the Veterans Administration Cooperative Study No. 188, detailed findings from comprehensive preclinical toxicology assessments are not widely published.
| Study Type | Findings | Species |
| Acute Toxicity | Data not available | |
| Chronic Toxicity | Data not available | |
| Genotoxicity | Data not available | |
| Reproductive Toxicology | Data not available |
Conclusion and Future Directions
This compound has demonstrated clear biological activity as a phosphodiesterase inhibitor with consequent antiplatelet effects. Its potential in oncology, particularly in NSCLC and leukemia, warrants further investigation. However, a significant lack of publicly available, detailed quantitative data on its potency, pharmacokinetics, and toxicology presents a major hurdle for its further development.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of PDE isoforms to understand its selectivity profile.
-
Conducting comprehensive preclinical pharmacokinetic and toxicology studies to modern standards.
-
Elucidating the detailed molecular mechanisms underlying its anti-neoplastic effects.
The information presented in this technical guide, while highlighting the therapeutic promise of this compound, also underscores the critical need for further, detailed investigation to fully realize its potential as a therapeutic agent.
References
Methodological & Application
Mopidamol: In Vitro Experimental Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a derivative of dipyridamole, is a compound with recognized antiplatelet and potential antineoplastic properties. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, this compound has been shown to inhibit the uptake of adenosine, further contributing to its biological activity. These actions modulate various cellular signaling pathways, making this compound a subject of interest for in vitro research in thrombosis, oncology, and inflammation.
These application notes provide detailed protocols for key in vitro experiments to investigate the effects of this compound on cellular function. The methodologies outlined below are foundational for researchers exploring the therapeutic potential of this compound and similar compounds.
Key Mechanisms of Action & Relevant In Vitro Assays
This compound's effects can be primarily attributed to two key mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Mopidamole inhibits PDE enzymes, which are responsible for the degradation of cAMP. This leads to an accumulation of intracellular cAMP, a critical second messenger in numerous signaling pathways.
-
Adenosine Uptake Inhibition: this compound blocks the transport of adenosine into cells, increasing its extracellular concentration. Extracellular adenosine can then activate cell surface receptors, initiating various downstream signaling events.
To investigate these mechanisms, the following in vitro assays are crucial:
-
Phosphodiesterase (PDE) Inhibition Assay: To quantify the direct inhibitory effect of this compound on PDE activity.
-
cAMP Accumulation Assay: To measure the downstream effect of PDE inhibition on intracellular cAMP levels.
-
Platelet Aggregation Assay: To assess the functional consequence of increased cAMP on platelet function.
-
Adenosine Uptake Assay: To determine the inhibitory effect of this compound on adenosine transport.
-
P-selectin Expression Assay: To investigate the effect of this compound on the expression of this key adhesion molecule involved in inflammation and thrombosis, although a direct link is less established.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. It is important to note that specific values can vary depending on the experimental conditions and cell types used.
| Parameter | Target | Approximate Value | Assay Type | Reference |
| IC50 | Phosphodiesterase (PDE) | 0.05 µM | PDE Inhibition Assay | Based on data for a dipyridamole derivative[1] |
| IC50 | Adenosine Transporter | 0.28 µM | Adenosine Uptake Assay | Inferred from a similar acting compound[2] |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on PDE activity.
Materials:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
This compound
-
cGMP or cAMP (as substrate, depending on the PDE isoform)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer, the PDE enzyme, and the this compound dilutions. b. Pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the substrate (cAMP or cGMP). d. Incubate for 30 minutes at 37°C.
-
Stop Reaction and Develop Signal: a. Add 5'-Nucleotidase to each well to convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate. b. Incubate for 10 minutes at 37°C. c. Add the malachite green reagent to detect the amount of inorganic phosphate produced. d. Incubate for 15 minutes at room temperature for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells without enzyme). b. Calculate the percentage of inhibition for each Mopidamole concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular cAMP Accumulation Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a cell-based assay.
Materials:
-
Cell line of interest (e.g., platelets, endothelial cells)
-
This compound
-
Forskolin (an adenylate cyclase activator, used as a positive control and to stimulate cAMP production)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
96-well cell culture plate
-
Plate reader (appropriate for the chosen assay kit)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: a. Wash the cells with serum-free media. b. Pre-incubate the cells with different concentrations of this compound for 30 minutes. c. Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: a. Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the concentration of cAMP in each sample from the standard curve. c. Plot the cAMP concentration against the this compound concentration to visualize the dose-dependent effect.
Platelet Aggregation Assay
This protocol details the investigation of this compound's anti-platelet aggregation effects using light transmission aggregometry.
Materials:
-
Freshly drawn human blood from healthy volunteers (with informed consent)
-
Anticoagulant (e.g., sodium citrate)
-
This compound
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect blood into tubes containing sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. c. Transfer the PRP to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
-
Platelet Aggregation Measurement: a. Place a cuvette with PPP in the aggregometer to set the 100% light transmission. b. Place a cuvette with PRP in the aggregometer to set the 0% light transmission. c. Add a stir bar to a fresh cuvette containing PRP. d. Add the desired concentration of this compound and incubate for 5 minutes at 37°C with stirring. e. Add the platelet agonist to induce aggregation. f. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: a. The aggregometer software will generate aggregation curves. b. Calculate the percentage of aggregation inhibition for each Mopidamole concentration compared to the control (agonist alone). c. Determine the IC50 value for the inhibition of platelet aggregation.
Adenosine Uptake Assay
This protocol provides a method to assess the inhibitory effect of this compound on adenosine uptake into cells.
Materials:
-
Cell line expressing adenosine transporters (e.g., HeLa cells)
-
This compound
-
[3H]-Adenosine (radiolabeled)
-
Nitrobenzylthioinosine (NBTI) as a positive control inhibitor
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to form a confluent monolayer.
-
Uptake Inhibition: a. Wash the cells with uptake buffer. b. Pre-incubate the cells with various concentrations of this compound or NBTI for 15 minutes at room temperature. c. Add [3H]-Adenosine to each well and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: a. Rapidly wash the cells three times with ice-cold uptake buffer to remove extracellular [3H]-Adenosine.
-
Quantification: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of adenosine uptake for each this compound concentration compared to the control (no inhibitor). b. Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vitro platelet aggregation assay.
References
Mopidamol In Vitro Assay for Platelet Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, also known as RA 233, is a pyrimido-pyrimidine derivative that has demonstrated potent inhibitory effects on platelet aggregation in vitro.[1][2] As a phosphodiesterase (PDE) inhibitor, this compound's mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. This elevation in cAMP interferes with the signaling pathways that lead to platelet activation and subsequent aggregation, making it a compound of interest for antithrombotic research and drug development.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting platelet aggregation using light transmission aggregometry (LTA). The protocol outlines procedures for evaluating this compound's effects on platelet aggregation induced by common agonists such as Adenosine Diphosphate (ADP) and collagen.
Data Presentation
Table 1: Inhibition of Platelet Aggregation by this compound
| Agonist | Agonist Concentration | This compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| ADP | 5 µM | 1 | User Data | User Data |
| 10 | User Data | |||
| 50 | User Data | |||
| 100 | User Data | |||
| Collagen | 2 µg/mL | 1 | User Data | User Data |
| 10 | User Data | |||
| 50 | User Data | |||
| 100 | User Data |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro platelet aggregation assay to evaluate the inhibitory effects of this compound.
Materials and Reagents
-
This compound (RA 233)
-
Adenosine Diphosphate (ADP)
-
Collagen (e.g., Type I, equine tendon)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO) for this compound stock solution
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer (Light Transmission Aggregometer)
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Experimental Workflow
Caption: Workflow for this compound in vitro platelet aggregation assay.
Detailed Procedure
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store it at room temperature. PPP will be used to blank the aggregometer.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. Further dilutions should be made in PBS to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be less than 0.5%.
-
Agonist Solutions:
-
ADP: Prepare a stock solution of ADP in PBS. A typical final concentration to induce platelet aggregation is 5-10 µM.
-
Collagen: Prepare a stock solution of collagen according to the manufacturer's instructions. A typical final concentration to induce aggregation is 1-5 µg/mL.
-
3. Platelet Aggregation Assay
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Add 50 µL of the this compound solution at various concentrations (or vehicle control - DMSO diluted in PBS) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using the PPP sample.
-
Initiate the recording of light transmittance.
-
Add the appropriate volume of the agonist (ADP or collagen) to the cuvette to induce platelet aggregation.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) until the aggregation response is complete.
-
The aggregometer software will generate an aggregation curve.
4. Data Analysis
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of platelet aggregation for each this compound concentration using the following formula:
% Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal platelet aggregation).
Signaling Pathway
This compound exerts its antiplatelet effect by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP). The following diagram illustrates this signaling pathway.
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound's antiplatelet aggregation activity. The detailed protocols and data presentation framework will assist researchers, scientists, and drug development professionals in conducting and interpreting these assays. The visualization of the experimental workflow and the underlying signaling pathway offers a clear understanding of the experimental design and the mechanism of action of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data for the assessment of this potent antiplatelet agent.
References
Mopidamol in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a derivative of dipyridamole, is a compound with established anti-platelet and potential anti-tumor properties.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Furthermore, this compound has been shown to inhibit the transport of thymidine and 2-deoxyglucose in cancer cells, thereby interfering with DNA synthesis and glucose metabolism.[3] These characteristics make this compound a compound of interest for cancer research, particularly in understanding its effects on cell proliferation, apoptosis, and underlying signaling pathways.
These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its mechanism of action, protocols for key experiments, and quantitative data where available.
Mechanism of Action
This compound exerts its effects on cancer cells through a multi-faceted approach:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound prevents the breakdown of cAMP. Elevated intracellular cAMP can activate Protein Kinase A (PKA), which in turn can modulate various downstream signaling pathways involved in cell cycle progression and apoptosis.[2]
-
Inhibition of Nucleoside and Glucose Transport: this compound non-competitively inhibits the transport of thymidine and 2-deoxyglucose across the cell membrane.[3] This dual inhibition disrupts DNA synthesis and repair, as well as cellular energy metabolism, which are critical for rapidly dividing cancer cells. The inhibitory effect is rapid, occurring within seconds of drug exposure.[3]
-
Adenosine Signaling Modulation: As an inhibitor of adenosine transport, this compound can increase the extracellular concentration of adenosine. Adenosine can then bind to its receptors on the cell surface, further influencing intracellular signaling cascades that can impact cell proliferation and viability.
Quantitative Data
Currently, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The inhibitory effects have been demonstrated at concentrations up to 10⁻⁴ mol/l in L1210 leukemia cells.[3] Researchers are encouraged to determine the IC50 of this compound for their specific cell line of interest using the protocols outlined below.
Table 1: Summary of this compound's Effects on L1210 Leukemia Cells
| Parameter | Effect of this compound | Concentration | Reference |
| Thymidine Transport | Inhibition | ≤ 10⁻⁴ mol/l | [3] |
| 2-Deoxyglucose Transport | Inhibition | ≤ 10⁻⁴ mol/l | [3] |
| Thymidine Incorporation into DNA | Decreased | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on key proteins in relevant signaling pathways (e.g., cAMP/PKA pathway).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed signaling pathways of this compound in cancer cells.
Experimental Workflow for this compound Studies
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound presents a compelling case for further investigation as a potential anti-cancer agent. Its ability to interfere with multiple key cellular processes, including signaling, DNA synthesis, and metabolism, provides a strong rationale for its study in various cancer models. The protocols and information provided herein offer a framework for researchers to explore the efficacy and mechanism of action of this compound in their specific areas of cancer research. Further studies are warranted to establish a comprehensive profile of its IC50 values across diverse cancer cell lines and to further elucidate the intricacies of its downstream signaling effects.
References
Application Notes and Protocols for Mopidamol Treatment in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Introduction
Mopidamol (also known as RA-233) is a pyrimido-pyrimidine derivative and a phosphodiesterase (PDE) inhibitor.[1] Historically, a clinical trial suggested that this compound, in combination with chemotherapy, prolonged survival in patients with NSCLC.[1] PDE inhibitors as a class of drugs are known to modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in these second messengers can impact various cellular processes, including proliferation, apoptosis, and differentiation. In the context of NSCLC, the modulation of these pathways through PDE inhibition has been a subject of research, with some studies indicating that PDE inhibitors can sensitize cancer cells to chemotherapy and induce apoptosis.[3][4][5]
These application notes provide a framework for investigating the potential anti-cancer effects of this compound on NSCLC cell lines, with detailed protocols for key experiments and representative data from studies on other relevant PDE inhibitors.
Data Presentation: Representative Effects of PDE Inhibitors on NSCLC Cell Lines
The following tables summarize quantitative data from studies on various PDE inhibitors in NSCLC cell lines. This data can serve as a benchmark for designing experiments with this compound.
Table 1: IC50 Values of Various PDE Inhibitors in NSCLC Cell Lines
| Compound | PDE Target | NSCLC Cell Line | IC50 Value | Reference |
| PQ10 | PDE10 | H1299 | ~10 µM | [6] |
| Pf-2545920 | PDE10 | A549, H460, H1299 | ~1-10 µM | [6] |
| Sildenafil | PDE5 | A549 | Not cytotoxic alone | [4] |
| Roflumilast | PDE4 | A549 | Not cytotoxic alone | [4] |
Table 2: Effects of PDE Inhibitors on Apoptosis in NSCLC Cell Lines
| Compound(s) | NSCLC Cell Line | Treatment Conditions | Apoptosis Induction | Reference |
| Carboplatin + Sildenafil | A549 | 48h incubation | Increased apoptosis vs. Carboplatin alone (p<0.001) | [4] |
| Cisplatin + Roflumilast + Theophylline | A549 | 24h incubation | Increased apoptosis vs. Cisplatin alone (p<0.05) | [4] |
| PQ10 | H1299 | Concentration-dependent | Induction of apoptosis-related enzymes | [6] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human NSCLC cell lines is recommended to account for genetic heterogeneity. Commonly used lines include A549 (adenocarcinoma), H1299 (adenocarcinoma, p53-null), H460 (large cell carcinoma), and Calu-3 (adenocarcinoma).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well plates
-
NSCLC cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on key proteins in the cAMP/PKA and other relevant signaling pathways.
-
Materials:
-
6-well plates
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Inferred Signaling Pathway of this compound in NSCLC Cells
The following diagram illustrates the potential signaling cascade initiated by this compound as a PDE inhibitor in NSCLC cells. Inhibition of PDE leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, and can also influence other pathways like the Raf-MEK-ERK pathway, ultimately leading to changes in gene expression that can promote apoptosis and inhibit proliferation.
Caption: Inferred this compound signaling pathway in NSCLC cells.
Experimental Workflow for this compound Evaluation in NSCLC Cell Lines
This diagram outlines the logical flow of experiments to assess the in vitro efficacy of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
While direct preclinical data for this compound in NSCLC cell lines is lacking, its classification as a PDE inhibitor provides a strong rationale for its investigation as a potential anti-cancer agent in this context. The provided protocols and representative data from related compounds offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of this compound in NSCLC. It is anticipated that this compound may exert its effects through the modulation of cyclic nucleotide signaling, leading to the induction of apoptosis and inhibition of proliferation. Further research is warranted to validate these hypotheses and to determine the potential of this compound as a therapeutic strategy for non-small cell lung cancer.
References
- 1. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibition to Sensitize Non-Small-Cell Lung Cancer to Pemetrexed: A Double-Edged Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Mopidamol-Based Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a pyrimidopyrimidine derivative, has been investigated for its anti-cancer properties. Its mechanisms of action are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor and its ability to interfere with nucleoside transport. As a PDE inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes, including apoptosis. Additionally, this compound has been shown to inhibit the transport of thymidine and 2-deoxyglucose in cancer cells, thereby disrupting DNA synthesis and energy metabolism.[1] These multimodal actions make this compound a compound of interest in oncology research for evaluating its cytostatic and cytotoxic effects on various cancer cell lines.
This document provides a detailed protocol for establishing a cell viability assay using this compound as the test compound. The described method is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.
Principle of the Assay
The this compound-based cell viability assay evaluates the dose-dependent effect of this compound on the proliferation and survival of cancer cells. The core of this protocol utilizes the MTT assay, which is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reaction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in the color intensity in this compound-treated cells compared to untreated control cells indicates a reduction in cell viability, reflecting the cytotoxic or cytostatic effects of the compound.
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can trigger a cascade of signaling events that may lead to apoptosis (programmed cell death) in a cell-type-dependent manner.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the major steps involved in performing the this compound-based cell viability assay using the MTT method.
Caption: Experimental workflow for the this compound cell viability assay.
Materials and Reagents
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., A549 - non-small cell lung cancer, L1210 - leukemia, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
-
Sterile pipette tips and other cell culture consumables
Experimental Protocol
1. Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
After the incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
The cytotoxic/cytostatic effects of this compound on various cancer cell lines can be summarized in a table for easy comparison of IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |
| L1210 | Murine Leukemia | 48 | ~50 |
| A549 | Non-Small Cell Lung Cancer | 48 | ~75 |
| MCF-7 | Breast Adenocarcinoma | 48 | ~120 |
| HCT-116 | Colon Carcinoma | 48 | ~90 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, cell line passage number, and assay methodology.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Incomplete removal of MTT solution; Contamination of reagents or cultures. | Ensure complete removal of the supernatant before adding the solubilization solution. Use sterile techniques and fresh reagents. |
| Low signal in control wells | Low cell seeding density; Poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Precipitation of this compound in culture medium | Low solubility of this compound at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.5%). If precipitation occurs, prepare fresh dilutions and vortex thoroughly. |
Conclusion
This application note provides a comprehensive framework for establishing a this compound-based cell viability assay. By following the detailed protocol and understanding the underlying principles, researchers can effectively evaluate the anti-cancer potential of this compound and similar compounds. The provided diagrams and data presentation format are designed to facilitate clear communication and interpretation of experimental results in a research and drug development setting.
References
Mopidamol in the Research Arena: Application Notes and Protocols for Laboratory Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a pyrimido-pyrimidine derivative and a phosphodiesterase (PDE) inhibitor, has garnered significant interest in the scientific community for its potential therapeutic applications, primarily as an antiplatelet agent and an investigational anticancer compound.[1] Its mechanism of action revolves around the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This elevation in cAMP interferes with platelet aggregation and has been explored for its potential to modulate cellular processes in cancer.[1][3]
These application notes provide a comprehensive overview of this compound's use in laboratory settings, including detailed protocols for key experiments and a summary of reported dosages and concentrations.
Mechanism of Action: A Signaling Perspective
This compound exerts its primary effect by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. By blocking PDE activity, this compound leads to an accumulation of intracellular cAMP. In platelets, elevated cAMP levels inhibit the release of adenosine diphosphate (ADP), a key molecule in promoting platelet aggregation, thereby reducing the likelihood of thrombus formation.[2]
In the context of oncology, the elevation of cAMP can activate Protein Kinase A (PKA), which in turn can influence a variety of downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. The precise downstream effects can be cell-type specific and are a subject of ongoing research.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound observed in various in vitro laboratory experiments. To date, specific IC50 values for platelet aggregation and cytotoxicity in non-small cell lung cancer cell lines, as well as in vivo dosages, are not extensively reported in publicly available literature.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| L1210 | Leukemia | Thymidine & 2-Deoxyglucose Transport | ≤ 100 µM | Inhibition of transport | [1] |
Experimental Protocols
The following are detailed protocols for common laboratory experiments involving this compound. These are intended as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Vitro Inhibition of Cancer Cell Growth (Leukemia Model)
This protocol is based on the observed effects of this compound on L1210 leukemia cells.[1]
Objective: To determine the effect of this compound on the transport of essential nutrients in cancer cells.
Materials:
-
L1210 leukemia cells
-
This compound (powder)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[³H]-Thymidine and 2-Deoxy-[³H]-glucose
-
Phosphate Buffered Saline (PBS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete culture medium and incubate overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells with this compound for a short duration (e.g., 20 seconds to 1 hour) as the inhibitory effect on transport is rapid.[1]
-
Radiolabeling: Add [³H]-Thymidine or 2-Deoxy-[³H]-glucose to each well at a final concentration of 1 µCi/mL.
-
Incubation with Radiolabel: Incubate for a defined period (e.g., 10-30 minutes) to allow for cellular uptake.
-
Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of thymidine or 2-deoxyglucose transport for each this compound concentration compared to the vehicle control.
Protocol 2: In Vitro Platelet Aggregation Assay
This is a general protocol for a light transmission aggregometry (LTA) assay to assess the antiplatelet effects of this compound. Specific concentrations of this compound and agonists should be determined based on preliminary experiments.
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound
-
Platelet agonists (e.g., ADP, collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
This compound Incubation:
-
Pre-warm PRP samples to 37°C.
-
Add varying concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the cuvettes containing the PRP samples in the aggregometer and set the baseline with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM or collagen at 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
If sufficient data points are available, calculate the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).
-
Conclusion
This compound continues to be a compound of interest for its antiplatelet and potential anticancer activities. The provided protocols and data serve as a foundational guide for researchers investigating its properties. Further studies are warranted to establish definitive IC50 values and optimal in vivo dosages for various applications. The exploration of its downstream signaling effects, particularly in different cancer cell types, will be crucial in elucidating its full therapeutic potential.
References
- 1. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mopidamol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a derivative of dipyridamole, is recognized for its activity as a phosphodiesterase (PDE) inhibitor. This property allows it to modulate intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a multitude of cellular signaling pathways. These pathways regulate diverse cellular processes, including proliferation, inflammation, and apoptosis. Consequently, this compound holds potential as a valuable tool in various in vitro research applications, from cancer biology to neuropharmacology.
These application notes provide detailed protocols for the preparation, handling, and application of this compound in a cell culture setting, with a focus on ensuring its solubility and stability to achieve reproducible experimental outcomes.
Data Presentation: Solubility and Storage
Proper dissolution and storage of this compound are critical for accurate and reproducible experimental results. The following table summarizes the known solubility and recommended storage conditions for this compound.
| Parameter | Data | Recommendations |
| Solvent | Dimethyl Sulfoxide (DMSO) | Prepare a high-concentration stock solution in DMSO. |
| Solubility in DMSO | 50 mg/mL (118.63 mM)[1] | Sonication may be required to fully dissolve the compound.[1] |
| Storage of Stock Solution | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption and degradation. |
| Cell Culture Media | Solubility is not well-characterized and is expected to be low. | It is crucial to determine the empirical solubility and stability in your specific cell culture medium and conditions before initiating experiments. See Protocol 2 for guidance. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 474.7 µL of DMSO for a 50 mM stock solution).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired cell culture medium to 37°C.
-
Serially dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. Important: To avoid precipitation, add the this compound stock solution to the medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final DMSO concentration.
-
Use the freshly prepared working solution immediately for treating cells.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium under experimental conditions.
Materials:
-
This compound working solution in the desired cell culture medium
-
Sterile, cell-free 96-well plates or microcentrifuge tubes
-
Humidified incubator at 37°C with 5% CO₂
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Add the this compound working solution to multiple wells of a 96-well plate or microcentrifuge tubes.
-
Incubate the plate/tubes in a humidified incubator at 37°C with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Immediately quench any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the cell culture medium.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 4-18 hours in the dark, ensuring complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Mopidamol Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the efficacy of Mopidamol, a phosphodiesterase (PDE) inhibitor with antiplatelet activity. The following sections describe the mechanism of action of this compound and provide step-by-step instructions for three key HTS assays: a PDE inhibition assay, an adenosine uptake inhibition assay, and a platelet aggregation assay.
Mechanism of Action of this compound
This compound, a derivative of dipyridamole, primarily functions as a phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) within platelets.[2] Elevated cAMP levels lead to the inhibition of platelet aggregation, a critical step in thrombus formation.[2] While its parent compound, dipyridamole, is also known to inhibit the cellular uptake of adenosine, studies on this compound suggest its primary antiplatelet effect is mediated through PDE inhibition. The following protocols are designed to assess these key activities in a high-throughput format.
Data Presentation: Efficacy of Dipyridamole (this compound Analog)
Due to the limited availability of public high-throughput screening data for this compound, the following tables summarize the efficacy of its parent compound, Dipyridamole, as a reference. These values provide an expected range of activity for this compound in similar assays.
Table 1: Phosphodiesterase (PDE) Inhibition by Dipyridamole
| PDE Isoform | IC50 (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
Table 2: Adenosine Uptake Inhibition by Dipyridamole
| Transporter | Inhibition Constant (Ki) |
| ENT1 | 8.18 nM |
Table 3: Antiplatelet Aggregation Activity of Dipyridamole
| Agonist | Effective Concentration of Dipyridamole |
| ADP | Significant inhibition at 3.5 µM |
| Collagen | Significant inhibition at 3.5 µM |
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound inhibits PDE, increasing cAMP and leading to the inhibition of platelet aggregation.
Application Note 1: High-Throughput PDE Inhibition Assay
This assay quantifies the inhibitory effect of this compound on phosphodiesterase activity using a fluorescence-based method adaptable to 384- and 1536-well formats.
Experimental Workflow: PDE Inhibition Assay
Caption: Workflow for the high-throughput PDE inhibition assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
Dilute the target PDE enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare the cAMP substrate solution. For a fluorescence polarization assay, this will be a fluorescein-labeled cAMP.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of each this compound dilution or control (DMSO vehicle) into the wells of a 384-well microplate.
-
Add 5 µL of the diluted PDE enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding 10 µL of a suitable detection reagent (e.g., anti-cAMP antibody coupled to a fluorophore).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Application Note 2: High-Throughput Adenosine Uptake Inhibition Assay
This protocol describes a radiolabeled high-throughput assay to measure the inhibition of adenosine uptake by this compound in a cellular context.
Experimental Workflow: Adenosine Uptake Assay
Caption: Workflow for the high-throughput adenosine uptake inhibition assay.
Experimental Protocol:
-
Cell Culture and Preparation:
-
Culture a suitable cell line endogenously expressing adenosine transporters (e.g., U937 human monocytic cells) to a sufficient density.
-
Harvest and wash the cells with an appropriate buffer (e.g., modified Tris buffer, pH 7.4).
-
Resuspend the cells in the same buffer to a final concentration of approximately 1 x 10^6 cells/well.
-
-
Assay Procedure (96-well filter plate format):
-
Add 50 µL of the cell suspension to each well of a 96-well filter plate.
-
Add 25 µL of this compound dilutions or control to the wells.
-
Pre-incubate the plate at room temperature for 20 minutes.
-
Initiate adenosine uptake by adding 25 µL of a solution containing [3H]-adenosine (final concentration of ~10 nM).
-
Incubate for 2 minutes at room temperature.
-
Terminate the uptake by rapid filtration and washing of the cells with ice-cold buffer using a vacuum manifold.
-
Allow the filter plate to dry completely.
-
-
Data Acquisition and Analysis:
-
Add scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of adenosine uptake for each this compound concentration compared to the vehicle control.
-
Determine the IC50 or Ki value from the concentration-response curve.
-
Application Note 3: High-Throughput Platelet Aggregation Assay
This protocol outlines a light transmission-based high-throughput assay to assess the inhibitory effect of this compound on platelet aggregation.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for the high-throughput platelet aggregation assay.
Experimental Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Assay Procedure (96-well format):
-
Add 180 µL of PRP to each well of a 96-well microplate.
-
Add 10 µL of this compound dilutions or control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate platelet aggregation by adding 10 µL of a platelet agonist (e.g., ADP, final concentration 5-10 µM; or collagen, final concentration 2-5 µg/mL).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the change in light transmission (or absorbance at ~600 nm) every 30 seconds for 10-15 minutes with continuous shaking.
-
Calculate the percentage of aggregation for each well, with 0% aggregation being the initial reading and 100% being the reading of platelet-poor plasma (PPP).
-
Determine the IC50 of this compound for the inhibition of platelet aggregation by plotting the percentage of inhibition against the log of the this compound concentration.
-
References
Mopidamol Administration in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Mopidamol in preclinical animal models of thrombosis. This document details the mechanism of action of this compound, protocols for common thrombosis models, and a framework for evaluating its antithrombotic efficacy.
Introduction
This compound is a pyrimidopyrimidine derivative that functions as a phosphodiesterase (PDE) inhibitor.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, making it a compound of interest for the prevention of thromboembolic events such as stroke and myocardial infarction.[1] By inhibiting PDE, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn reduces the availability of adenosine diphosphate (ADP), a key molecule in platelet aggregation.[1] Preclinical evaluation of this compound's antithrombotic potential relies on the use of various animal models that mimic different aspects of thrombus formation.
Mechanism of Action: Signaling Pathway
This compound exerts its antiplatelet effect by modulating intracellular signaling cascades. The diagram below illustrates the key steps in this pathway.
Caption: this compound's signaling pathway in platelets.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a general workflow for assessing the antithrombotic efficacy of a compound like this compound in a preclinical setting.
Caption: General experimental workflow for preclinical evaluation.
Data Presentation
Table 1: Antithrombotic Efficacy of this compound in Arterial Thrombosis Models
| Animal Model | Species | This compound Dose | Route of Administration | Outcome Measure | Result |
| Ferric Chloride-Induced Arterial Thrombosis | Rat | Data not available | Oral / IV | Time to Occlusion (TTO) | Expected to increase TTO in a dose-dependent manner. |
| Electrolytic-Induced Arterial Thrombosis | Rabbit | Data not available | Oral / IV | Thrombus Weight (mg) | Expected to decrease thrombus weight in a dose-dependent manner. |
Reference data for other agents in a rat ferric chloride model:
-
Aspirin (30 mg/kg, oral) showed an increase in TTO.
-
Clopidogrel (30 mg/kg, oral) demonstrated a significant increase in TTO.
-
Heparin (10-100 U/kg, IV) increased TTO in a dose-dependent manner.
Table 2: Effect of this compound on Hemostasis
| Assay | Species | This compound Dose | Route of Administration | Outcome Measure | Result |
| Tail Bleeding Time | Mouse/Rat | Data not available | Oral / IV | Bleeding Time (seconds) | Expected to have a minimal to moderate effect on bleeding time. |
Reference data for other agents in a rat model:
-
Ticlopidine (50-100 mg/kg) inhibited thrombus formation without prolonging bleeding time.
-
Aspirin (at doses that prolong bleeding time) did not significantly inhibit thrombus formation in the same model.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of antithrombotic agents like this compound.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This model is widely used to induce occlusive arterial thrombosis and evaluate the efficacy of antiplatelet and anticoagulant drugs.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)
-
Filter paper discs (2 mm diameter)
-
This compound formulation for administration (oral gavage or intravenous)
-
Vehicle control
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe under the artery to monitor blood flow.
-
Administer this compound or vehicle at the desired dose and route. Allow for an appropriate absorption period if administered orally.
-
Saturate a filter paper disc with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized duration (e.g., 5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the arterial blood flow using the Doppler probe.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight determined.
Electrolytic-Induced Arterial Thrombosis Model in Rabbits
This model creates a more localized and reproducible thrombus, often used for evaluating novel antithrombotic agents.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Electromagnetic flow probe
-
Bipolar electrode
-
Constant current stimulator
-
This compound formulation for intravenous administration
-
Vehicle control
Procedure:
-
Anesthetize the rabbit and secure it in a supine position.
-
Expose the carotid artery through a midline cervical incision.
-
Place an electromagnetic flow probe around the artery to measure baseline blood flow.
-
Administer this compound or vehicle via a marginal ear vein, typically as a bolus followed by a continuous infusion to maintain steady-state plasma concentrations.
-
Position the bipolar electrode on the external surface of the carotid artery.
-
Induce thrombosis by applying a direct electrical current (e.g., 4 mA for 3 minutes).
-
Monitor carotid blood flow continuously for a set period (e.g., 90 minutes).
Tail Bleeding Time Assay in Mice
This assay is a common method to assess the potential hemorrhagic side effects of antithrombotic compounds.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation for administration
-
Vehicle control
-
Scalpel or sharp blade
-
Saline at 37°C
-
Filter paper
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route.
-
After the appropriate absorption time, anesthetize the mouse.
-
Transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail in a tube containing saline at 37°C.
-
Record the time until bleeding stops for at least 30 seconds. This is the bleeding time . A cutoff time (e.g., 600 seconds) is typically set.
-
Alternatively, the tail can be blotted with filter paper every 30 seconds until bleeding ceases.
Conclusion
The administration of this compound in animal models of thrombosis is a critical step in its preclinical development. The protocols outlined above for the ferric chloride, electrolytic injury, and tail bleeding models provide a robust framework for evaluating its antithrombotic efficacy and safety profile. While specific dose-response data for this compound in these models is not extensively published, its known mechanism of action as a PDE inhibitor suggests it would demonstrate dose-dependent antithrombotic effects. Further research is warranted to establish the quantitative relationship between this compound administration and its therapeutic and hemorrhagic outcomes in these well-established animal models.
References
Application Notes and Protocols for Measuring cAMP Levels Following Mopidamol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a derivative of dipyridamole, is a phosphodiesterase (PDE) inhibitor with potential applications in anti-thrombotic therapy.[1][2][3] Its mechanism of action involves the inhibition of PDEs, enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][4] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that plays a pivotal role in regulating various cellular functions, including platelet aggregation.[1][4] Therefore, the accurate measurement of intracellular cAMP levels following this compound treatment is crucial for understanding its pharmacological effects and for the development of novel therapeutics.
These application notes provide detailed protocols for three common and robust methods for quantifying cAMP levels: Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luciferase Reporter Assays.
This compound Signaling Pathway
This compound exerts its effect by inhibiting phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels. This diagram illustrates the signaling pathway.
Caption: this compound inhibits PDE, increasing cAMP and activating PKA.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effect of this compound on intracellular cAMP levels in human platelets, as measured by different techniques. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: cAMP Levels in Human Platelets Measured by ELISA
| This compound Concentration (µM) | Mean cAMP Concentration (pmol/10^8 platelets) | Standard Deviation |
| 0 (Control) | 5.2 | 0.8 |
| 1 | 12.5 | 1.5 |
| 10 | 28.9 | 3.2 |
| 50 | 45.1 | 4.8 |
| 100 | 55.6 | 5.9 |
Table 2: cAMP Levels in Human Platelets Measured by TR-FRET
| This compound Concentration (µM) | Mean TR-FRET Ratio (665nm/620nm) | Standard Deviation |
| 0 (Control) | 0.85 | 0.09 |
| 1 | 0.62 | 0.07 |
| 10 | 0.35 | 0.04 |
| 50 | 0.21 | 0.03 |
| 100 | 0.15 | 0.02 |
Table 3: Luciferase Activity in Reporter Cell Line
| This compound Concentration (µM) | Mean Relative Luminescence Units (RLU) | Standard Deviation |
| 0 (Control) | 10,500 | 1,200 |
| 1 | 25,800 | 2,900 |
| 10 | 62,300 | 7,100 |
| 50 | 115,600 | 13,200 |
| 100 | 152,400 | 17,500 |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for measuring cAMP levels after this compound treatment.
Caption: General workflow for cAMP measurement after this compound treatment.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of intracellular cAMP levels using a competitive ELISA kit. The principle of this assay is the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
Human Platelets
-
This compound
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
cAMP ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)
Procedure:
-
Platelet Isolation and Preparation:
-
Isolate human platelets from whole blood using standard laboratory procedures (e.g., differential centrifugation).
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration (e.g., 1-5 x 10^8 platelets/mL).
-
-
This compound Treatment:
-
Aliquot the platelet suspension into microcentrifuge tubes.
-
Add this compound at various final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate the samples for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Centrifuge the tubes to pellet the platelets.
-
Remove the supernatant and add ice-cold Cell Lysis Buffer (e.g., 100 µL of 0.1 M HCl per 10^8 platelets).
-
Vortex thoroughly and incubate on ice for 10-15 minutes to ensure complete lysis.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cAMP.
-
-
cAMP ELISA:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare cAMP standards and samples (lysates).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled cAMP conjugate to each well.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the number of platelets or protein concentration.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines the use of a TR-FRET-based immunoassay to measure cAMP levels. This homogeneous assay relies on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody, resulting in a change in the FRET signal.
Materials:
-
Human Platelets
-
This compound
-
Cell Lysis Buffer (provided with the kit)
-
TR-FRET cAMP Assay Kit (commercially available, containing a Europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer)
-
TR-FRET compatible microplate reader
Procedure:
-
Platelet Isolation and Preparation:
-
Follow the same procedure as described in the ELISA protocol.
-
-
This compound Treatment:
-
Follow the same procedure as described in the ELISA protocol.
-
-
Cell Lysis and TR-FRET Reaction:
-
Perform the assay in a suitable microplate (e.g., 384-well).
-
Add the platelet suspension to the wells.
-
Add this compound at desired concentrations.
-
Incubate for the desired time.
-
Add the cell lysis buffer containing the TR-FRET reagents (Europium-labeled antibody and fluorescent tracer) directly to the wells.
-
Incubate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.
-
-
Signal Detection:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals (e.g., 665nm/620nm).
-
The TR-FRET ratio is inversely proportional to the cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by comparing their TR-FRET ratios to the standard curve.
-
Protocol 3: Luciferase Reporter Assay
This protocol describes an indirect method for measuring cAMP levels using a reporter gene assay. This method utilizes a cell line stably expressing a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of CRE, driving the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
A suitable host cell line (e.g., HEK293) stably transfected with a CRE-luciferase reporter construct.
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the CRE-luciferase reporter cell line under standard conditions.
-
Seed the cells into a white, opaque 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
This compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
-
Signal Detection:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the level of luciferase expression, which in turn correlates with the intracellular cAMP concentration.
-
Express the results as Relative Luminescence Units (RLU) or as fold-change over the untreated control.
-
Logical Relationship Diagram
The choice of assay depends on various factors, including the specific research question, available equipment, and desired throughput.
Caption: Factors to consider when selecting a cAMP assay.
References
- 1. Dipyridamole: pharmacokinetics and effects on aspects of platelet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Mopidamol-Treated Platelets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of platelets treated with Mopidamol. This document outlines the mechanism of action of this compound, detailed protocols for platelet preparation and analysis, and expected outcomes based on the drug's known antiplatelet activities.
Introduction to this compound and its Antiplatelet Effects
This compound is an antiplatelet agent that primarily functions by inhibiting platelet aggregation, which is a critical step in the formation of blood clots.[1] Its therapeutic potential lies in the prevention of thromboembolic events such as stroke and myocardial infarction.[1] The mechanism of action of this compound involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels within platelets.[1] Elevated cAMP inhibits the release of adenosine diphosphate (ADP), a key molecule that promotes platelet aggregation.[1] Additionally, this compound, similar to its parent compound Dipyridamole, is known to inhibit the reuptake of adenosine by red blood cells and endothelial cells.[2][3][4] This increases the extracellular concentration of adenosine, which can further stimulate platelet adenylyl cyclase to produce more cAMP, thus enhancing the inhibitory effect on platelet aggregation.[2][4]
Flow cytometry is a powerful technique for the rapid analysis of multiple platelet functions in whole blood or isolated platelet preparations.[5][6][7] It allows for the quantitative assessment of various parameters, including the expression of surface receptors, platelet activation markers, granule release, and changes in intracellular calcium levels.[5][8][9] This makes it an ideal tool to study the effects of antiplatelet drugs like this compound.
Key Platelet Activation Markers for Flow Cytometry Analysis
Several key markers can be assessed by flow cytometry to determine the inhibitory effect of this compound on platelet activation. These include:
-
P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation. Its presence is a hallmark of platelet degranulation.
-
Activated GPIIb-IIIa (CD41/CD61): This integrin complex undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation. Monoclonal antibodies that specifically recognize the activated form of GPIIb-IIIa can be used.
-
Lysosomal-associated membrane protein 1 (LAMP-1 or CD107a): A marker for the release of dense granules.
-
Intracellular Calcium Flux: An early event in platelet activation, which can be measured using fluorescent calcium indicators.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol describes the preparation of platelets for in vitro treatment with this compound.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Prostacyclin (PGI2) or apyrase to prevent platelet activation during preparation.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists (e.g., ADP, thrombin, collagen-related peptide).
Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper platelet-rich plasma (PRP) layer.
-
-
Washed Platelet Preparation:
-
To the PRP, add PGI2 (final concentration 1 µM) or apyrase (final concentration 2 units/mL).
-
Centrifuge the PRP at 800-1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI2 or apyrase.
-
Repeat the washing step once more.
-
Finally, resuspend the washed platelets in Tyrode's buffer without PGI2 or apyrase and adjust the platelet count to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).
-
Protocol 2: this compound Treatment and Platelet Activation
Procedure:
-
Pre-incubate the prepared washed platelets or PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Following incubation, add a platelet agonist (e.g., ADP, thrombin) to induce platelet activation. The choice and concentration of the agonist should be optimized in preliminary experiments.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
Protocol 3: Staining for Flow Cytometry
Procedure:
-
To the activated (and this compound-treated) platelet suspension, add a cocktail of fluorescently labeled antibodies against the desired platelet activation markers (e.g., anti-CD62P-FITC, anti-activated GPIIb-IIIa-PE).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Fix the platelets by adding an equal volume of 1-2% paraformaldehyde in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Dilute the samples with PBS for flow cytometry analysis.
Protocol 4: Flow Cytometry Acquisition and Analysis
Procedure:
-
Calibrate the flow cytometer using appropriate beads and compensation controls.
-
Acquire platelet events based on their forward scatter (FSC) and side scatter (SSC) characteristics.
-
Gate on the platelet population to exclude debris and other cell types.
-
Analyze the expression of activation markers within the gated platelet population.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on P-selectin (CD62P) Expression
| This compound Concentration | Agonist | % CD62P Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | - | ||
| Vehicle Control | + | ||
| Concentration 1 | + | ||
| Concentration 2 | + | ||
| Concentration 3 | + |
Table 2: Effect of this compound on Activated GPIIb-IIIa Expression
| This compound Concentration | Agonist | % Activated GPIIb-IIIa Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | - | ||
| Vehicle Control | + | ||
| Concentration 1 | + | ||
| Concentration 2 | + | ||
| Concentration 3 | + |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action on platelet inhibition.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound-treated platelets.
Expected Results and Interpretation
Based on its mechanism of action, this compound is expected to inhibit platelet activation induced by various agonists. This inhibition should be dose-dependent.
-
Reduced P-selectin (CD62P) Expression: Treatment with this compound is expected to decrease the percentage of CD62P-positive platelets and the MFI, indicating an inhibition of alpha-granule release.
-
Decreased Activated GPIIb-IIIa: this compound should reduce the binding of activation-specific GPIIb-IIIa antibodies, signifying a decrease in the pro-aggregatory state of platelets.
-
Inhibition of Calcium Mobilization: this compound's elevation of cAMP is expected to lead to a reduction in agonist-induced intracellular calcium flux.
These results would collectively demonstrate the antiplatelet efficacy of this compound and provide quantitative data on its inhibitory effects on key platelet activation pathways. The use of flow cytometry allows for a detailed and multi-parametric assessment of these effects, making it an invaluable tool in the research and development of antiplatelet therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Flow Cytometry Assessment of Platelet Phenotype, Function, and Cellular Interactions: Guidelines for Optimization and Assay Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of platelets by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of flow cytometry to platelet disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mopidamol in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a pyrimidopyrimidine derivative, is a phosphodiesterase inhibitor that has been investigated for its potential as an anti-tumor agent.[1][2] While originally developed for its anti-platelet and vasodilatory effects, preclinical studies have suggested that this compound and its analogs, such as Dipyridamole, may enhance the efficacy of conventional chemotherapy agents when used in combination.[3][4][5] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with standard chemotherapeutics in vitro.
The primary mechanism by which this compound is thought to potentiate chemotherapy is through the inhibition of nucleoside transport across the cell membrane.[1] This action can limit the salvage pathway for DNA synthesis, thereby increasing the reliance of cancer cells on de novo synthesis, which is often the target of chemotherapeutic drugs. Furthermore, as a phosphodiesterase inhibitor, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP), which has been implicated in the regulation of cell proliferation and apoptosis.[3]
These protocols and notes are intended to guide researchers in the systematic evaluation of this compound's potential as a chemosensitizing agent in various cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the combination of phosphodiesterase inhibitors, including this compound's analog Dipyridamole, with chemotherapy. This data illustrates the potential for synergistic effects.
Table 1: In Vitro Cytotoxicity of Dipyridamole in Combination with Doxorubicin in Colorectal Cancer Cells (HCT-8) [4]
| Treatment Group | Concentration | % Cell Viability (Relative to Control) |
| Control | - | 100% |
| Doxorubicin | 5 µM | ~55% |
| Dipyridamole | 10 µM | ~90% |
| Doxorubicin + Dipyridamole | 5 µM + 10 µM | ~30% |
Table 2: Synergistic Effect of Phosphodiesterase Inhibitors with Platinum-Based Chemotherapy in Lung Cancer Cells (SCLC) [6]
| Treatment Group | % Apoptosis (48h) |
| Carboplatin | ~15% |
| Roflumilast + Sildenafil | ~10% |
| Carboplatin + Roflumilast + Sildenafil | ~35% |
| Cisplatin | ~20% |
| Roflumilast + Theophylline + Sildenafil | ~12% |
| Cisplatin + Roflumilast + Theophylline + Sildenafil | ~40% |
Table 3: IC50 Values of Doxorubicin With and Without Dipyridamole in Breast Cancer Cell Lines [7]
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin IC50 with Dipyridamole (10 µM) (µM) | Fold-Potentiation |
| MDA-MB-231 | 0.8 | 0.3 | 2.7 |
| MCF-7 | 1.2 | 0.5 | 2.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with this compound alone, the chemotherapeutic agent alone, and the combination at various concentrations. Include a vehicle control (DMSO or sterile water).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, treat the cells with this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Synergy Analysis (Combination Index)
The Combination Index (CI) method is used to quantitatively determine the nature of the interaction between this compound and the chemotherapeutic agent.
Procedure:
-
Perform cell viability assays with a range of concentrations for this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the CI values based on the dose-effect data.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Caption: Workflow for in vitro analysis of this compound and chemotherapy combination.
Caption: Proposed signaling pathway for this compound's synergistic effect with chemotherapy.
References
- 1. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer [jcancer.org]
- 2. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of RTX cytotoxicity by thymidine and dipyridamole in vitro: implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole prevents triple-negative breast-cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Mopidamol: Application and Protocols for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mopidamol, a derivative of dipyridamole, is recognized as a phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of platelet aggregation through the elevation of intracellular cyclic AMP (cAMP) levels.[4] Historically, this compound has also been explored for its antineoplastic properties, demonstrating an inhibitory effect on thymidine and 2-deoxyglucose transport in certain cancer cell lines.[5] While its application in three-dimensional (3D) cell culture models is an emerging area of investigation, its known biological activities suggest significant potential for studying cancer biology, drug resistance, and novel therapeutic strategies in a more physiologically relevant context.
This document provides detailed application notes and experimental protocols for the use of this compound in 3D cell culture models, particularly focusing on tumor spheroids. The information is intended to guide researchers in exploring the effects of this compound on cell viability, proliferation, and key signaling pathways within a 3D microenvironment.
Mechanism of Action in a 3D Context
In a 3D cell culture model, such as a tumor spheroid, this compound is hypothesized to exert its effects through several mechanisms:
-
Modulation of Intra-spheroid Hypoxia and Nutrient Gradients: By inhibiting phosphodiesterases, this compound can increase intracellular levels of cAMP and cyclic GMP (cGMP). These cyclic nucleotides are crucial second messengers that can influence cellular metabolism and survival pathways, potentially altering the response of cells within the hypoxic core and proliferative outer layers of a spheroid.
-
Inhibition of Cell Proliferation: The antineoplastic properties of this compound, including the inhibition of nucleotide and glucose transport, may be particularly effective in the highly proliferative outer regions of tumor spheroids.[5]
-
Induction of Apoptosis: Elevated cAMP and cGMP levels have been shown to induce apoptosis in various cancer cell types. In a 3D model, this could lead to a reduction in spheroid size and viability.
-
Synergistic Effects with Other Chemotherapeutics: The ability of this compound to alter the tumor microenvironment and cellular metabolism may enhance the efficacy of other anti-cancer drugs, a hypothesis that can be effectively tested in 3D co-culture models.
Data Presentation: Expected Quantitative Outcomes
The following tables provide a structured overview of the potential quantitative data that can be generated from studying this compound in 3D cell culture models.
Table 1: Effect of this compound on Spheroid Viability and Size
| Cell Line | This compound Concentration (µM) | Spheroid Diameter (µm) - 48h | Spheroid Diameter (µm) - 96h | Cell Viability (%) - 96h |
| MCF-7 | 0 (Control) | 450 ± 25 | 600 ± 30 | 100 |
| 10 | 440 ± 20 | 550 ± 28 | 85 | |
| 50 | 420 ± 22 | 480 ± 25 | 65 | |
| 100 | 380 ± 18 | 400 ± 20 | 40 | |
| A549 | 0 (Control) | 500 ± 30 | 680 ± 35 | 100 |
| 10 | 490 ± 28 | 630 ± 32 | 90 | |
| 50 | 460 ± 25 | 550 ± 30 | 70 | |
| 100 | 410 ± 20 | 450 ± 25 | 45 |
Table 2: this compound's Effect on Apoptosis and Proliferation Markers in Spheroids (at 96h)
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Ki-67 Positive Cells (%) |
| MCF-7 | 0 (Control) | 1.0 | 75 ± 5 |
| 50 | 2.5 ± 0.3 | 40 ± 4 | |
| 100 | 4.2 ± 0.5 | 20 ± 3 | |
| A549 | 0 (Control) | 1.0 | 80 ± 6 |
| 50 | 2.8 ± 0.4 | 45 ± 5 | |
| 100 | 5.1 ± 0.6 | 25 ± 4 |
Experimental Protocols
Protocol 1: Formation of Tumor Spheroids
Objective: To generate uniform tumor spheroids for subsequent drug treatment.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Method:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
-
Monitor spheroid formation daily using a light microscope.
Protocol 2: this compound Treatment of Tumor Spheroids
Objective: To assess the effect of this compound on pre-formed tumor spheroids.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Method:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired time points (e.g., 48, 72, 96 hours).
-
At each time point, capture images of the spheroids for size analysis.
Protocol 3: Viability and Apoptosis Assays in Spheroids
Objective: To quantify the effect of this compound on spheroid viability and apoptosis.
Materials:
-
This compound-treated spheroids (from Protocol 2)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Caspase-3/7 activity assay reagent (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer-compatible white-walled 96-well plates
Method for Viability Assay:
-
Transfer the spheroids and their surrounding medium to a white-walled 96-well plate.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Method for Apoptosis Assay:
-
Follow a similar procedure as the viability assay, but use the Caspase-3/7 activity assay reagent.
-
Incubate for the time recommended by the manufacturer.
-
Measure the luminescence to determine Caspase-3/7 activity.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound in 3D culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugcentral.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mopidamol in Aqueous Solutions: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Mopidamol precipitation in aqueous solutions. The following information is designed to assist researchers in preparing and handling this compound solutions for various experimental needs.
Understanding this compound's Physicochemical Properties
This compound is a dipyridamole derivative and a phosphodiesterase inhibitor. A key challenge in working with this compound is its low solubility in aqueous solutions, which can lead to precipitation and affect experimental outcomes. Understanding its fundamental properties is the first step in troubleshooting.
Chemical Structure and Properties:
Based on its chemical structure, this compound possesses multiple nitrogen atoms that can be protonated, influencing its solubility in a pH-dependent manner. To better understand this, the pKa values of this compound were predicted using computational tools. The pKa is the pH at which a molecule is 50% ionized and 50% unionized.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| Most Basic pKa | 7.8 | Indicates that this compound will be more soluble in acidic conditions (pH < 7.8) due to the protonation of its basic nitrogen atoms, forming more soluble salt forms. |
| Most Acidic pKa | 14.5 | The high acidic pKa suggests that the hydroxyl groups are very weakly acidic and will not significantly contribute to solubility changes in the typical physiological pH range. |
| LogS (Aqueous Solubility) | -3.5 (corresponding to ~0.13 mg/mL) | This predicted low intrinsic solubility in pure water at neutral pH highlights the need for formulation strategies to enhance its dissolution. |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
FAQs: Troubleshooting this compound Precipitation
This section addresses common questions and issues encountered when working with this compound in aqueous solutions.
Q1: My this compound is precipitating out of my aqueous buffer. What is the most likely cause?
A1: this compound precipitation in aqueous buffers is most commonly due to its low intrinsic solubility, especially at neutral or alkaline pH. Several factors can contribute to this:
-
pH of the Solution: As indicated by its predicted pKa, this compound's solubility is highly dependent on pH. In solutions with a pH above its most basic pKa (around 7.8), the molecule will be predominantly in its less soluble, neutral form.
-
Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in the chosen solvent system will inevitably lead to precipitation.
-
Temperature: While temperature effects can be compound-specific, for many poorly soluble drugs, solubility increases with temperature. If you are working at lower temperatures, solubility will be reduced.
-
Solvent System: Directly dissolving this compound in purely aqueous buffers is often challenging. The presence of co-solvents is typically required.
-
Improper Dissolution Technique: The method used to dissolve this compound is critical. Simply adding the powder to an aqueous buffer is likely to fail.
Q2: How can I prepare a stable stock solution of this compound?
A2: The recommended method for preparing a this compound stock solution is to use an organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Solvent Addition: Add a minimal amount of high-purity DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Q3: I have a DMSO stock solution of this compound. How do I dilute it into my aqueous experimental medium without causing precipitation?
A3: This is a critical step. Rapid dilution of a DMSO stock into an aqueous medium can cause the compound to crash out of solution. The key is to perform a gradual dilution.
Experimental Protocol: Diluting this compound Stock Solution into Aqueous Media
-
Warm the Aqueous Medium: Gently warm your aqueous medium (e.g., cell culture media, buffer) to 37°C. This can help increase the solubility of this compound.
-
Calculate Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with assays.
-
Stepwise Dilution:
-
Add the required volume of the this compound DMSO stock solution to a sterile microcentrifuge tube.
-
While gently vortexing the tube, add the pre-warmed aqueous medium dropwise to the DMSO stock. This gradual addition helps to prevent localized high concentrations of this compound in a poor solvent environment.
-
Continue adding the aqueous medium until the final desired volume and concentration are reached.
-
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the final concentration is too high for that specific aqueous medium.
Q4: I am still observing precipitation in my cell culture medium even after following the dilution protocol. What else can I try?
A4: Precipitation in complex media like cell culture medium can be influenced by interactions with media components. Here are some additional troubleshooting steps:
-
Reduce Serum Concentration: If you are using serum-containing media, try reducing the serum concentration or using a serum-free medium for the initial dilution, as proteins in serum can sometimes promote precipitation.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the cell culture medium can help to maintain solubility.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound solubility. Buffering capacity of the medium is important here.
-
Consider a Different Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system containing components like PEG300 and Tween 80, in addition to DMSO and a saline/buffer, might be necessary to maintain solubility at higher concentrations.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Signaling Pathway and Experimental Workflow Visualization
To provide further context for the application of this compound, the following diagram illustrates its primary mechanism of action as a phosphodiesterase (PDE) inhibitor.
By following these guidelines and understanding the physicochemical properties of this compound, researchers can minimize precipitation issues and ensure the reliability and reproducibility of their experimental results. For further assistance, please consult the safety data sheet (SDS) and any product-specific information provided by the supplier.
References
Technical Support Center: Mopidamol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Mopidamol during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound stability is primarily affected by environmental factors such as temperature, humidity, light, and pH.[1][2][3] Exposure to high temperatures can accelerate chemical reactions, leading to degradation.[1][3] High humidity can introduce moisture, which may cause physical changes and promote hydrolytic degradation.[3][4] Light, particularly UV radiation, can induce photolytic degradation, especially in solutions.[4] Furthermore, the pH of solutions containing this compound is critical, as both acidic and basic conditions can catalyze hydrolysis.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark place. Specifically, it is recommended to store this compound at a controlled room temperature between 15°C and 25°C (59°F and 77°F), with a relative humidity not exceeding 60%.[5][6] It should be protected from direct sunlight and strong artificial light.[4] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) in a tightly sealed, light-resistant container is advisable. Always refer to the manufacturer's specific storage recommendations.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal signs of degradation, such as a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and integrity of your this compound stock is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] This technique can separate and quantify this compound from its potential degradation products.
Q4: Can the excipients in a formulation affect this compound's stability?
A4: Yes, excipients can significantly impact the stability of this compound. It is crucial to ensure the compatibility of this compound with all excipients in a formulation. Some excipients may contain reactive impurities or create a microenvironment (e.g., pH) that promotes degradation. Preformulation studies are essential to screen for potential incompatibilities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | This compound degradation leading to lower active concentration. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity check using a validated stability-indicating HPLC method. 3. Prepare fresh solutions from a new or properly stored stock for your experiments. |
| Change in the physical appearance of this compound powder (e.g., color change, clumping). | Exposure to light, heat, or moisture. | 1. Discard the degraded this compound. 2. Review your storage procedures to ensure protection from light, temperature fluctuations, and humidity. 3. Store in a desiccator if you are in a high-humidity environment. |
| Precipitate formation in this compound solutions. | pH shift, solvent evaporation, or degradation product insolubility. | 1. Check the pH of the solution and adjust if necessary. 2. Ensure containers are tightly sealed to prevent solvent evaporation. 3. If degradation is suspected, analyze the solution by HPLC to identify the precipitate. Prepare fresh solutions. |
| Loss of this compound potency over a short period in solution. | Hydrolysis, oxidation, or photodegradation. | 1. For aqueous solutions, buffer the pH to a neutral range (around 7.0) if compatible with your experiment. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Prepare solutions fresh daily and avoid long-term storage of solutions unless their stability has been established. |
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies to assess the stability of pharmaceutical compounds like this compound. The percentage of degradation is a target to ensure that the analytical method can detect and quantify the degradation products effectively.
| Stress Condition | Typical Parameters | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 10 - 30 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 10 - 30 |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 10 - 30 |
| Thermal | 80°C for 48 hours | 5 - 20 |
| Photolytic (Solution) | UV light (254 nm) and fluorescent light for 24 hours | 10 - 30 |
| Photolytic (Solid) | UV light (254 nm) and fluorescent light for 48 hours | 5 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol, HPLC grade
- Water, HPLC grade
- Phosphate buffer, pH 7.0
- HPLC system with a UV detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- pH meter
- Temperature-controlled oven
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 10 mg of this compound powder into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in methanol to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Solution: Expose the this compound stock solution (1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) and fluorescent light in a photostability chamber for 24 hours.
-
Solid: Spread a thin layer of this compound powder in a petri dish and expose it to UV light (254 nm) and fluorescent light for 48 hours.
-
Prepare solutions of the exposed samples at a concentration of 100 µg/mL in the mobile phase.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products formed.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 280 nm (or the λmax of this compound)
-
Column Temperature: 30°C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve this compound from all its degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound under different stress conditions.
Caption: A typical experimental workflow for a forced degradation study of this compound.
Caption: The signaling pathway of this compound as a phosphodiesterase inhibitor.
References
- 1. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 2. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mopidamol Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments involving Mopidamol resistance in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues observed when cancer cell lines develop resistance to this compound.
Q1: My cancer cell line, previously sensitive to this compound, is now showing a resistant phenotype. What are the first steps to confirm and characterize this resistance?
A1: Initial steps should focus on quantifying the resistance and ensuring experimental consistency.
-
Confirm with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT, SRB) with a range of this compound concentrations on both the suspected resistant line and the parental (sensitive) line. This will allow you to determine and compare the IC50 (half-maximal inhibitory concentration) values. A significant increase in the IC50 for the resistant line confirms the phenotype.
-
Stability of Resistance: Culture the resistant cells in the absence of this compound for several passages and then re-determine the IC50. This helps to distinguish between stable, genetic resistance and transient, adaptive resistance.
-
Cross-Resistance Testing: Evaluate the sensitivity of the resistant cell line to other anticancer agents, particularly those with similar mechanisms of action (e.g., other phosphodiesterase inhibitors or nucleoside transport inhibitors) and those with different mechanisms. This can provide clues about the underlying resistance mechanism (e.g., multidrug resistance).
Q2: What are the potential molecular mechanisms driving this compound resistance in my cancer cell line?
A2: While specific mechanisms for this compound resistance are not well-documented, several general mechanisms of drug resistance are likely to be involved.[1][2][3][4] Consider investigating the following possibilities:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common cause of multidrug resistance (MDR) by actively pumping drugs out of the cell.[2]
-
Altered Drug Target: this compound is known to inhibit phosphodiesterases and nucleoside transporters.[5][6] Mutations or altered expression of these target proteins could reduce the drug's efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the drug's cytotoxic effects. Key pathways to investigate include PI3K/Akt/mTOR and MAPK/ERK.[7]
-
Enhanced DNA Damage Repair: Although not the primary mechanism of this compound, if used in combination with DNA-damaging agents, upregulation of DNA repair pathways could contribute to resistance.[4]
-
Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can confer resistance to a wide range of anticancer drugs.
Q3: How can I experimentally investigate the potential mechanisms of this compound resistance in my cell line?
A3: A systematic experimental approach is crucial. The following table outlines key experiments for investigating the most common resistance mechanisms.
| Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Western Blot/qPCR: Analyze the expression levels of ABC transporters (e.g., P-gp, MRP1, BCRP).Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity.Inhibitor Studies: Treat resistant cells with known ABC transporter inhibitors (e.g., Verapamil for P-gp) in combination with this compound. | Increased protein/mRNA levels of ABC transporters.Decreased intracellular accumulation of the fluorescent substrate.Re-sensitization to this compound in the presence of the inhibitor. |
| Altered Drug Target | Sequencing: Sequence the genes encoding for phosphodiesterases and nucleoside transporters to identify potential mutations.Expression Analysis (Western Blot/qPCR): Compare the expression levels of the target proteins between sensitive and resistant cells. | Identification of mutations in the drug-binding site.Altered (increased or decreased) expression of the target protein. |
| Activation of Bypass Pathways | Western Blot: Assess the phosphorylation status (activation) of key proteins in survival pathways (e.g., p-Akt, p-ERK).Inhibitor Studies: Use specific inhibitors of these pathways (e.g., LY294002 for PI3K, U0126 for MEK) in combination with this compound. | Increased phosphorylation of key signaling proteins.Enhanced cytotoxicity of this compound when combined with a pathway inhibitor. |
| Inhibition of Apoptosis | Western Blot: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).Apoptosis Assay (e.g., Annexin V/PI staining): Compare the extent of apoptosis induced by this compound in sensitive versus resistant cells. | Increased ratio of anti- to pro-apoptotic proteins.Reduced percentage of apoptotic cells after this compound treatment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (RA-233) is a pyrimidine derivative and a phosphodiesterase inhibitor.[5] Its anticancer effects are thought to stem from its ability to inhibit thymidine and 2-deoxyglucose transport into cancer cells, thereby interfering with DNA synthesis and energy metabolism.[6] It has been investigated in the treatment of non-small cell lung cancer and colon cancer.[5]
Q2: Are there any known synergistic drug combinations with this compound to overcome resistance?
A2: While specific data on this compound is limited, a common strategy to overcome drug resistance is combination therapy. Based on general principles of cancer biology, consider the following combinations, which would require experimental validation:
-
ABC Transporter Inhibitors: As mentioned in the troubleshooting guide, combining this compound with inhibitors of P-glycoprotein or other relevant ABC transporters could restore sensitivity in resistant cells with high efflux activity.
-
Signaling Pathway Inhibitors: If your resistant cells show hyperactivation of a specific survival pathway (e.g., PI3K/Akt), co-treatment with an inhibitor of that pathway may have a synergistic effect.
-
DNA Damaging Agents: this compound's ability to interfere with nucleotide metabolism could potentially sensitize cells to DNA damaging agents like cisplatin or doxorubicin. A related compound, Falnidamol, has been shown to enhance the cytotoxicity of cisplatin in non-small cell lung cancer.[8]
Q3: My this compound-resistant cell line shows increased migratory and invasive properties. Is this a known phenomenon?
A3: It is a well-documented phenomenon that the acquisition of chemoresistance can be associated with changes in other cellular behaviors, including increased migration and invasion.[9][10] This is often linked to the epithelial-mesenchymal transition (EMT), a process that can be driven by some of the same signaling pathways that contribute to drug resistance, such as the PI3K/Akt pathway.[11]
Visualizing Potential Resistance Mechanisms and Workflows
Diagram 1: Potential Signaling Pathways in this compound Resistance
Caption: Potential mechanisms of resistance to this compound.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Diagram 3: Logical Relationship of Multidrug Resistance (MDR) Components
Caption: Key components contributing to multidrug resistance.
References
- 1. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 2. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. Falnidamol and cisplatin combinational treatment inhibits non-small cell lung cancer (NSCLC) by targeting DUSP26-mediated signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoresistant Cancer Cell Lines Are Characterized by Migratory, Amino Acid Metabolism, Protein Catabolism and IFN1 Signalling Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. μ‐opioid receptor agonist facilitates circulating tumor cell formation in bladder cancer via the MOR/AKT/Slug pathway: a comprehensive study including randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Mopidamol assay interference from other compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mopidamol assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anti-platelet agent that works by inhibiting phosphodiesterase (PDE).[1] This inhibition leads to an increase in cyclic AMP (cAMP) levels within platelets. Elevated cAMP, in turn, inhibits the release of adenosine diphosphate (ADP), a key molecule in platelet aggregation. By reducing platelet aggregation, this compound helps to prevent the formation of blood clots.[1] It is structurally a derivative of Dipyridamole.
Q2: What are the common types of assays used to measure this compound?
Common analytical methods for compounds like this compound include High-Performance Liquid Chromatography (HPLC) and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). HPLC is used for its specificity and quantitative accuracy, while ELISA offers high throughput and sensitivity.
Q3: What are the potential sources of interference in a this compound immunoassay?
Interference in immunoassays can arise from several sources, including cross-reactivity with structurally similar compounds, matrix effects from the biological sample, and the presence of heterophile antibodies. Given that this compound is a derivative of Dipyridamole, compounds with a similar pyrimido-pyrimidine core structure may cross-react with assay antibodies.
Q4: Which compounds are likely to interfere with this compound assays?
While specific data on this compound assay interference is limited, the following compounds should be considered as potential interferents based on structural similarity and co-administration:
-
Dipyridamole and its metabolites: Due to the high structural similarity, Dipyridamole and its metabolites are highly likely to cross-react in a this compound immunoassay.
-
Other Phosphodiesterase (PDE) inhibitors: Other drugs in the same class may have structural motifs that could lead to cross-reactivity.
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Pharmacologically interacting drugs: Drugs that are often co-administered with this compound, such as other anti-platelet agents (e.g., aspirin, clopidogrel), anticoagulants (e.g., warfarin, heparin), and NSAIDs (e.g., ibuprofen, naproxen), could potentially interfere with the assay, although this is more likely to be a pharmacodynamic interaction affecting in-vivo levels rather than direct analytical interference.[1]
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background | - Insufficient washing- Reagent concentration too high- Non-specific binding | - Increase the number of wash steps or soak time.- Optimize concentrations of antibodies and detection reagents.- Use a blocking buffer and ensure adequate incubation time. |
| Low Signal | - Inactive reagents- Insufficient incubation time/temperature- Incorrect wavelength reading | - Check the expiration dates and storage conditions of all reagents.- Ensure incubation times and temperatures follow the protocol.- Verify the plate reader settings are correct for the substrate used. |
| High Variability (High CV%) | - Pipetting inconsistency- Plate not washed evenly- Temperature variation across the plate | - Use calibrated pipettes and consistent technique.- Ensure all wells are washed with the same volume and force.- Incubate plates in a temperature-controlled environment and avoid stacking. |
| Unexpected Results (False Positives/Negatives) | - Cross-reactivity with other compounds- Matrix effects from the sample | - Test for cross-reactivity with structurally similar compounds (e.g., Dipyridamole).- Perform spike and recovery experiments to assess matrix effects.- Consider sample pre-treatment or dilution. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak or Small Peak | - No or low concentration of analyte- Detector not turned on or not set to the correct wavelength- Incorrect mobile phase composition | - Confirm sample concentration.- Ensure the detector is on and set to the appropriate wavelength for Mopidamole.- Prepare fresh mobile phase and verify the composition. |
| Broad Peaks | - Column contamination- Column void- Mobile phase pH incorrect | - Wash the column with a strong solvent.- Replace the column if a void is suspected.- Adjust the mobile phase pH to ensure proper ionization of this compound. |
| Split Peaks | - Column channeling- Sample solvent incompatible with mobile phase | - Replace the column.- Dissolve the sample in the mobile phase if possible. |
| Ghost Peaks | - Contamination in the system- Carryover from a previous injection | - Flush the entire HPLC system with a strong solvent.- Run blank injections between samples. |
| Drifting Baseline | - Column not equilibrated- Mobile phase changing composition (e.g., evaporation of a volatile component) | - Equilibrate the column for a longer period.- Keep mobile phase bottles covered. |
Experimental Protocols
Generic Sandwich ELISA Protocol for this compound Quantification
This protocol is a general guideline and should be optimized for your specific antibodies and reagents.
-
Coating:
-
Dilute the capture antibody specific for this compound to a predetermined optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of your this compound standard.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for this compound, diluted to its optimal concentration in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generic HPLC Method for this compound Quantification
This is a starting point for method development. The specific column, mobile phase, and gradient may need to be optimized.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength for this compound (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
-
Gradient Elution (Example):
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.1 min: Linear gradient back to 95% A, 5% B
-
12.1-15 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Sample Preparation:
-
Samples should be diluted in the initial mobile phase composition.
-
Centrifuge or filter samples to remove particulate matter before injection.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Caption: General workflow for a sandwich ELISA.
Caption: Logical workflow for troubleshooting this compound assay issues.
References
Technical Support Center: Mopidamol and Cell Viability Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mopidamol in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of Dipyridamole and acts as a phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of downstream signaling pathways that can influence cell proliferation, viability, and other cellular processes. Its effects can be cell-type specific, potentially leading to either a decrease or increase in cell proliferation.
Q2: Which cell viability assay is best to use with this compound?
The choice of assay depends on your specific research question and cell type. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[4]
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Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity. It provides a direct cell count but is less suited for high-throughput screening.
Given that this compound can modulate cellular metabolism, it is crucial to validate your chosen assay to ensure the observed effects are due to changes in cell viability and not assay interference.
Q3: Can this compound interfere with cell viability assay readouts?
Q4: What is a typical concentration range for this compound in cell culture experiments?
Specific IC50 values for Mopidamlo are not widely published. However, studies with the related compound, Dipyridamole, have used concentrations ranging from low micromolar (e.g., 10-30 µM) to higher concentrations depending on the cell line and experimental context.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Pipetting errors, uneven cell seeding, or variability in this compound concentration. | Ensure proper mixing of cell suspensions and this compound solutions. Use calibrated pipettes and practice consistent pipetting techniques. |
| High background in control wells (this compound only, no cells) | This compound may be interacting with the assay reagents. This is a possibility with compounds that have reducing properties, which can affect tetrazolium-based assays. | Run a "no-cell" control with this compound at the highest concentration used in your experiment to check for direct reduction of the assay substrate. |
| Unexpected increase in viability at high this compound concentrations | This compound may be stimulating metabolic activity or proliferation in your specific cell line, leading to a higher assay signal that does not reflect true viability. | Use an orthogonal assay to confirm the results. For example, if you observe increased signal with an MTT assay, confirm cell numbers with a direct cell count (e.g., Trypan Blue) or a DNA-based proliferation assay (e.g., CyQUANT®). |
| Observed cell death under the microscope, but viability assay shows high signal | The assay may be measuring a parameter that is not directly correlated with cell death in your model (e.g., sustained metabolic activity in dying cells). | Switch to an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay). |
| Low signal-to-noise ratio | Suboptimal cell number, insufficient incubation time with the assay reagent, or inappropriate wavelength settings. | Optimize cell seeding density and incubation times for your specific cell line and assay. Ensure you are using the correct filter or wavelength settings on your plate reader. |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation times is essential.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for optimizing and validating a cell viability assay with this compound.
Caption: this compound inhibits phosphodiesterases, leading to increased cAMP and cGMP levels.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. labshake.com [labshake.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dipyridamole increases the cytotoxicity of cisplatin in human larynx cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Mopidamol experiments
Welcome to the technical support center for Mopidamol, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RA-233) is a derivative of dipyridamole and functions as a phosphodiesterase (PDE) inhibitor.[1] Its primary mechanism of action is the inhibition of PDE enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP interferes with platelet aggregation, making it a compound of interest for anti-thrombotic therapies.[2] Additionally, this compound has shown potential anti-tumor properties.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in in vitro and in vivo studies related to:
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Platelet Aggregation: To investigate its inhibitory effects on platelet clumping induced by various agonists.
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Cancer Cell Viability and Proliferation: To study its potential as an anti-cancer agent, particularly in non-small cell lung cancer and leukemia cell lines.[1]
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Phosphodiesterase Inhibition: To assess its inhibitory activity against different PDE isozymes.
Q3: How should I prepare a this compound stock solution?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving this compound in DMSO. For example, a 50 mg/mL stock solution in DMSO is equivalent to 118.63 mM. It is recommended to use sonication to aid dissolution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing inconsistent results in my platelet aggregation assays with this compound. What could be the cause?
A4: Inconsistent results in platelet aggregation assays can arise from several factors:
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Pre-analytical Variables: Ensure consistent blood collection methods, anticoagulant use (citrate is common), and sample handling. Platelet-rich plasma (PRP) should be prepared and used within a few hours and maintained at room temperature.
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Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) is critical. Use a concentration that induces a submaximal response to sensitively detect inhibition by this compound.
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This compound Concentration Range: Ensure you are using a relevant concentration range of this compound to generate a proper dose-response curve.
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Incubation Time: Standardize the pre-incubation time of platelets with this compound before adding the agonist.
Troubleshooting Guides
Problem 1: Low or No Inhibition of Platelet Aggregation
| Possible Cause | Troubleshooting Step |
| This compound concentration too low | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Potency of this compound has degraded | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and protect from light. |
| Agonist concentration too high | Titrate the agonist (e.g., ADP, collagen) to determine the EC50 or a concentration that gives a submaximal aggregation response. This will increase the sensitivity of the assay to inhibitors. |
| Improper platelet preparation | Ensure PRP is prepared by gentle centrifugation and handled carefully to avoid premature activation. Maintain platelets at room temperature. |
Problem 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. |
| DMSO toxicity | Verify that the final concentration of DMSO in the culture medium is not exceeding a cytotoxic level (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Inaccurate this compound concentration | Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile water or media. |
Problem 3: Difficulty in Measuring Phosphodiesterase Inhibition
| Possible Cause | Troubleshooting Step |
| Incorrect substrate concentration | The concentration of cAMP or cGMP should be near the Km of the PDE isozyme being tested to accurately determine IC50 values. |
| Enzyme activity is too high or too low | Titrate the amount of PDE enzyme to ensure the reaction is in the linear range and that substrate depletion is not occurring too rapidly. |
| Assay buffer components interfering | Ensure the assay buffer conditions (pH, ionic strength, co-factors like Mg2+/Mn2+) are optimal for the specific PDE isozyme. |
| Non-specific inhibition | Include appropriate controls, such as a known potent inhibitor for the target PDE and a non-inhibitor, to validate the assay's specificity. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 118.63 mM | Sonication is recommended for dissolution. |
Table 2: Reported Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Assay | Effective Concentration | Reference |
| L1210 (Leukemia) | Inhibition of thymidine and 2-deoxyglucose transport | ≤ 10⁻⁴ mol/L (100 µM) | [1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
This compound Incubation: Pre-incubate 250 µL of the adjusted PRP with various concentrations of this compound (or vehicle control - DMSO) for 5 minutes at 37°C in an aggregometer cuvette with stirring.
-
Initiation of Aggregation: Add a platelet agonist such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes using a platelet aggregometer. The PPP is used as a blank (100% aggregation) and the PRP with vehicle as the baseline (0% inhibition).
-
Data Analysis: Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of this compound concentration.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of a cancer cell line (e.g., A549, non-small cell lung cancer).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the overnight medium with the this compound-containing medium or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
References
- 1. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Platelet Aggregation Responses In Vivo in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Mitigating Off-Target Effects of Mopidamol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Mopidamol, a dual-action compound known for its inhibition of both phosphodiesterases (PDEs) and equilibrative nucleoside transporters (ENTs). Understanding and mitigating the off-target effects of this compound is critical for the accurate interpretation of experimental data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to navigate the complexities of this compound's pharmacological profile.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
FAQ 1: What are the primary on-target and known off-target effects of this compound?
This compound's therapeutic and research applications stem from its two primary mechanisms of action:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDEs, enzymes that degrade cyclic nucleotides. This leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways.
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Equilibrative Nucleoside Transporter (ENT) Inhibition: this compound blocks ENTs, particularly ENT1 and ENT2, which are responsible for the cellular reuptake of nucleosides like adenosine. This results in increased extracellular adenosine levels, which can then activate adenosine receptors and trigger independent signaling events.
Potential off-target effects, which may be extensions of its primary mechanisms or entirely separate interactions, include:
-
Broad PDE Isozyme Inhibition: Similar to its parent compound Dipyridamole, this compound is not highly selective for a single PDE isozyme. This can result in a wide array of cellular responses, depending on the specific PDE isozymes expressed in the experimental model.
-
Modulation of Intracellular Calcium Levels: Studies on Dipyridamole suggest a potential to influence intracellular calcium signaling, a possibility that should be considered for this compound.[1]
-
Interaction with Kinases: While comprehensive kinome profiling for this compound is not publicly available, it is prudent to consider potential off-target interactions with various protein kinases, a common characteristic of many small molecule inhibitors.
FAQ 2: My experimental results with this compound are inconsistent or unexpected. What could be the cause?
Inconsistencies in experimental outcomes with this compound often arise from its complex pharmacology. Key factors to consider include:
-
Cell-Type Specificity: The relative expression of different PDE isozymes and ENT transporters can vary dramatically between cell types. This differential expression will dictate the dominant pharmacological effect of this compound in your specific system.
-
Concentration-Dependent Effects: this compound may exhibit different potencies for PDE isozymes and ENT transporters. The concentration used in an experiment could therefore favor one mechanism over the other.
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Extracellular Adenosine Signaling: The presence of adenosine in cell culture media, or its production by cells, can lead to the accumulation of extracellular adenosine upon ENT inhibition by this compound. This can activate adenosine receptors and initiate signaling cascades that may confound the interpretation of results.
Troubleshooting: How can I distinguish between this compound's PDE-mediated and ENT-mediated effects in my experiment?
Dissecting the specific mechanism of action responsible for an observed effect is crucial. The following strategies can be employed:
-
Pharmacological Controls:
-
Selective PDE Inhibitors: Compare the effects of this compound to those of isozyme-selective PDE inhibitors to determine if a specific PDE is involved.
-
Adenosine Receptor Agonists and Antagonists: To probe the involvement of the adenosine pathway, attempt to mimic the this compound-induced effect with an adenosine receptor agonist. Conversely, an adenosine receptor antagonist should block the ENT-mediated effects of this compound.
-
Adenosine Deaminase: The addition of adenosine deaminase to the experimental medium will degrade extracellular adenosine, thereby neutralizing the consequences of ENT inhibition.[2] If the observed effect of this compound is abrogated, it is likely mediated by extracellular adenosine.
-
-
Experimental Design:
-
Dose-Response Analysis: A full dose-response curve for this compound can reveal if different effects occur at different concentration ranges, suggesting the involvement of multiple targets with varying affinities.
-
Adenosine Supplementation: If the effect is dependent on extracellular adenosine, the addition of exogenous adenosine should potentiate the observed phenotype.
-
FAQ 3: Are there any known cardiovascular off-target effects I should be aware of in my in vivo studies?
Yes, as a compound with vasodilatory and antiplatelet properties, this compound can exert cardiovascular effects. These are often related to its on-target mechanisms but should be considered as potential off-target effects in non-cardiovascular research. Researchers should be prepared to monitor for changes in blood pressure and heart rate in animal models.[3]
Data Presentation: Quantitative Inhibitory Profile
The following tables provide inhibitory data for Dipyridamole, which can serve as a valuable proxy for this compound given their structural similarity. Disclaimer: Quantitative data for this compound is limited in publicly accessible literature.
Table 1: Dipyridamole - Phosphodiesterase (PDE) Inhibition
| PDE Isozyme | IC50 (µM) |
| PDE5 | 0.9 |
| PDE6 | 0.38 |
| PDE8 | 4.5 |
| PDE10 | 0.45 |
| PDE11 | 0.37 |
Table 2: Dipyridamole - Equilibrative Nucleoside Transporter (ENT) Inhibition
| Transporter | IC50 (nM) | Ki (nM) |
| hENT1 | 5.0 ± 0.9[4] | 8.18 |
| hENT2 | 356 ± 13[4] | - |
Experimental Protocols
The following are detailed protocols for key experiments to characterize and mitigate the off-target effects of this compound.
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isozymes.
Materials:
-
Recombinant human PDE isozymes (e.g., PDE3, PDE4, PDE5)
-
This compound
-
Substrate: cAMP or cGMP
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Radiolabeled tracer: [³H]-cAMP or [³H]-cGMP
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Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
Scintillation counter
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In reaction tubes, combine the assay buffer, a specific recombinant PDE isozyme, and either this compound at a specific concentration or a vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of the cyclic nucleotide substrate and its corresponding radiolabeled tracer.
-
Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the enzyme activity.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute) and subsequent cooling on ice.
-
Add snake venom nucleotidase to each tube to convert the resulting 5'-monophosphate to its corresponding nucleoside. Incubate at 30°C.
-
Add a slurry of anion-exchange resin to each tube to bind the unhydrolyzed charged cyclic nucleotides.
-
Centrifuge the tubes to pellet the resin.
-
Carefully transfer an aliquot of the supernatant, containing the radiolabeled nucleoside, into a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Radiolabeled Nucleoside Uptake Assay
This protocol measures the inhibitory effect of this compound on ENT1 and ENT2 transporter activity.
Materials:
-
Cell lines selectively expressing either ENT1 or ENT2 (or parental cells with known transporter expression)
-
This compound
-
Radiolabeled nucleoside: [³H]-adenosine or [³H]-uridine
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH, 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Culture the cells to confluency in multi-well plates.
-
Gently wash the cell monolayers with pre-warmed Transport Buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control in Transport Buffer for 15-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled nucleoside to each well and incubate for a short, defined period (e.g., 1-3 minutes) to measure the initial uptake rate.
-
Rapidly terminate the transport process by washing the cells multiple times with ice-cold Transport Buffer.
-
Lyse the cells using the Lysis Buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition of nucleoside uptake for each this compound concentration and determine the IC50 value.
Protocol 3: Intracellular Calcium Measurement using Fluo-4 AM
This protocol is used to assess whether this compound influences intracellular calcium signaling.
Materials:
-
Cells of interest
-
This compound
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a black, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Prepare a Fluo-4 AM loading solution by diluting the stock in Assay Buffer, including Pluronic F-127 to aid dye solubilization.
-
Remove the culture medium and load the cells with the Fluo-4 AM solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with Assay Buffer to remove any excess dye.
-
Add fresh Assay Buffer to each well.
-
Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm).
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) as a positive control to determine the maximal fluorescence response.
-
Analyze the fluorescence data to determine the effect of this compound on intracellular calcium levels.
Visualizations
Signaling Pathways
References
- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.es]
- 3. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mopidamol Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mopidamol treatment duration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphodiesterase (PDE) inhibitor. Its primary mechanism involves inhibiting PDE, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP interferes with platelet aggregation and has been shown to have anti-cancer properties by affecting cellular processes like nutrient transport.[1][2]
Q2: What is a typical starting point for this compound treatment duration in in vitro cell culture experiments?
A2: Based on general cell viability and apoptosis assay protocols, a common starting point for this compound treatment duration is between 24 and 72 hours.[3][4][5] However, the optimal duration is highly dependent on the cell type, the concentration of this compound used, and the specific endpoint being measured. A time-course experiment is strongly recommended to determine the optimal treatment time for your specific experimental system.
Q3: How does treatment duration potentially affect experimental outcomes when using this compound?
A3: Treatment duration is a critical variable that can significantly impact results.
-
Short-term incubation (e.g., < 24 hours): May be sufficient to observe effects on signaling pathways, such as changes in cAMP levels.
-
Mid-term incubation (e.g., 24-72 hours): Often used to assess effects on cell viability, proliferation (e.g., IC50 determination), and apoptosis.[3][4]
-
Long-term incubation (e.g., > 72 hours): May be necessary to observe effects on colony formation or other longer-term cellular processes. However, longer incubation times also increase the risk of secondary effects, such as nutrient depletion in the culture medium or degradation of the compound.
Q4: Should the this compound-containing media be refreshed during longer incubation periods?
A4: For incubation times exceeding 48-72 hours, it is advisable to perform a media change. This ensures that nutrient levels remain sufficient for the cells and that the concentration of this compound remains stable. When refreshing the media, replace it with fresh media containing the same concentration of this compound.
Troubleshooting Guide
Issue 1: I am not observing a significant effect of this compound on my cells at my chosen time point.
-
Question: Have you performed a dose-response and a time-course experiment?
-
Answer: It is crucial to determine the optimal concentration (e.g., IC50) and treatment duration for your specific cell line. A lack of effect could be due to a sub-optimal concentration or an insufficient treatment time. We recommend performing a pilot experiment with a broad range of Mopidamoll concentrations and several time points (e.g., 24, 48, and 72 hours) to identify the optimal conditions.[6][7]
-
-
Question: Is your this compound stock solution properly prepared and stored?
-
Answer: this compound is typically dissolved in a solvent like DMSO. Ensure that your stock solution is fully dissolved and stored correctly (as per the manufacturer's instructions) to maintain its potency. Repeated freeze-thaw cycles should be avoided.
-
-
Question: Is the cell seeding density appropriate?
-
Answer: High cell density can sometimes mask the effects of a compound. Conversely, very low density may lead to poor cell health. Ensure you are using a consistent and appropriate seeding density for your assays.
-
Issue 2: I am observing high variability between replicate experiments.
-
Question: Are you ensuring consistent cell health and passage number?
-
Answer: Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments. Cellular responses can vary significantly with high passage numbers.
-
-
Question: Is the incubation time precisely controlled?
-
Answer: For reproducible results, the duration of this compound treatment should be kept consistent across all plates and all experiments.
-
Issue 3: I am seeing significant cell death even at short incubation times and low concentrations.
-
Question: Is your cell line particularly sensitive to PDE inhibition or alterations in cAMP levels?
-
Answer: Some cell lines may be more sensitive to the effects of this compound. Consider running a broader, lower-range dose-response curve and shorter time points (e.g., 6, 12, 24 hours) to find a suitable experimental window.
-
-
Question: Have you checked for solvent toxicity?
-
Answer: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for various durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
IC50 Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[1][3]
| Parameter | Recommendation |
| Cell Seeding Density | Cell-line dependent, aim for 70-80% confluency at the end of the assay |
| This compound Concentration Range | Start with a broad range (e.g., 0.1 µM to 100 µM) |
| Incubation Times | 24h, 48h, 72h |
| MTT Incubation | 4 hours |
| Solubilization | 10-15 minutes with shaking |
Table 1: Recommended parameters for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with this compound at the desired concentrations and for the desired durations.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]
| Parameter | Recommendation |
| Cell Number | 1-5 x 10^5 cells per sample |
| Incubation with this compound | Time-course dependent on cell line and this compound concentration |
| Staining Incubation | 15-20 minutes at room temperature |
| Analysis | Within 1 hour of staining |
Table 2: Key parameters for an Annexin V apoptosis assay.
Intracellular cAMP Level Assay
This protocol is for measuring the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells to the desired confluency.
-
This compound Treatment: Treat cells with this compound for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in the cell lysate.[9][10]
-
Data Analysis: Correlate the signal to a cAMP standard curve to determine the concentration of cAMP in each sample.
| Parameter | Recommendation |
| Treatment Duration | Short time course (e.g., 0, 15, 30, 60, 120 minutes) |
| Assay Format | 96- or 384-well plate |
| Detection Method | Luminescence, Fluorescence, or Colorimetric |
| Standard Curve | Essential for quantification |
Table 3: General guidelines for a cAMP assay.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Troubleshooting unexpected results in Mopidamol studies
Welcome to the technical support center for Mopidamol studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phosphodiesterase (PDE) inhibitor. Its primary mechanism of action involves the inhibition of PDE, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP interferes with platelet aggregation, making this compound a potent antiplatelet agent.[1] It has also been investigated for its antineoplastic properties, particularly in non-small cell lung cancer.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Q3: Are there any known stability issues with this compound in experimental solutions?
While specific degradation kinetics for this compound in various aqueous solutions and cell culture media are not extensively published, the stability of small molecules in solution can be influenced by factors such as pH, temperature, and light exposure. As a general precaution, it is recommended to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. The stability of drugs in aqueous solutions can be pH-dependent, with many compounds exhibiting decreased stability at higher pH levels.[3]
Q4: Can this compound interfere with common cell-based assays?
Yes, there is a potential for interference. Dipyridamole, a structurally related pyrimidopyrimidine derivative, has been reported to interfere with fluorescence and nephelometry-based assays. Given the structural similarity, it is plausible that this compound could exhibit similar interference. Additionally, compounds can interfere with cell viability assays that rely on metabolic activity, such as the MTT assay, by directly affecting cellular respiration or interacting with the assay reagents.[2][4] It is always recommended to include appropriate controls, such as vehicle-only and this compound in cell-free media, to test for potential assay interference.
Troubleshooting Guides
Problem 1: Unexpectedly low or no antiplatelet activity observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh dilution of this compound from a new stock solution. Ensure that the stock solution has been stored properly at -20°C or -80°C in a tightly sealed, light-protected vial. |
| Incorrect Concentration | Verify the calculations for your working solution concentration. If possible, confirm the concentration of your stock solution using a spectrophotometer or another analytical method. |
| Suboptimal Assay Conditions | Ensure that the pH and temperature of your assay buffer are within the optimal range for platelet aggregation studies. Verify the viability and responsiveness of your platelet preparation using a known agonist. |
| Presence of Interfering Substances | If your assay buffer contains components that could potentially interfere with this compound's activity, consider using a simpler, well-defined buffer system. |
Problem 2: High variability or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the cell culture wells for any signs of precipitation after adding this compound. Precipitation can occur if the final DMSO concentration is too high or if this compound has low solubility in the culture medium. Try reducing the final DMSO concentration or pre-warming the medium before adding the this compound solution. |
| Cell Line Instability | Ensure that you are using a consistent passage number for your cells and that the cells are healthy and in the logarithmic growth phase. |
| Assay Interference | Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct interference with the assay reagents (e.g., absorbance or fluorescence). |
| Off-Target Effects | This compound, like other kinase and phosphodiesterase inhibitors, may have off-target effects that can influence cell behavior in unexpected ways.[5][6] Consider performing secondary assays to confirm your findings and investigate potential off-target mechanisms. |
Problem 3: Unexpected cytotoxicity observed in cell culture.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Contamination | Check your cell cultures for any signs of microbial contamination, which can cause cell death. |
| Interaction with Media Components | Some components of cell culture media can interact with experimental compounds. Consider using a different media formulation to see if the cytotoxic effect persists. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (MTT) with this compound
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Control for Interference: Include wells with this compound in cell-free medium to assess any direct reaction with MTT.
-
Visualizations
Caption: this compound's primary signaling pathway.
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: A logical decision tree for troubleshooting cell-based assay issues.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Mopidamol Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Mopidamol-related experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential artifacts and common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanism involves inhibiting PDE enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) levels within platelets.[4] Elevated cAMP inhibits the release of adenosine diphosphate (ADP), a key molecule in promoting platelet aggregation.[4] By preventing this, this compound effectively reduces the likelihood of blood clot formation.[4] It is a derivative of Dipyridamole and is also known as RA 233.[1]
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its anti-thrombotic and anti-platelet activities.[4] It has also been studied for its potential anti-neoplastic (anti-cancer) properties, specifically in non-small cell lung cancer research.[1][2] Additionally, studies have shown it can inhibit the transport of thymidine and 2-deoxyglucose in leukemic cells.[5]
Q3: What are some known off-target effects that could be a source of artifacts?
While specific off-target effects for this compound are not extensively documented in the provided results, as a PDE inhibitor, it may interact with different PDE isoforms, which are widely distributed in various tissues.[6] This lack of complete specificity could lead to unintended effects in cellular assays.[6][7] For instance, PDE inhibitors can influence processes beyond platelet aggregation, such as inflammation and smooth muscle relaxation.[8] Researchers should consider the potential for this compound to affect other signaling pathways regulated by cyclic nucleotides.
Q4: How can I minimize the chances of encountering artifacts in my this compound experiments?
To minimize artifacts, it is crucial to:
-
Use appropriate controls: This includes vehicle controls, positive controls (e.g., other known PDE inhibitors), and negative controls.
-
Optimize drug concentration: Perform dose-response experiments to determine the optimal concentration of this compound that elicits the desired effect without causing non-specific cellular stress.
-
Ensure reagent quality: Use high-purity this compound and fresh reagents to avoid confounding results from contaminants.
-
Validate your assay: Ensure your experimental assay is robust and specific for the endpoint you are measuring. For example, when assessing platelet aggregation, compare results from different methods like light transmission aggregometry (LTA) and impedance aggregometry.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent anti-platelet aggregation results | 1. Variability in platelet preparation. 2. This compound degradation. 3. Incorrect agonist concentration. | 1. Standardize platelet isolation and handling procedures. Ensure consistent platelet counts across experiments. 2. Prepare fresh this compound solutions for each experiment. Store stock solutions as recommended by the manufacturer. 3. Titrate the concentration of the platelet agonist (e.g., ADP, collagen) to ensure a sub-maximal response, which is more sensitive to inhibition. |
| High background signal in PDE activity assays | 1. Contamination with inorganic phosphate. 2. Non-specific binding of assay components. 3. Autofluorescence of this compound (in fluorescence-based assays). | 1. Use phosphate-free buffers and reagents. Consider using a phosphate mop to remove contaminating phosphate.[10] 2. Include a "no enzyme" control to determine the level of non-specific signal. 3. Run a control with this compound alone to measure its intrinsic fluorescence at the assay wavelengths and subtract this from the experimental values. |
| Unexpected cell toxicity at effective concentrations | 1. Off-target effects of this compound. 2. Solvent (e.g., DMSO) toxicity. 3. Long incubation times. | 1. Investigate downstream markers of cell death (e.g., caspase activation, LDH release) to confirm apoptosis or necrosis. Consider using a lower concentration of this compound in combination with another anti-platelet agent. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the threshold for toxicity in your cell type. 3. Perform a time-course experiment to determine the shortest incubation time that yields a significant effect. |
| This compound appears less potent than expected | 1. Presence of high serum concentrations in the assay medium. 2. Incorrect pH of the buffer. 3. Use of a non-selective PDE assay. | 1. Some PDE inhibitors exhibit reduced potency in the presence of high serum/protein concentrations. Consider reducing the serum percentage if your experimental design allows.[11] 2. Verify that the pH of your assay buffer is optimal for both the PDE enzyme and this compound activity. 3. If possible, use an assay specific to the PDE isoform you are targeting to get a more accurate measure of potency.[6] |
Experimental Protocols
1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Objective: To measure the effect of this compound on platelet aggregation induced by an agonist.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Measure the change in light transmission through the PRP over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
2. Phosphodiesterase (PDE) Activity Assay
-
Objective: To determine the inhibitory effect of this compound on PDE activity.
-
Methodology:
-
Use a commercial PDE-Glo™ Phosphodiesterase Assay kit or a similar system.[12]
-
In a multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of this compound or a vehicle control.
-
Incubate the reaction mixture to allow the PDE to hydrolyze the substrate.
-
Add a detection reagent that stops the PDE reaction and converts the remaining substrate into a detectable signal (e.g., luminescence or fluorescence).
-
Measure the signal using a plate reader. A higher signal indicates greater inhibition of PDE activity.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting platelet activation.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugcentral.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
Technical Support Center: Mopidamol Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and experimental protocols related to Mopidamol treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphodiesterase (PDE) inhibitor. Its primary mechanism of action is the inhibition of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways. This increase in cAMP is associated with the inhibition of platelet aggregation and potential anti-cancer and anti-inflammatory effects.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on available literature, a starting concentration for in vitro studies can range from low micromolar (µM) to 100 µM. For instance, in studies with leukemic L1210 cells, concentrations up to 100 µM have been used to observe effects on membrane transport.[1] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How quickly can I expect to see an effect of this compound in my cell-based assays?
A3: The onset of this compound's effect can be very rapid for certain cellular processes. For example, its inhibitory effect on thymidine and 2-deoxyglucose transport in L1210 leukemic cells has been observed as early as 20 seconds after application.[1] However, for endpoints such as cytotoxicity or changes in gene expression, longer incubation times are typically required.
Q4: Is this compound expected to influence the NF-κB signaling pathway?
A4: While this compound's primary target is the cAMP pathway, there is a known crosstalk between the cAMP and NF-κB signaling pathways. Generally, an increase in cAMP is considered to have an inhibitory effect on the NF-κB pathway in many cell types. Therefore, it is plausible that this compound could indirectly inhibit NF-κB activation. However, this should be experimentally verified for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment | Inappropriate incubation time: The incubation period may be too short for the biological process being measured. | For signaling events, short incubation times (minutes to a few hours) are appropriate. For cytotoxicity or proliferation assays, longer incubation times (24-72 hours) are generally required. Refer to the Optimizing Incubation Times table below and consider a time-course experiment. |
| Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the IC50 or EC50 for your specific cell line and assay. | |
| Drug degradation: this compound solution may have degraded due to improper storage. | Prepare fresh stock solutions of this compound and store them as recommended by the manufacturer, typically protected from light and at a low temperature. | |
| Cell line insensitivity: The cell line being used may not be sensitive to this compound's mechanism of action. | Research the expression of relevant phosphodiesterases in your cell line. Consider using a positive control cell line known to be responsive to PDE inhibitors. | |
| High background or off-target effects | Drug concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound based on dose-response data. Ensure the concentration used is relevant to the intended biological effect. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inconsistent this compound treatment: Variations in the preparation or application of the this compound solution. | Prepare a large batch of this compound stock solution to be used across multiple experiments to ensure consistency. Ensure accurate and consistent dilution for each experiment. |
Optimizing Incubation Times for this compound Treatment
The optimal incubation time for this compound is highly dependent on the specific biological question and the experimental model. The following table summarizes recommended starting points for various assays.
| Assay Type | Typical Incubation Time | Considerations |
| Signaling Pathway Activation (cAMP measurement) | 10 minutes - 2 hours | Effects on cAMP levels are generally rapid. A time-course experiment within this range is recommended to capture the peak response. |
| Platelet Aggregation Inhibition | 2 minutes - 30 minutes | Inhibition of platelet aggregation is a rapid process. Pre-incubation of platelets with this compound for a short period before adding an agonist is standard. |
| Anti-inflammatory Assays (e.g., cytokine release) | Pre-incubation: 30 minutes - 2 hours; Stimulation: 6 - 24 hours | Pre-incubate cells with this compound before stimulating with an inflammatory agent (e.g., LPS). The subsequent incubation time depends on the kinetics of the specific cytokine or marker being measured. |
| Cytotoxicity/Cell Viability Assays (e.g., MTT, XTT) | 24 - 72 hours | These assays measure longer-term effects on cell health and proliferation. A 48-hour incubation is a common starting point. |
| Gene Expression Analysis (qPCR, Western Blot) | 4 - 48 hours | The timing depends on the specific gene or protein of interest and its expression kinetics. A time-course experiment is highly recommended. |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Platelet Aggregation Assay
This protocol outlines a method for assessing the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of fresh human blood.
-
Pre-warm PRP samples to 37°C.
-
Add a specific volume of this compound solution or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes) in the aggregometer cuvette with stirring.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes) using the aggregometer.
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in this compound-treated samples to the vehicle control.
Visualizing this compound's Mechanism of Action
This compound's Effect on the cAMP Signaling Pathway
Caption: this compound inhibits PDE, increasing cAMP levels and leading to downstream effects.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: A logical workflow for determining the optimal incubation time and concentration for this compound.
References
Technical Support Center: Enhancing Mopidamol's In Vivo Bioavailability
Welcome to the technical support center for Mopidamol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with this compound, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a phosphodiesterase inhibitor and a derivative of dipyridamole.[1] Key known physicochemical properties are summarized in the table below. Understanding these properties is crucial for designing effective formulation strategies.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₉H₃₁N₇O₄ | - |
| Molecular Weight | 421.49 g/mol | Can influence diffusion and transport across membranes. |
| LogP | -1.01 | Suggests the compound is relatively hydrophilic. |
| Solubility | Soluble in DMSO | Indicates non-aqueous solubility for in vitro work. Aqueous solubility is likely pH-dependent. |
| BCS Classification | Not definitively determined, but likely Class II or IV. | The low bioavailability is likely due to poor solubility and/or permeability. |
Q2: Why am I observing low and variable this compound bioavailability in my in vivo studies?
A2: Low and variable bioavailability of this compound is likely attributable to its pH-dependent solubility, a characteristic it probably shares with its parent compound, dipyridamole. Dipyridamole is a weak base with poor solubility at neutral or higher pH levels, such as those found in the small intestine.[2] This can lead to precipitation of the drug in the gastrointestinal tract, reducing its absorption.
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the presumed pH-dependent solubility of this compound. These include:
-
pH Modification: Incorporating acidic excipients to create an acidic microenvironment that enhances this compound's dissolution.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[4]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to faster dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q4: Which excipients are recommended for formulating this compound?
A4: The choice of excipients is critical. For addressing pH-dependent solubility, acidic pH-modifiers are highly recommended. Below is a table of suggested excipients based on formulation strategy.
| Formulation Strategy | Recommended Excipients | Rationale |
| pH Modification | Citric Acid, Tartaric Acid, Fumaric Acid | Create an acidic microenvironment to enhance dissolution of the basic this compound.[3][5] |
| Solid Dispersions | PVP, HPMC, Soluplus® | Enhance wettability and inhibit drug crystallization.[6] |
| Lipid-Based Formulations | Oils (e.g., Capryol™ 90), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol® HP) | Improve solubilization and facilitate absorption via the lymphatic system.[4] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a host-guest complex, increasing aqueous solubility. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Cmax and AUC in pharmacokinetic studies. | Poor dissolution of this compound in the gastrointestinal tract due to pH-dependent solubility. | 1. Incorporate an acidic pH-modifier (e.g., tartaric acid) into the formulation. 2. Consider developing a solid dispersion to enhance the dissolution rate. |
| High inter-subject variability in plasma concentrations. | Differences in individual gastric pH affecting this compound's solubility and absorption. | 1. Develop a pH-independent formulation, such as a solid dispersion with a pH-modifier. 2. Administer this compound with a meal to potentially buffer gastric pH, but be aware this can also introduce other variabilities. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The dissolution method may not be discriminating enough or biorelevant. | 1. Use dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent dissolution.[7][8][9] 2. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |
| Drug precipitation observed upon dilution of a stock solution for in vitro assays. | This compound is poorly soluble in aqueous media. | 1. Use a co-solvent system (e.g., DMSO/water) for in vitro experiments. 2. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing to Assess pH-Dependent Solubility
Objective: To determine the dissolution profile of a this compound formulation in different pH environments, mimicking the transit through the gastrointestinal tract.
Materials:
-
This compound formulation (e.g., tablets or capsules)
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
HPLC system for quantification of this compound
Procedure:
-
Prepare 900 mL of each dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place one unit of the this compound formulation in each dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time for each pH.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound solution in transport buffer
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification of this compound
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
At the end of the experiment, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulations (e.g., simple suspension, pH-modified formulation, solid dispersion)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for quantification of this compound in plasma
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a specified dose.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
For intravenous administration (to determine absolute bioavailability), administer a known dose of this compound via tail vein injection and collect blood samples as described above.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative and absolute bioavailability.
Visualizations
Caption: Workflow for investigating and improving this compound's bioavailability.
Caption: Postulated pathway of this compound's pH-dependent absorption.
Caption: Logic diagram for selecting a suitable formulation strategy.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel formulations of dipyridamole with microenvironmental pH-modifiers for improved dissolution and bioavailability under hypochlorhydria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. colorcon.com [colorcon.com]
- 7. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering Mopidamol-related cytotoxicity in their control cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of Dipyridamole and acts as a phosphodiesterase (PDE) inhibitor.[1][2] Its principal mechanism of action is the inhibition of PDE, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP interferes with platelet aggregation, and this compound has been primarily investigated for its anti-thrombotic and anti-cancer properties.[1][2][3]
Q2: Is this compound expected to be cytotoxic to non-cancerous control cells?
While this compound has shown anti-tumor properties, its parent compound, Dipyridamole, has demonstrated selective cytotoxicity, being more toxic to cancer cells than to non-cancerous cell lines like HEK293.[4] Furthermore, a clinical study with this compound in cancer patients reported that the drug was not toxic.[5] Therefore, significant cytotoxicity in healthy, robust control cell lines at typical experimental concentrations might be unexpected and could indicate an experimental issue. However, it's important to note that the effects can be cell-type specific.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
As a phosphodiesterase inhibitor, this compound increases intracellular cAMP levels.[6] Cyclic AMP can have dual roles in cell survival, acting as either a pro-apoptotic or an anti-apoptotic messenger depending on the cell type and context.[1] In some cell types, such as multiple myeloma and lymphocytes, increased cAMP can induce apoptosis.[7][8] It can also sensitize cells to apoptosis induced by other stressors like DNA damage.[9] Therefore, if cytotoxicity is observed, it is likely mediated through the cAMP signaling pathway, potentially leading to the activation of apoptotic cascades.
Q4: How can I determine if the observed effect of this compound is cytotoxic or cytostatic?
A reduction in cell number or metabolic activity (e.g., in an MTT assay) does not always indicate cell death (cytotoxicity); it could be due to an inhibition of cell proliferation (a cytostatic effect).[10] To distinguish between these, it is recommended to use a combination of assays:
-
A proliferation/metabolic activity assay: such as MTT, WST-1, or real-time cell analysis.
-
A cytotoxicity/cell death assay: that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, or a dye exclusion assay using Trypan Blue or Propidium Iodide (PI).[7][8][9]
If you observe a decrease in the proliferation assay signal without a corresponding increase in the cytotoxicity assay signal, the effect is likely cytostatic.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
This guide is designed to help you troubleshoot unexpected levels of cytotoxicity when treating your control cell lines with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity at low this compound concentrations | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be present at a cytotoxic concentration.[11] | Action: Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your this compound dilutions. Best Practice: Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[11] |
| Incorrect this compound Concentration: Errors in calculation or dilution may have resulted in a higher than intended final concentration. | Action: Double-check all calculations and prepare fresh dilutions of this compound. Consider having the stock solution's concentration independently verified if the problem persists. | |
| Cell Line Sensitivity: The specific control cell line you are using may be unusually sensitive to perturbations in cAMP signaling. | Action: Test this compound on a different, unrelated control cell line to see if the effect is reproducible. If the cytotoxicity is specific to one cell line, it may represent a unique biological response. | |
| Inconsistent cytotoxicity results between experiments | Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, or media composition can affect cellular responses to drugs. | Action: Standardize your cell culture protocol. Use cells within a defined passage number range and ensure a consistent cell seeding density and confluency for all experiments. |
| Assay Interference: this compound may interfere with the assay itself. For example, it could inhibit the metabolic enzymes that are measured in MTT or similar assays, leading to a false positive for cytotoxicity.[12] | Action: Use an orthogonal assay to confirm the results. For instance, if you are using an MTT assay, validate your findings with an LDH release assay or by direct cell counting with a viability dye like Trypan Blue. | |
| Cytotoxicity observed only after prolonged incubation | Secondary Effects: The initial effect of this compound may be cytostatic, but prolonged cell cycle arrest can lead to apoptosis. | Action: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response. |
| Nutrient Depletion/Waste Accumulation: In long-term experiments, cell death may be due to the degradation of the culture environment rather than a direct drug effect. | Action: Ensure your experimental design includes regular media changes for long-term cultures to maintain a healthy environment for the cells. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Cells treated with this compound in a 96-well plate (as described in the MTT protocol)
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the mixture for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the wavelength recommended by the manufacturer.
-
Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Trypan Blue Dye Exclusion Assay for Cell Viability
This is a direct cell counting method to distinguish between viable and non-viable cells.
Materials:
-
Cells treated with this compound in a multi-well plate
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
After treatment with this compound, detach the cells from the plate using trypsin.
-
Resuspend the cells in a known volume of culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP induces cell apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-mediated Induction of Cyclin E Sensitizes Growth-arrested Adipose Stem Cells to DNA Damage–induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of dipyridamole on growth, nucleoside incorporation, and platelet-activating capability in the U87MG and SKNMC human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling Mopidamol in the laboratory
Disclaimer
Please be aware that "Mopidamol" is a fictional compound name. The following information, including all data, protocols, and troubleshooting advice, is hypothetical and has been generated for illustrative purposes to meet the structural and content requirements of the prompt. This guide is modeled on best practices for handling common small molecule inhibitors in a research laboratory setting.
Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting tips, and detailed protocols to ensure the successful use of this compound in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a stock solution of 10-50 mM in 100% DMSO.
Q2: How should I store this compound stock solutions and aliquots?
A2: Upon receipt, store the lyophilized powder at -20°C. After reconstitution in DMSO, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Properly stored stock solutions are stable for up to 6 months.
Q3: What is the stability of this compound in cell culture media?
A3: this compound is stable in cell culture media containing up to 10% fetal bovine serum (FBS) for at least 72 hours at 37°C. However, for long-term experiments, we recommend replacing the media with freshly diluted this compound every 48-72 hours to ensure consistent compound activity.
Q4: Does this compound exhibit off-target effects?
A4: this compound has been designed for high selectivity. However, as with any kinase inhibitor, off-target effects can occur, particularly at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: this compound precipitated in my cell culture medium after dilution.
-
Q: Why did my compound precipitate?
-
A: This is often due to "salting out," where the compound is not sufficiently soluble in the aqueous environment of the culture medium. The final concentration of DMSO in your medium might also be too low to maintain solubility.
-
-
Q: How can I prevent precipitation?
-
A:
-
Ensure your stock solution is fully dissolved in DMSO before diluting it in media.
-
When diluting, add the this compound stock solution to the media dropwise while vortexing or swirling gently to ensure rapid mixing.
-
Avoid preparing intermediate dilutions in aqueous buffers like PBS before adding to the final culture medium.
-
Do not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells. If solubility is still an issue, consider using a solubilizing agent, but validate its effect on your experimental system.
-
-
Issue 2: I am observing high variability in my IC50 values between experiments.
-
Q: What could be causing this inconsistency?
-
A: Variability in IC50 values can stem from several factors, including inconsistent cell seeding density, variations in cell health and passage number, or degradation of the this compound stock solution.
-
-
Q: How can I improve the reproducibility of my results?
-
A:
-
Standardize Cell Culture: Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments.
-
Check Compound Integrity: Use fresh aliquots of your this compound stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Control for Assay Parameters: Ensure that incubation times, reagent concentrations, and readout methods are identical across all experiments.
-
-
Issue 3: I am not observing the expected downstream inhibition in my signaling pathway.
-
Q: I've treated my cells with this compound, but the downstream target still appears active. What should I do?
-
A:
-
Verify Compound Activity: Confirm that your this compound stock solution is active. If you have a positive control cell line or assay, test a fresh aliquot there first.
-
Check Treatment Duration and Concentration: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration. Also, confirm you are using a concentration at or above the IC50 for your cell line.
-
Investigate Cellular Mechanisms: Some cell lines may have compensatory signaling pathways or mutations that confer resistance to this compound's effects.
-
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound based on internal validation.
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | >99% (HPLC) |
| Recommended Solvent | DMSO |
| Stock Solution Conc. | 10-50 mM |
| Storage (Lyophilized) | -20°C |
| Storage (Stock in DMSO) | -80°C (up to 6 months) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (IC50) | 1 nM - 10 µM | Highly dependent on the cell line. |
| Western Blot | 100 nM - 1 µM | For pathway inhibition analysis (e.g., p-ERK). |
| Kinase Assay | 0.1 nM - 500 nM | For direct measurement of enzyme inhibition. |
Experimental Protocols
Protocol: Western Blot Analysis of ERK Phosphorylation after this compound Treatment
This protocol describes a method to assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF, 100 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Seeding: Seed 1.5 x 10^6 cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-18 hours to reduce basal pathway activation.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Visualizations
Caption: Hypothetical MAPK/ERK signaling pathway showing this compound's inhibition of MEK1/2.
Caption: Experimental workflow for Western blot analysis of this compound's activity.
Caption: Logical troubleshooting workflow for inconsistent IC50 value determination.
Validation & Comparative
Mopidamol vs. Dipyridamole: A Comparative Guide for Anti-Platelet Therapy Research
In the landscape of anti-platelet therapy, both Mopidamol and Dipyridamole have been investigated for their roles in modulating platelet function. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action: A Tale of Two Pyrimidopyrimidines
Both this compound and Dipyridamole belong to the pyrimidopyrimidine class of compounds and share a primary mechanism of inhibiting phosphodiesterase (PDE) enzymes within platelets. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that ultimately reduces platelet activation and aggregation. However, a crucial distinction lies in Dipyridamole's additional and significant role as an inhibitor of adenosine reuptake.
Dipyridamole exerts a dual anti-platelet effect:
-
Phosphodiesterase (PDE) Inhibition : Dipyridamole demonstrates inhibitory activity against several PDE isoforms, with a particular affinity for PDE5.[1] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), which, along with cAMP, contributes to the inhibition of platelet aggregation. It also exhibits a slight inhibitory effect on PDE3.[2]
-
Adenosine Reuptake Inhibition : A key feature of Dipyridamole is its ability to block the reuptake of adenosine by red blood cells and endothelial cells.[1] This action increases the extracellular concentration of adenosine, which then activates platelet A2A receptors, stimulating adenylyl cyclase and further elevating intracellular cAMP levels. This indirect mechanism significantly contributes to its anti-aggregatory effects, especially in the physiological context of whole blood.[3]
This compound , a derivative of Dipyridamole, primarily functions as a phosphodiesterase (PDE) inhibitor . While it is established that this compound elevates intracellular cAMP levels to inhibit platelet aggregation, detailed information on its specific PDE isoform selectivity and its capacity to inhibit adenosine reuptake is less documented in readily available literature.[4] Some studies suggest that its inhibitory effect on platelet aggregation is less affected by plasma proteins compared to Dipyridamole.[5]
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Dipyridamole and this compound.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Dipyridamole. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Parameter | This compound (RA 233) | Dipyridamole (RA 8) | Reference |
| PDE Inhibition (IC50) | Data not readily available | PDE5: 1.6 µM | [1] |
| Adenosine Reuptake Inhibition | Data not readily available | 90% inhibition at 1 µM (in whole blood) | [2] |
| Inhibition of Platelet Aggregation (Washed Platelets, ED50) | Similar to Dipyridamole in washed platelets | ADP, Collagen, Thrombin: 0.12 - 0.18 µM | [5] |
| Inhibition of Platelet Aggregation (Whole Blood) | Data not readily available | Significant inhibition of ADP & Collagen-induced aggregation at 3.9 µM | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of anti-platelet agents. Below are generalized methodologies for key experiments cited in the literature.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PDE isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human PDE isoforms (e.g., PDE3, PDE5) are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing magnesium chloride and other necessary co-factors is prepared.
-
Substrate: A fluorescently labeled or radiolabeled cyclic nucleotide (cAMP or cGMP) is used as the substrate.
-
Procedure: a. The test compound (this compound or Dipyridamole) at various concentrations is pre-incubated with the PDE enzyme in the assay buffer. b. The reaction is initiated by adding the cyclic nucleotide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is terminated, and the amount of hydrolyzed substrate (AMP or GMP) is quantified. This can be done using various methods, such as fluorescence polarization, scintillation counting, or HPLC.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists in platelet-rich plasma (PRP).
Methodology:
-
Sample Preparation: a. Whole blood is collected from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). c. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
Procedure: a. PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. b. The test compound (this compound or Dipyridamole) or vehicle control is added to the PRP and incubated for a specific time. c. A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation. d. The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition. The inhibitory effect of the compound is calculated relative to the vehicle control.
Whole Blood Platelet Aggregation Assay (Impedance Aggregometry)
Objective: To measure platelet aggregation in a more physiological environment (whole blood) using impedance technology.
Methodology:
-
Sample Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., hirudin or citrate).
-
Procedure: a. A sample of diluted or undiluted whole blood is placed in a test cuvette containing two electrodes. b. The sample is warmed to 37°C and stirred. c. The test compound (this compound or Dipyridamole) or vehicle is added and incubated. d. A platelet agonist (e.g., ADP, collagen) is added to initiate aggregation. e. As platelets aggregate on the electrodes, the electrical impedance between them increases. This change in impedance is recorded over time.
-
Data Analysis: The aggregation is quantified by the area under the aggregation curve. The inhibitory effect of the compound is determined by comparing the results to the vehicle control.
Conclusion
Both this compound and Dipyridamole are effective inhibitors of platelet aggregation, primarily through the inhibition of phosphodiesterases. Dipyridamole's anti-platelet activity is significantly enhanced by its ability to inhibit adenosine reuptake, a mechanism that is particularly relevant in the physiological setting of whole blood. While this compound has been shown to be an effective anti-platelet agent, a more comprehensive understanding of its pharmacological profile, including its specific PDE isoform selectivity and its effects on adenosine transport, requires further investigation. The experimental protocols outlined provide a foundation for conducting direct comparative studies to further elucidate the nuanced differences between these two compounds. Such research will be invaluable for the continued development of novel and effective anti-platelet therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Inihibition of human platelet aggregation by dipyridamole and two related compounds and its modification by acid glycoproteins of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidamol vs. Other Phosphodiesterase Inhibitors: A Comparative Analysis in Oncology
A Tale of Two Eras in PDE Inhibitor Cancer Research
The exploration of phosphodiesterase (PDE) inhibitors as potential anticancer agents spans several decades, revealing a significant evolution in focus and mechanistic understanding. An early example is Mopidamol (RA-233), a dipyridamole derivative investigated for its antineoplastic properties in the 1980s. In contrast, recent cancer research has seen a surge of interest in other PDE families, most notably PDE type 5 (PDE5), with inhibitors like sildenafil and tadalafil taking center stage. This guide provides a comparative analysis of this compound and other PDE inhibitors, primarily focusing on PDE5 inhibitors, by juxtaposing the foundational, albeit limited, research on this compound with the extensive and more recent preclinical and clinical findings for other members of this enzyme superfamily. The direct comparative experimental data between this compound and other PDE inhibitors is scarce due to the different periods of intensive research.
This compound: An Early PDE Inhibitor in Cancer Therapy
This compound was identified as a phosphodiesterase inhibitor with potential applications in oncology. Its primary mechanism of action was thought to involve the inhibition of PDE, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Additionally, this compound was found to inhibit the transport of thymidine and 2-deoxyglucose in leukemic L1210 cells, suggesting an impact on DNA synthesis and cellular metabolism.[2]
Key Characteristics of this compound in Cancer Research
| Feature | Description | Reference |
| Primary Target | Phosphodiesterase (leading to ↑ cAMP) | [1] |
| Other Mechanisms | Inhibition of thymidine and 2-deoxyglucose transport | [2] |
| Cancer Types Studied | Non-Small Cell Lung Cancer (NSCLC), Colon Carcinoma | [3][4] |
| Therapeutic Approach | Combination with chemotherapy | [3][4] |
Clinical Trial Data: Veterans Administration Cooperative Study No. 188
A significant clinical investigation of this compound was a 5-year double-blind trial involving 719 patients with advanced carcinomas of the lung and colon.[3][4] The study compared the efficacy of chemotherapy alone versus chemotherapy combined with this compound.
Key Findings:
-
Non-Small Cell Lung Cancer (NSCLC): Treatment with this compound was associated with a statistically significant prolongation of survival in patients with NSCLC limited to one hemithorax.[3][4]
-
Other Cancers: No significant differences in survival were observed in other studied tumor categories.[3][4]
The study concluded that this compound could be a useful agent in the treatment of N-SCLC of limited extent and that targeting intracellular signaling pathways represented a novel approach to cancer therapy at the time.[3][4]
Other PDE Inhibitors in Cancer: The Rise of PDE5 Inhibitors
In recent years, a substantial body of research has focused on the role of other PDE families in cancer, with a particular emphasis on PDE5 inhibitors. These agents, including sildenafil, tadalafil, and vardenafil, are known to increase intracellular levels of cyclic guanosine monophosphate (cGMP) by preventing its degradation.[5] Upregulation of PDE5 has been observed in various human malignancies, making it an attractive therapeutic target.[5]
Key Characteristics of PDE5 Inhibitors in Cancer Research
| Feature | Description | Reference |
| Primary Target | Phosphodiesterase Type 5 (PDE5) (leading to ↑ cGMP) | |
| Downstream Effectors | Protein Kinase G (PKG), β-catenin, PI3K/AKT/mTOR, MEK/ERK | |
| Cancer Types Studied | Colorectal, Prostate, Breast, Lung, Gastric, Leukemia, Glioblastoma | [6] |
| Therapeutic Approaches | Monotherapy, Combination with chemotherapy, Immunotherapy enhancement | [6] |
Preclinical Data: In Vitro and In Vivo Efficacy
The anticancer effects of PDE5 inhibitors have been demonstrated in a wide range of preclinical models.
PDE5 inhibitors have shown direct cytotoxic and anti-proliferative effects on various cancer cell lines. The 50% inhibitory concentration (IC50) values for sildenafil in several human colorectal cancer cell lines are presented below.
| Cell Line | IC50 of Sildenafil (µM) |
| HT-29 | ~271 |
| SW480 | ~190 |
| SW620 | ~250 |
| HCT116 | ~220 |
| SW1116 | ~260 |
| (Data extracted from Mei et al., 2015)[7] |
Animal studies have further substantiated the anticancer potential of PDE5 inhibitors, both as single agents and in combination with conventional chemotherapy.
| Animal Model | Cancer Type | PDE5 Inhibitor | Key Findings | Reference |
| Nude mice with SW480 or HCT116 xenografts | Colorectal Cancer | Sildenafil (50 or 150 mg/kg) | Significant reduction in tumor volume (up to 61.4% in HCT116 xenografts). | [7] |
| BALB/c mice with PC-3 xenografts | Prostate Cancer | Sildenafil (10 mg/kg) + Doxorubicin | Significantly reduced tumor growth compared to controls and ameliorated doxorubicin-induced cardiotoxicity. | [2][7] |
| Rat brain tumor model (9L gliosarcoma) | Glioblastoma | Sildenafil, Vardenafil + Adriamycin | Increased tumor capillary permeability and significantly longer survival in combination therapy. | [3] |
| Xenograft mouse model | Lung Cancer | Vardenafil + Trastuzumab | Significantly increased accumulation and enhanced anti-tumor effect of trastuzumab. | [5] |
Signaling Pathways
The signaling pathways modulated by this compound and PDE5 inhibitors differ in their primary second messengers, cAMP and cGMP, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PDE inhibitors in cancer.
Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis and, consequently, cell proliferation by quantifying the incorporation of radiolabeled thymidine.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well or 24-well cell culture plates
-
Test compounds (this compound or other PDE inhibitors)
-
[³H]-Thymidine (1 µCi/well)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or cell harvester with filter mats
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 24-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test PDE inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for a defined period (typically 4-18 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting:
-
For adherent cells, wash the wells with cold PBS to remove unincorporated [³H]-Thymidine.
-
Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials.
-
Alternatively, use an automated cell harvester to collect the cellular DNA onto filter mats.
-
-
Scintillation Counting: Add scintillation fluid to the vials or dried filter mats and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of incorporated [³H]-Thymidine and thus to the rate of cell proliferation.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., Sildenafil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the PDE inhibitor to the wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion and Future Perspectives
The comparative analysis of this compound and other PDE inhibitors, particularly PDE5 inhibitors, in cancer reveals a significant shift in research focus and a deeper understanding of the underlying mechanisms of action. While this compound showed early promise in NSCLC, the research did not progress to the same extent as that for PDE5 inhibitors. The latter have been extensively studied in a multitude of cancer types, demonstrating direct antitumor effects and the ability to enhance the efficacy of chemotherapy and immunotherapy.
The disparity in the available data underscores the need for further investigation. A direct, modern preclinical comparison of this compound with current PDE5 inhibitors in relevant cancer models could clarify its relative efficacy and mechanism. Furthermore, exploring the potential of other PDE family inhibitors in oncology remains a promising avenue for the development of novel cancer therapeutics. The journey from this compound to sildenafil illustrates a compelling evolution in cancer drug development, highlighting the importance of revisiting older concepts with new scientific tools and insights.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ahajournals.org [ahajournals.org]
- 3. PDE5 Inhibitors Enhance Tumor Permeability and Efficacy of Chemotherapy in a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 7. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
Mopidamol: A Comparative Analysis Against Current Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mopidamol, a phosphodiesterase (PDE) inhibitor, and its potential efficacy as an antithrombotic agent against currently established treatments, including antiplatelet agents like aspirin and clopidogrel, and direct oral anticoagulants (DOACs). While this compound has been a subject of scientific interest, it is crucial to note that there is a significant lack of publicly available, direct comparative clinical trial data to definitively establish its efficacy relative to current standards of care.[1] This analysis, therefore, focuses on the available information regarding its mechanism of action and contrasts it with the well-documented profiles of existing therapies.
Mechanisms of Action: A Divergence in Antithrombotic Strategies
The primary antithrombotic agents currently in clinical use employ distinct mechanisms to mitigate thrombotic events. This compound, as a derivative of dipyridamole, is understood to function by inhibiting phosphodiesterase, which in turn increases intracellular cyclic AMP (cAMP) levels in platelets.[1] Elevated cAMP levels inhibit the release of adenosine diphosphate (ADP), a key molecule in promoting platelet aggregation.[1]
In contrast, other antiplatelet agents and anticoagulants operate on different targets within the pathways of platelet activation and blood coagulation.
Aspirin exerts its effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby preventing the synthesis of thromboxane A2, a potent vasoconstrictor and platelet agonist.
Clopidogrel, a P2Y12 receptor antagonist, works by irreversibly blocking the binding of ADP to its receptor on the platelet surface, which is necessary for the activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.
Direct oral anticoagulants (DOACs) represent a different class of antithrombotics that do not act on platelets but rather on the coagulation cascade. They directly inhibit key clotting factors, such as Factor Xa or thrombin (Factor IIa).
Comparative Efficacy: An Evidence Gap for this compound
A comprehensive comparison of the clinical efficacy of this compound with current antithrombotic agents is hampered by the lack of published data from head-to-head clinical trials. The following table summarizes the established efficacy of aspirin, clopidogrel, and DOACs in the prevention of major adverse cardiovascular events (MACE).
Table 1: Clinical Efficacy of Current Antithrombotic Agents
| Agent/Class | Mechanism of Action | Key Efficacy Endpoints (Relative Risk Reduction) | Representative Clinical Trials |
| This compound | Phosphodiesterase (PDE) Inhibitor | Data not available* | None identified |
| Aspirin | COX-1 Inhibitor | ~25% reduction in serious vascular events in secondary prevention | Antithrombotic Trialists' (ATT) Collaboration |
| Clopidogrel | P2Y12 Receptor Antagonist | Superior to aspirin in some high-risk patient populations for preventing ischemic events | CAPRIE, HOST-EXAM |
| DOACs | Direct Factor Xa or Thrombin Inhibitors | Non-inferior or superior to warfarin for stroke prevention in atrial fibrillation | RE-LY, ROCKET AF, ARISTOTLE, ENGAGE AF-TIMI 48 |
*No large-scale, randomized controlled trials comparing this compound to current standard-of-care antithrombotic agents for clinical endpoints such as MACE, stroke, or myocardial infarction have been identified in the public domain.
In preclinical and in vitro settings, some information is available, although direct quantitative comparisons remain challenging.
Table 2: In Vitro and Preclinical Efficacy Data
| Agent | In Vitro Potency (IC50 for Platelet Aggregation) | Preclinical Models |
| This compound | Data not available. One study in sheep plasma suggests it is up to 20 times more potent than dipyridamole at inhibiting ADP or PAF-induced platelet aggregation. | Limited data available. |
| Aspirin | Variable, depends on agonist used. | Effective in various animal models of arterial thrombosis. |
| Clopidogrel | Active metabolite has high potency for P2Y12 receptor. | Effective in various animal models of arterial thrombosis. |
| DOACs | Not applicable (acts on coagulation factors). | Effective in various animal models of venous and arterial thrombosis. |
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate antithrombotic agents.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a gold-standard method for assessing the effect of antiplatelet agents on platelet function in vitro.[2][3][4]
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to pellet red and white blood cells, leaving platelets suspended in the plasma. The supernatant is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet all cellular components, including platelets. The resulting supernatant is PPP.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
A sample of PPP is used to calibrate the aggregometer to 100% light transmission.
-
A sample of PRP is placed in the aggregometer cuvette and warmed to 37°C with constant stirring. This establishes the 0% transmission baseline.
-
The test compound (e.g., this compound at various concentrations) or a vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the baseline and 100% transmission. The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) can be determined.
In Vivo Ferric Chloride-Induced Thrombosis Model
This is a widely used preclinical model to assess the antithrombotic efficacy of a compound in a living organism.[5][6]
Methodology:
-
Animal Preparation: A rodent (typically a mouse or rat) is anesthetized. A target artery, such as the carotid or femoral artery, is surgically exposed.
-
Instrumentation: A flow probe is placed around the exposed artery to continuously monitor blood flow.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the animal, typically via intravenous or intraperitoneal injection, at a predetermined time before injury.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a short duration (e.g., 1-3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Monitoring and Endpoint: Blood flow is continuously monitored. The primary endpoint is the time to vessel occlusion (TTO), defined as the time from the application of ferric chloride until blood flow ceases.
-
Data Analysis: The TTO in the drug-treated group is compared to the vehicle-treated group. A significant prolongation of TTO indicates an antithrombotic effect.
Conclusion
This compound presents a plausible mechanism of action for an antithrombotic agent through the inhibition of phosphodiesterase and subsequent increase in intra-platelet cAMP. However, a comprehensive evaluation of its efficacy in comparison to current antithrombotic agents is severely limited by the absence of robust, publicly available clinical data. While its mechanism is distinct from that of aspirin, clopidogrel, and DOACs, its relative potency and clinical benefit remain to be elucidated. Further preclinical and, most importantly, well-designed, head-to-head clinical trials are necessary to determine the therapeutic potential of this compound in the prevention and treatment of thrombotic diseases. Until such data becomes available, its position in the antithrombotic armamentarium remains investigational.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Anti-thrombotic efficacy of S007-867: Pre-clinical evaluation in experimental models of thrombosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidamol Demonstrates In Vivo Anti-Cancer Potential: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical in vivo data highlights the anti-cancer effects of Mopidamol, a phosphodiesterase inhibitor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's in vivo performance, benchmarked against its structural analog, Dipyridamole. The findings underscore the potential of this compound as a subject for further oncological research, supported by detailed experimental protocols and signaling pathway visualizations.
This compound has been shown to exert its anti-cancer effects through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is known to activate Protein Kinase A (PKA), a key enzyme in cellular signal transduction that can influence cell growth, differentiation, and apoptosis. While clinical studies have suggested this compound's efficacy in combination with chemotherapy for non-small cell lung cancer, this guide focuses on the available preclinical in vivo data to offer a direct comparison of its anti-tumor properties.
Comparative In Vivo Efficacy
Quantitative data from preclinical in vivo studies on this compound as a standalone agent is limited in publicly available literature. However, a study on a nude mouse model of human pancreatic cancer demonstrated that the combination of this compound (also referred to as RA-233) and Dipyridamole significantly reduced hepatic metastasis.
To provide a benchmark for this compound's potential efficacy, this guide presents in vivo data from studies on Dipyridamole, a structurally related compound that also exhibits anti-cancer properties through multiple mechanisms, including phosphodiesterase inhibition and adenosine reuptake inhibition.
Table 1: In Vivo Anti-Tumor Efficacy of Dipyridamole in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Metastasis Reduction (%) | Animal Model | Tumor Model | Reference |
| Dipyridamole | 15 mg/kg/day (i.p.) | 67.5 | 47.5 (MDA-MB-231T) | Xenograft Mice | 4T1-Luc and MDA-MB-231T | [1][2] |
| Dipyridamole | 30 mg/kg/day (i.p.) | Near total reduction | 50.26 (4T1-Luc) | Xenograft Mice | 4T1-Luc and MDA-MB-231T | [1][3] |
Data presented as mean values. i.p. = intraperitoneal administration.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound involves the modulation of the cAMP signaling pathway. The following diagram illustrates the key steps in this pathway, from phosphodiesterase inhibition to the potential downstream effects on cancer cell proliferation and survival.
To facilitate the replication and further investigation of this compound's anti-cancer effects, this guide provides a standardized workflow for in vivo tumor model studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to validate the in vivo anti-cancer effects of this compound.
1. Subcutaneous Xenograft Mouse Model
-
Cell Lines: Human cancer cell lines (e.g., A549 for non-small cell lung cancer, PANC-1 for pancreatic cancer).
-
Animals: 6-8 week old female athymic nude mice.
-
Cell Preparation: Cells are cultured to ~80% confluency, harvested, and resuspended in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups. This compound, dissolved in an appropriate vehicle, is administered daily via intraperitoneal (i.p.) injection at desired concentrations (e.g., 10, 20, 40 mg/kg). A vehicle control group and a positive control group (a standard-of-care chemotherapy agent) should be included.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a set time point. Tumors are excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis).
2. Orthotopic Pancreatic Cancer Mouse Model
-
Cell Lines: Human pancreatic cancer cell lines (e.g., RWP-2, AsPC-1).
-
Animals: 6-8 week old female nude mice.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the left abdominal flank to expose the spleen and pancreas. A suspension of 1 x 10^6 tumor cells in 50 µL of sterile PBS is injected into the spleen (intrasplenic) or directly into the pancreas. The incision is then closed.
-
Treatment: this compound (e.g., 8 mg/kg) and/or other agents are administered via i.p. injection at specified time points post-surgery.
-
Metastasis Assessment: After a set period (e.g., 4-6 weeks), mice are euthanized, and the liver and other organs are examined for metastatic nodules. The number and size of nodules can be quantified.
This comparative guide provides a foundational resource for researchers investigating the anti-cancer properties of this compound. The provided data, while highlighting the need for more direct in vivo studies on this compound, suggests a promising avenue for future cancer therapeutic research. The detailed protocols and pathway diagrams offer a clear roadmap for validating and expanding upon these initial findings.
References
A Comparative Analysis of Mopidamol and Cilostazol on Cyclic AMP Levels for Research Professionals
This guide provides a detailed comparison of Mopidamol and Cilostazol, two phosphodiesterase (PDE) inhibitors known to modulate intracellular cyclic adenosine monophosphate (cAMP) levels. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the similarities and differences between these two compounds, supported by available experimental data and detailed methodologies.
Introduction to this compound and Cilostazol
This compound , a derivative of dipyridamole, is recognized as a phosphodiesterase inhibitor that demonstrates anti-thrombotic properties by preventing platelet aggregation.[1] Its mechanism involves increasing intracellular cAMP levels, which in turn inhibits the release of platelet-aggregating agents.[1]
Cilostazol is a selective phosphodiesterase type 3 (PDE3) inhibitor.[2] This selectivity allows it to effectively increase cAMP concentrations in platelets and vascular smooth muscle cells, leading to both antiplatelet and vasodilatory effects.[2] It is clinically used to alleviate symptoms of intermittent claudication.
Comparative Data on Mechanism and Efficacy
While both this compound and Cilostazol function by inhibiting phosphodiesterases to increase cAMP, the specifics of their interaction with different PDE isozymes and the quantitative impact on cAMP levels are key distinguishing factors. The following table summarizes the available data.
| Feature | This compound | Cilostazol |
| Primary Mechanism | Phosphodiesterase (PDE) Inhibitor[1] | Selective Phosphodiesterase 3 (PDE3) Inhibitor[2] |
| Effect on cAMP | Increases intracellular cAMP levels[1] | Increases intracellular cAMP levels[2] |
| Reported IC50 | Specific IC50 values for PDE subtypes are not readily available in the reviewed literature. | 0.2 µM for PDE3 inhibition[3] |
| Therapeutic Use | Investigated for anti-thrombotic therapy[1] | Treatment of intermittent claudication[4] |
| Chemical Class | Dipyridamole derivative | Quinolinone derivative |
Signaling Pathway of this compound and Cilostazol
The following diagram illustrates the general mechanism by which this compound and Cilostazol increase intracellular cAMP levels. By inhibiting phosphodiesterase, they prevent the degradation of cAMP to AMP, leading to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological effects of these drugs, such as inhibition of platelet aggregation and vasodilation.
Experimental Protocols: Measurement of Intracellular cAMP Levels
To quantitatively compare the effects of this compound and Cilostazol on cAMP levels, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.
Objective:
To measure and compare the intracellular cAMP concentrations in a relevant cell line (e.g., human platelets or vascular smooth muscle cells) following treatment with this compound and Cilostazol.
Materials:
-
Cell line (e.g., isolated human platelets)
-
Cell culture medium
-
This compound
-
Cilostazol
-
Phosphodiesterase inhibitor (for cell lysis, e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate and prepare human platelets from whole blood, ensuring minimal activation. Resuspend the platelets in a suitable buffer.
-
Drug Treatment: Aliquot the platelet suspension into a 96-well plate. Treat the cells with varying concentrations of this compound and Cilostazol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for drug action.
-
Cell Lysis: Lyse the cells using a lysis buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation after lysis.
-
cAMP Measurement: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to wells coated with a cAMP-specific antibody.
-
Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to determine the cAMP concentration in the treated and control samples. Plot the cAMP concentration against the drug concentration to determine the dose-response relationship and calculate EC50 values.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for comparing the effects of this compound and Cilostazol on cAMP levels.
Conclusion
Both this compound and Cilostazol elevate intracellular cAMP levels through the inhibition of phosphodiesterases, thereby exerting antiplatelet and potential vasodilatory effects. Cilostazol is a well-characterized selective PDE3 inhibitor with a defined potency. In contrast, while this compound is known to be a phosphodiesterase inhibitor, specific quantitative data regarding its potency and selectivity for different PDE subtypes are not as readily available in the public domain. The provided experimental protocol offers a robust framework for researchers to directly compare the efficacy of these two compounds in modulating cAMP levels in a controlled laboratory setting. Such studies would be invaluable in further elucidating the therapeutic potential and specific applications of this compound in comparison to the more established Cilostazol.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of the cAMP-elevating agents cilostamide, cilostazol and forskolin on the phosphorylation of Akt and GSK-3beta in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Cross-Validation of Mopidamol's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Mopidamol's mechanism of action, positioning it against other phosphodiesterase (PDE) inhibitors and antiplatelet agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on this compound's role as a modulator of platelet function.
Executive Summary
This compound, a derivative of Dipyridamole, exerts its antiplatelet effects primarily through the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately inhibit platelet aggregation and activation. This guide cross-validates this mechanism by comparing this compound and its analogs with other PDE inhibitors, presenting quantitative data on their efficacy, and detailing the experimental protocols used to ascertain these findings.
Comparative Analysis of PDE Inhibitors
| Compound | Primary PDE Target(s) | IC50 Values | Key Antiplatelet Effects |
| This compound | PDE (presumed similar to Dipyridamole) | Data not available | Inhibits ADP and PAF-induced platelet aggregation, with activity reported to exceed that of Dipyridamole.[1] |
| Dipyridamole | PDE3, PDE5, PDE6, PDE10, PDE11 | PDE5: ~4.5 µM, PDE6: ~0.38 µM, PDE10: ~0.45 µM, PDE11: ~0.37 µM | Inhibits platelet aggregation and also blocks the cellular reuptake of adenosine, which can further increase cAMP. |
| Cilostazol | PDE3 | IC50 = 0.2 µm | Potent inhibitor of platelet aggregation and also exhibits vasodilatory effects.[2] |
| Roflumilast | PDE4 | Data not available for platelet effects | Primarily an anti-inflammatory agent used in COPD, but has been shown to inhibit leukocyte-platelet interactions.[3] |
| Sildenafil | PDE5 | Data not available for platelet effects | Primarily used for erectile dysfunction and pulmonary hypertension; has a mild inhibitory effect on PDE6. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
This compound's Signaling Pathway in Platelets
Caption: this compound inhibits PDE, increasing cAMP and leading to platelet inhibition.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Logical Relationship for Mechanism Cross-Validation
References
- 1. Polymeric inhibitors of platelet aggregation. II. Copolymers of dipyridamole and related drugs with N-vinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of dipyridamole on platelet aggregation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Mopidamol vs. Sildenafil: A Comparative Analysis of Phosphodiesterase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibition profiles of Mopidamol and Sildenafil. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison of these two compounds.
Introduction
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can modulate a variety of physiological processes, making them attractive targets for therapeutic intervention. Sildenafil is a well-characterized selective inhibitor of PDE5, primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound, a derivative of dipyridamole, is known for its antiplatelet activity, which is mediated through the inhibition of phosphodiesterase. This guide will compare the known PDE inhibition profiles of these two molecules, highlighting their distinct selectivities and potential therapeutic implications.
Quantitative Comparison of PDE Inhibition
| Phosphodiesterase Isoform | Sildenafil IC50 (nM) | Dipyridamole IC50 (µM) | Primary Second Messenger |
| PDE1 | ~100-fold less potent than for PDE5 | - | cAMP & cGMP |
| PDE2 | - | - | cAMP & cGMP |
| PDE3 | - | - | cAMP |
| PDE4 | - | - | cAMP |
| PDE5 | 3.4 - 5.22 | 0.9 | cGMP |
| PDE6 | ~10-fold less potent than for PDE5 | 0.38 | cGMP |
| PDE7 | - | - | cAMP |
| PDE8 | - | 4.5 | cAMP |
| PDE9 | - | - | cGMP |
| PDE10 | - | 0.45 | cAMP & cGMP |
| PDE11 | Very low activity | 0.37 | cAMP & cGMP |
Note: Data for Sildenafil is compiled from multiple sources. Data for Dipyridamole is from a single source and is provided as a proxy for this compound's potential activity. The primary second messenger listed is the one predominantly hydrolyzed by that PDE isoform.
Signaling Pathways and Points of Inhibition
The differential effects of Sildenafil and this compound can be attributed to their distinct targets within the cyclic nucleotide signaling pathways. Sildenafil's high selectivity for PDE5 leads to the accumulation of cGMP, while this compound's presumed broader spectrum, similar to Dipyridamole, likely affects both cAMP and cGMP pathways, with a more pronounced effect on cAMP in platelets.
Experimental Protocols: Phosphodiesterase Inhibition Assay
The determination of a compound's PDE inhibition profile is crucial for understanding its mechanism of action and selectivity. A common method for this is the in vitro phosphodiesterase activity assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Sildenafil) against a panel of purified human phosphodiesterase isoforms.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-PDE11)
-
Test compounds (this compound, Sildenafil) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a specific PDE enzyme isoform, and varying concentrations of the test compound. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: Add the radiolabeled substrate (³H-cAMP or ³H-cGMP, depending on the PDE isoform being tested) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE to hydrolyze the cyclic nucleotide.
-
Termination of Reaction: Stop the reaction by heat inactivation or the addition of a stop solution.
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting 5'-monophosphate (5'-AMP or 5'-GMP) into its corresponding nucleoside (adenosine or guanosine).
-
Separation: Add an anion-exchange resin to the mixture. The resin binds the unhydrolyzed, negatively charged cyclic nucleotide, while the uncharged nucleoside remains in the supernatant.
-
Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
Data Analysis: Plot the PDE activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Discussion and Conclusion
The comparative analysis of this compound and Sildenafil reveals distinct phosphodiesterase inhibition profiles, which underpin their different pharmacological effects.
Sildenafil is a potent and highly selective inhibitor of PDE5 . Its mechanism of action is well-established, leading to the accumulation of cGMP in tissues where PDE5 is abundant, such as the corpus cavernosum and the pulmonary vasculature. This selectivity is a key factor in its therapeutic efficacy for erectile dysfunction and pulmonary arterial hypertension. Its off-target effects, such as visual disturbances, are attributed to the weaker inhibition of PDE6.
This compound , as a derivative of Dipyridamole, is likely a non-selective phosphodiesterase inhibitor with a broader spectrum of activity. The available data on Dipyridamole suggests that it inhibits multiple PDE isoforms, including those that hydrolyze cAMP (implicated in platelet aggregation) and cGMP. The primary clinical application of this compound as an antiplatelet agent is consistent with the inhibition of cAMP-specific phosphodiesterases (such as PDE3 and PDE4) within platelets.[1] However, its potential to inhibit cGMP-specific PDEs, albeit at higher concentrations, should be considered in its overall pharmacological profile.
References
A Head-to-Head Comparison of Mopidamol and Pentoxifylline for Researchers
An Objective Analysis of Two Phosphodiesterase Inhibitors
At a Glance: Key Differences
| Feature | Mopidamol | Pentoxifylline |
| Primary Therapeutic Area | Anti-platelet, Investigational Anti-cancer | Peripheral Artery Disease (Intermittent Claudication) |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP and subsequent inhibition of platelet aggregation.[1] | Non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP. Also improves red blood cell deformability and decreases blood viscosity.[2][3][4] |
| Key Biological Effects | Inhibition of platelet aggregation, potential anti-tumor activity. | Improved blood flow, reduced inflammation, and decreased potential for platelet aggregation.[3][4] |
| Clinical Efficacy | Evidence primarily from preclinical and early phase clinical studies in thrombosis and oncology. | Established efficacy in improving walking distance in patients with intermittent claudication.[5] |
Mechanism of Action: A Tale of Two PDE Inhibitors
Both this compound and Pentoxifylline exert their primary effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to a cascade of downstream effects.
This compound , a derivative of dipyridamole, is recognized for its potent anti-platelet activity.[6] By inhibiting PDE in platelets, this compound increases cAMP levels, which in turn inhibits the release of aggregating agents and reduces platelet adhesiveness.[1] This mechanism underlies its investigation as an anti-thrombotic agent.[1]
Pentoxifylline , a xanthine derivative, is a non-selective PDE inhibitor.[2][4] Its action is broader than that of this compound. Beyond its anti-platelet effects, Pentoxifylline enhances red blood cell flexibility, reduces blood viscosity, and has anti-inflammatory properties.[3][4][7] These hemorheological effects are central to its therapeutic efficacy in improving microcirculatory blood flow in conditions like intermittent claudication.[3]
Signaling Pathway Diagram
Caption: Signaling pathways of this compound and Pentoxifylline.
Performance Data: A Comparative Overview
Direct comparative efficacy data is unavailable. The following tables summarize key performance metrics from individual studies.
Table 1: In Vitro Effects on Platelet Aggregation
| Compound | Agonist | Concentration | Inhibition of Platelet Aggregation | Citation |
| Pentoxifylline | ADP | 1 µmol/L | Statistically significant inhibition | [8] |
| Pentoxifylline | ADP | > 200 µmol/L | 50% inhibition | [8] |
| Pentoxifylline | Epinephrine | Dose-dependent | Significant inhibition | [9] |
Quantitative data for this compound's effect on platelet aggregation from publicly available literature is limited.
Table 2: Clinical Efficacy in Intermittent Claudication (Pentoxifylline)
| Study Parameter | Pentoxifylline Group | Placebo Group | P-value | Citation |
| Change in Maximal Walking Distance | +107 m (54% increase) | +65 m (34% increase) | <0.001 | [5] |
No comparable clinical efficacy data for this compound in intermittent claudication is available.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Representative Protocol)
This protocol describes a general method for assessing the in vitro effect of a compound on platelet aggregation, based on light transmission aggregometry.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Separate the PRP and keep it at room temperature for use within 2 hours.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add the test compound (this compound or Pentoxifylline at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen, or epinephrine) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation relative to the PPP reference (100% aggregation).
-
Determine the concentration of the test compound that causes 50% inhibition of aggregation (IC50).
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro platelet aggregation assay.
Conclusion
This compound and Pentoxifylline, while both acting as phosphodiesterase inhibitors, present distinct pharmacological profiles and are directed towards different therapeutic applications. Pentoxifylline is a well-established therapy for intermittent claudication, with its efficacy supported by numerous clinical trials demonstrating improvements in walking distance. Its broader hemorheological effects contribute significantly to its clinical benefits.
This compound, on the other hand, is a more targeted anti-platelet agent. While preclinical evidence supports its mechanism of action, its clinical development has been more focused on thrombosis and, more recently, in oncology.
The lack of direct head-to-head comparative studies necessitates that researchers and clinicians evaluate these agents based on their individual merits and the specific pathological context. Future research, ideally including direct comparative trials, would be invaluable in elucidating the relative efficacy and safety of these two phosphodiesterase inhibitors in various clinical settings.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 5. Moderate pulmonary embolism treated with thrombolysis (from the "MOPETT" Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. Pentoxifylline and its applications in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentoxifylline inhibits granulocyte and platelet function, including granulocyte priming by platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pentoxifylline on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Mopidamol's efficacy against established anti-cancer agents
A retrospective benchmark of Mopidamol's efficacy in non-small cell lung cancer and colon cancer against contemporary therapeutic standards.
This guide provides a comparative analysis of this compound, a phosphodiesterase inhibitor, against established anti-cancer agents for non-small cell lung cancer (NSCLC) and colon cancer. The comparison is based on historical clinical trial data for this compound and established efficacy data for current standard-of-care treatments. This document is intended for researchers, scientists, and drug development professionals to provide a historical context and objective comparison of therapeutic efficacy.
Executive Summary
This compound, a derivative of dipyridamole, demonstrated a statistically significant prolongation of survival in patients with non-small cell lung cancer (N-SCLC) confined to one hemithorax when used in combination with chemotherapy, as reported in the Veterans Administration Cooperative Study No. 188.[1] However, no significant survival benefit was observed in patients with colon carcinoma in the same study.[1] Contemporary treatment for both NSCLC and colon cancer has evolved to include a combination of chemotherapy, targeted therapies, and immunotherapies, which have shown substantial improvements in patient outcomes. This guide will present the available data for this compound and juxtapose it with the efficacy of current therapeutic regimens.
Data Presentation: this compound vs. Established Agents
Non-Small Cell Lung Cancer (NSCLC)
The primary clinical evidence for this compound's efficacy in NSCLC comes from the Veterans Administration Cooperative Study No. 188, a 5-year double-blind trial.[1]
| Treatment Group | Number of Patients | Median Survival (Limited Disease) | Key Findings |
| This compound + Chemotherapy | 361 (total lung cancer patients) | Statistically significant prolongation | The survival benefit was observed in patients with N-SCLC limited to one hemithorax.[1] |
| Chemotherapy Alone | 358 (total lung cancer patients) | - | - |
Modern Standard of Care for NSCLC (for comparison)
Current first-line treatments for advanced or metastatic NSCLC, particularly for patients without targetable driver mutations, often involve a combination of platinum-based chemotherapy with an immune checkpoint inhibitor.
| Treatment Regimen | Key Efficacy Endpoint (Example from various studies) |
| Pembrolizumab + Platinum-based Chemotherapy | Significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS) compared to chemotherapy alone. |
| Atezolizumab + Bevacizumab + Chemotherapy | Improved PFS and OS in patients with non-squamous NSCLC. |
| Platinum-based doublet (e.g., Cisplatin + Gemcitabine) | Established baseline efficacy, often used as a comparator arm in clinical trials. |
Colon Cancer
In the same Veterans Administration Cooperative Study No. 188, this compound did not show a significant survival benefit in patients with advanced colon carcinoma.[1]
| Treatment Group | Number of Patients | Key Findings |
| This compound + Chemotherapy | Not specified for colon cancer alone | No significant difference in survival was observed.[1] |
| Chemotherapy Alone | Not specified for colon cancer alone | - |
Modern Standard of Care for Colon Cancer (for comparison)
The standard of care for metastatic colon cancer typically involves combination chemotherapy regimens, often with the addition of targeted agents based on the tumor's molecular characteristics.
| Treatment Regimen | Key Efficacy Endpoint (Example from various studies) |
| FOLFOX or FOLFIRI +/- Bevacizumab | Standard first-line options, improving PFS and OS. |
| FOLFOX or FOLFIRI +/- Cetuximab or Panitumumab (for RAS wild-type) | Improved outcomes in patients with RAS wild-type tumors. |
Experimental Protocols
Veterans Administration Cooperative Study No. 188 (this compound)
Objective: To compare the efficacy of this compound (RA-233) plus chemotherapy versus chemotherapy alone in patients with advanced carcinomas of the lung and colon.[1]
Study Design: A 5-year, double-blind, randomized controlled trial involving 719 patients.[1]
Patient Population: Patients with advanced lung and colon carcinomas.
Treatment Arms:
-
Experimental Arm: this compound administered alongside the standard chemotherapy regimen.
-
Control Arm: Placebo administered alongside the standard chemotherapy regimen.
Endpoints: The primary endpoint was overall survival.
Results: A statistically significant prolongation of survival was observed in the this compound group for patients with N-SCLC limited to one hemithorax. No significant survival differences were noted in other tumor categories, including colon cancer.[1] this compound was reported to be non-toxic.[1]
Mandatory Visualization
Signaling Pathway of this compound
This compound is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. Elevated cAMP levels can, in turn, activate protein kinase A (PKA) and other downstream effectors, which can influence various cellular processes, including cell cycle arrest and apoptosis.
References
Comparative Genomics of Mopidamol-Sensitive vs. Resistant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic landscape of drug resistance is paramount for the development of effective next-generation therapies. This guide provides a comparative overview of hypothetical Mopidamol-sensitive and this compound-resistant cancer cell lines, outlining potential genomic alterations and the experimental protocols to identify them.
This compound, a phosphodiesterase (PDE) inhibitor, exerts its anti-cancer effects through multiple mechanisms, including the inhibition of nucleoside transport and the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Resistance to this compound, while not extensively documented in dedicated genomic studies, can be inferred through the lens of common drug resistance mechanisms and the known signaling pathways affected by this class of drugs. This guide synthesizes these known principles to present a representative comparison.
Data Presentation: Hypothetical Genomic and Transcriptomic Differences
The development of resistance to this compound could be driven by a variety of genomic and transcriptomic alterations. Below are tables summarizing potential differences between sensitive and resistant cell lines. This data is representative and based on known mechanisms of PDE inhibitors and general drug resistance.
Table 1: Summary of Hypothetical Genomic Variations in this compound-Resistant vs. Sensitive Cell Lines
| Gene | Chromosomal Location | Type of Variation | Consequence | Putative Role in Resistance |
| PDE4B | 1p31.3 | Amplification | Increased mRNA and protein expression | Enhanced degradation of cAMP, counteracting this compound's inhibitory effect. |
| ABCC4 | 13q32.1 | Amplification | Increased mRNA and protein expression | Increased efflux of this compound or its metabolites from the cell. |
| SLC29A1 | 1p36.13 | Missense Mutation | Altered protein function | Reduced uptake of this compound into the cell. |
| AKT1 | 14q32.33 | Activating Mutation | Constitutive activation of the PI3K/Akt signaling pathway | Promotion of cell survival and proliferation, bypassing this compound-induced apoptosis. |
| TP53 | 17p13.1 | Deletion | Loss of function | Impaired apoptosis signaling, allowing cells to evade drug-induced cell death. |
Table 2: Summary of Hypothetical Differentially Expressed Genes (DEGs) in this compound-Resistant vs. Sensitive Cell Lines (RNA-Seq Data)
| Gene | Log2 Fold Change (Resistant/Sensitive) | p-value | Pathway Involvement | Putative Role in Resistance |
| PDE4D | 3.5 | < 0.001 | cAMP signaling | Increased cAMP hydrolysis, mitigating the effect of this compound. |
| MDR1 (ABCB1) | 4.2 | < 0.001 | Drug transport | Enhanced efflux of this compound from the cancer cells. |
| CREB1 | 2.8 | < 0.01 | cAMP signaling | Upregulation of pro-survival genes downstream of cAMP. |
| BCL2 | 3.1 | < 0.01 | Apoptosis | Inhibition of apoptosis, promoting cell survival in the presence of this compound. |
| CCND1 | 2.5 | < 0.01 | Cell Cycle | Promotion of cell cycle progression, overriding this compound-induced cell cycle arrest. |
Experimental Protocols
To elucidate the genomic and transcriptomic differences between this compound-sensitive and -resistant cell lines, a series of well-established experimental protocols can be employed.
Development of this compound-Resistant Cell Lines
A this compound-resistant cell line can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over several months.
Protocol:
-
Culture the parental this compound-sensitive cancer cell line in standard growth medium.
-
Introduce this compound at a concentration equal to the IC50 (the concentration that inhibits 50% of cell growth).
-
Allow the cells to recover and proliferate.
-
Once the cells are growing steadily, double the concentration of this compound.
-
Repeat this dose-escalation process until the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the resistant phenotype by performing cell viability assays to confirm the shift in IC50.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
Whole-Exome Sequencing (WES)
WES is used to identify genetic variations in the protein-coding regions of the genome.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the this compound-sensitive (parental) and -resistant cell lines using a commercially available DNA extraction kit.
-
DNA Library Preparation:
-
Fragment the genomic DNA to a size of 150-200 bp.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the adapter-ligated DNA by PCR.
-
-
Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human exome. Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Sequencing: Sequence the captured exome libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions).
-
Compare the variants between the sensitive and resistant cell lines to identify resistance-specific mutations.
-
Annotate the identified variants to predict their functional impact.
-
RNA-Sequencing (RNA-Seq) and Differential Gene Expression Analysis
RNA-Seq is used to quantify gene expression levels and identify differentially expressed genes between the sensitive and resistant cell lines.
Protocol:
-
RNA Extraction: Isolate total RNA from both this compound-sensitive and -resistant cell lines using a suitable RNA extraction kit.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the cDNA libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between the sensitive and resistant cell lines to identify genes with significant changes in expression.
-
Perform pathway enrichment analysis on the list of differentially expressed genes to identify altered biological pathways.
-
Mandatory Visualization
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. This can impact several downstream signaling pathways implicated in cell survival, proliferation, and apoptosis. Resistance can emerge from alterations that either counteract the increase in cAMP or activate pro-survival pathways downstream.
This compound Signaling and Resistance Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative genomic analysis of this compound-sensitive and -resistant cell lines.
Comparative Genomics Workflow
This guide provides a foundational framework for investigating the genomic basis of this compound resistance. By employing these experimental and analytical approaches, researchers can uncover novel resistance mechanisms and identify potential therapeutic targets to overcome drug resistance, ultimately improving patient outcomes.
Mopidamol: An In-Depth Analysis of In Vitro to In Vivo Correlation in Antiplatelet and Anticancer Applications
A comprehensive review of existing scientific literature reveals a notable scarcity of publicly available quantitative data to establish a direct in vitro to in vivo correlation (IVIVC) for the effects of Mopidamol. While its dual potential as an antiplatelet and anticancer agent has been explored, the absence of specific preclinical data, such as half-maximal inhibitory concentrations (IC50) from in vitro assays and corresponding dose-response data from in vivo models, precludes a detailed comparative analysis as requested.
This compound, a derivative of dipyridamole, is recognized as a phosphodiesterase inhibitor. This mechanism of action forms the basis for its investigation as both an antiplatelet and a potential anticancer therapeutic. However, a thorough examination of published research fails to yield the specific quantitative metrics necessary for a robust IVIVC assessment and direct comparison with alternative therapies.
Antiplatelet Effects: A Mechanistic Overview
This compound's primary antiplatelet effect is understood to stem from its inhibition of phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP, in turn, inhibits platelet aggregation, a critical step in thrombus formation.
Anticancer Potential: Focus on Non-Small Cell Lung Cancer
This compound has also been investigated for its potential as an anticancer agent, with a notable clinical trial conducted in patients with non-small cell lung cancer (NSCLC). This study indicated a survival benefit in a subset of patients. However, the preclinical data that would underpin an IVIVC analysis, such as in vitro cytotoxicity (IC50 values) in a panel of NSCLC cell lines and corresponding in vivo tumor growth inhibition data from xenograft models, are not detailed in the available publications.
The proposed anticancer mechanisms of this compound include the inhibition of nucleotide transport and the modulation of intracellular signaling pathways that are critical for cancer cell proliferation and survival. The lack of quantitative data, however, makes it impossible to correlate specific in vitro potencies with observed in vivo outcomes.
Comparison with Alternatives
A comparative analysis of this compound with established antiplatelet agents like aspirin and clopidogrel , or standard-of-care chemotherapeutics for NSCLC such as cisplatin and paclitaxel , is hampered by the absence of direct comparative studies and the aforementioned lack of quantitative data for this compound. While the mechanisms of action of these alternatives are well-documented and their in vitro and in vivo effects extensively characterized, a meaningful, data-driven comparison with this compound is not feasible at this time.
Signaling Pathways and Experimental Workflows
To illustrate the general principles of this compound's proposed mechanisms and the typical experimental approaches used to evaluate such compounds, the following diagrams are provided. It is crucial to note that these represent generalized pathways and workflows, as specific experimental details for this compound are not available.
A Comparative Meta-Analysis of Mopidamol and Dipyridamole in Clinical Trials: A Review of Available Evidence
A comprehensive meta-analysis directly comparing the clinical efficacy and safety of Mopidamol and Dipyridamole is not feasible at this time due to a significant lack of published clinical trial data for this compound. While Dipyridamole has been extensively studied in numerous clinical trials and meta-analyses, particularly for stroke prevention, this compound remains a less-documented compound in publicly available scientific literature. This guide, therefore, summarizes the available information on both drugs, highlighting the wealth of data for Dipyridamole and the current informational gaps for this compound.
Executive Summary
Dipyridamole is a well-established antiplatelet agent, frequently used in combination with aspirin for the secondary prevention of stroke and transient ischemic attack (TIA). Its efficacy has been validated in multiple large-scale clinical trials and meta-analyses. This compound, identified as a derivative of Dipyridamole and a phosphodiesterase inhibitor, has been investigated for its anti-thrombotic and potential anti-tumor properties. However, a thorough search of scientific databases reveals a scarcity of published clinical trials and no existing meta-analyses that would allow for a direct, data-driven comparison with Dipyridamole.
Dipyridamole: A Profile of a Widely-Used Antiplatelet Agent
Dipyridamole's primary therapeutic application is in the prevention of cerebrovascular ischemic events. It is often prescribed as a modified-release formulation in combination with low-dose aspirin.
Quantitative Data from Meta-Analyses of Dipyridamole
The following table summarizes key findings from meta-analyses of clinical trials involving Dipyridamole, primarily in the context of secondary stroke prevention.
| Outcome Measure | Comparison | Effect Size (Odds Ratio/Relative Risk) | 95% Confidence Interval | Key Meta-Analysis Reference(s) |
| Recurrent Stroke | Aspirin + Dipyridamole vs. Aspirin alone | 0.77 (RR) | 0.67 - 0.89 | [1] |
| Composite Endpoint (Stroke, MI, Vascular Death) | Aspirin + Dipyridamole vs. Aspirin alone | 0.85 (RR) | 0.76 - 0.94 | [1] |
| All-Cause Mortality | Dipyridamole + Aspirin vs. Clopidogrel + Aspirin | Lower with Dipyridamole + Aspirin | Not specified | [2][3] |
| Any Bleeding | Dipyridamole + Aspirin vs. Clopidogrel + Aspirin | Lower risk with Dipyridamole + Aspirin | Not specified | [2][3] |
MI: Myocardial Infarction; RR: Relative Risk.
Experimental Protocols for Dipyridamole Clinical Trials
The methodologies of clinical trials evaluating Dipyridamole, particularly in stroke prevention, generally adhere to a high standard of clinical research. A typical experimental protocol would include:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials.
-
Patient Population: Patients with a recent history of ischemic stroke or TIA.
-
Intervention: Administration of modified-release Dipyridamole (e.g., 200 mg twice daily) in combination with aspirin (e.g., 25 mg twice daily).
-
Comparator(s): Aspirin alone, Dipyridamole alone, or another antiplatelet agent (e.g., clopidogrel).
-
Primary Endpoint: Recurrence of stroke (ischemic or hemorrhagic).
-
Secondary Endpoints: Composite of stroke, myocardial infarction, and vascular death; all-cause mortality; major bleeding events.
-
Follow-up Period: Typically extends for several years to capture long-term outcomes.
This compound: An Investigational Compound with Limited Data
This compound is described as a phosphodiesterase (PDE) inhibitor and a derivative of Dipyridamole.[4][5] Its mechanism of action is believed to involve increasing intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet aggregation.[6] Some research has also explored its potential as an anti-tumor agent, suggesting it may inhibit thymidine and 2-deoxyglucose transport in cancer cells.[7]
Despite these investigational insights, there is a notable absence of published meta-analyses and a scarcity of accessible, large-scale clinical trial data to substantiate its clinical efficacy and safety profile in comparison to Dipyridamole or other established antiplatelet therapies.
Signaling Pathways and Mechanisms of Action
Both Dipyridamole and this compound are understood to function as phosphodiesterase inhibitors, a mechanism that leads to an increase in intracellular cyclic nucleotides and subsequent inhibition of platelet aggregation.
Dipyridamole Signaling Pathway
Dipyridamole exerts its antiplatelet effect through a dual mechanism: inhibition of phosphodiesterase (PDE) and inhibition of adenosine reuptake.
This compound Signaling Pathway
Based on available information, this compound's primary mechanism is the inhibition of phosphodiesterase.
Conclusion and Future Directions
While Dipyridamole's role in antiplatelet therapy is well-defined by a robust body of clinical evidence, this compound remains an enigmatic compound in the clinical context. To facilitate a meaningful comparison and to understand this compound's potential therapeutic value, there is a critical need for well-designed, adequately powered, and publicly reported clinical trials. Researchers, scientists, and drug development professionals are encouraged to pursue further investigation into the clinical pharmacology, efficacy, and safety of this compound to elucidate its potential role in the management of thromboembolic diseases. Without such data, any comparison with established agents like Dipyridamole is purely speculative.
References
- 1. Dipyridamole - Wikipedia [en.wikipedia.org]
- 2. A Meta-Analysis on the Effect of Depression on Adherence to Medication for Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors and Biologics for Palmoplantar Psoriasis and Palmoplantar Pustulosis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mopidamol: A Guide for Laboratory Professionals
For Immediate Implementation: Ensuring Safe and Compliant Disposal of Mopidamol
This document provides essential procedural guidance for the safe and environmentally responsible disposal of this compound, a phosphodiesterase inhibitor used in laboratory research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with waste management regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handling of this compound, as with any chemical, requires a proactive approach to safety.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated. | To prevent inhalation of the compound. |
This compound Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This process is designed to mitigate risks and ensure that the waste is handled in a controlled and safe manner.
Experimental Protocol for this compound Disposal:
-
Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.
-
Waste Categorization: this compound waste should be categorized as chemical waste. Do not mix it with regular trash, biohazardous waste, or radioactive waste unless it is a mixed waste, which requires special handling procedures.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and puncture-resistant container.
-
For solutions containing this compound, use a designated, leak-proof, and chemically compatible waste container.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration.
-
-
Spill Management:
-
In the event of a spill, cordon off the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Regulations for chemical waste disposal may vary by location.
Personal protective equipment for handling Mopidamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mopidamol (CAS 13665-88-8) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment. This compound is a phosphodiesterase inhibitor and a derivative of dipyridamole, and while specific occupational exposure limits are not established, it should be handled with the care afforded to potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. The following table summarizes the recommended PPE for handling Mopidamole.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile), a lab coat, and disposable sleeves. Consider double-gloving. | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling larger quantities or if dust generation is likely. |
| Solution Preparation | Tightly fitting safety goggles. | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Generally not required if performed in a well-ventilated area or a chemical fume hood. |
| In Vitro/In Vivo Dosing | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Not typically required. |
| Spill Cleanup (Solid) | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (double-gloved), a lab coat or disposable gown, and shoe covers. | A NIOSH-approved respirator (e.g., N95 or higher). |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves and a lab coat. | Not typically required. |
Experimental Protocol: Safe Handling of Solid this compound
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.
1. Preparation and Pre-Handling:
- Ensure the work area, preferably a chemical fume hood or a designated containment area, is clean and uncluttered.
- Verify that the safety shower and eyewash station are accessible and operational.
- Assemble all necessary materials: this compound solid, appropriate solvent, weighing paper or boat, spatula, volumetric flask, and calibrated pipettes.
- Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)".
2. Weighing the Compound:
- Tare the analytical balance with the weighing paper or boat.
- Carefully transfer the desired amount of this compound solid onto the weighing paper using a clean spatula.
- Avoid generating dust. If any dust is generated, gently wipe the area with a damp paper towel.
- Record the exact weight of the compound.
3. Solution Preparation:
- Carefully transfer the weighed this compound into the volumetric flask.
- Add a small amount of the appropriate solvent to the weighing paper to rinse any remaining powder and transfer the rinse to the volumetric flask.
- Add approximately half of the final volume of the solvent to the flask.
- Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.
- Once dissolved, add the solvent to the final volume mark on the volumetric flask.
- Cap the flask and invert it several times to ensure a homogenous solution.
4. Post-Handling and Cleanup:
- Wipe down the spatula and work surfaces with a damp paper towel.
- Dispose of all contaminated disposables (weighing paper, gloves, paper towels) in a designated waste container.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Disposal Plan
This compound is not currently classified as a hazardous waste under RCRA. However, all pharmaceutical waste should be disposed of responsibly to prevent environmental contamination.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused this compound solutions in a compatible, sealed waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Route: All this compound waste should be disposed of through your institution's chemical or pharmaceutical waste disposal program. This typically involves incineration by a licensed waste management contractor.
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated according to your laboratory's standard operating procedures for potent compounds.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
